(E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSVTKXSWKXFDC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267224 | |
| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122631-40-7 | |
| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122631-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-[(1E)-2-nitroethenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a versatile synthetic intermediate belonging to the class of nitrovinylindoles. This compound incorporates the privileged indole scaffold, a core structural motif in numerous natural products and pharmaceuticals, combined with a highly reactive nitrovinyl group.[1][2] The electron-withdrawing nature of the nitro group renders the vinyl Cβ position electrophilic, making it an excellent Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile positions (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as a valuable building block in medicinal chemistry and organic synthesis for the construction of more complex heterocyclic systems and potential drug candidates.[2] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, spectroscopic characterization, and key reactivity patterns.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized and reasonably extrapolated from available data and related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Appearance | Expected to be a solid | [3] |
| Stereochemistry | (E)-isomer | The E-configuration is the thermodynamically more stable isomer and has been confirmed for closely related analogs.[1] |
| Purity | Commercially available up to 97% | [3] |
| CAS Number | 2826-91-7 | [3] |
Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
The most direct and widely employed method for the synthesis of 3-(2-nitrovinyl)indoles is the Henry condensation (also known as the nitroaldol reaction) between an indole-3-carboxaldehyde and a nitroalkane.[4] In the case of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, this involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with nitroethane in the presence of a base.
Synthesis Workflow
Caption: Workflow for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole via the Henry condensation. This protocol is adapted from general procedures for the synthesis of similar nitrovinylindoles.
Materials:
-
2-methyl-1H-indole-3-carboxaldehyde
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-1H-indole-3-carboxaldehyde (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants, typically 5-10 mL per gram of aldehyde).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and ammonium acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Causality behind Experimental Choices:
-
Excess Nitroethane: Using a slight excess of nitroethane helps to drive the reaction to completion.
-
Ammonium Acetate as Catalyst: Ammonium acetate serves as a basic catalyst to deprotonate the nitroethane, forming the nucleophilic nitronate anion required for the condensation with the aldehyde.
-
Acetic Acid as Solvent and Co-catalyst: Acetic acid not only serves as a solvent but also facilitates the dehydration of the intermediate nitroaldol adduct to the final nitrovinyl product.
-
Heating: The reaction requires heat to promote both the initial condensation and the subsequent dehydration step.
-
Aqueous Work-up: Pouring the reaction mixture into water causes the product, which is poorly soluble in water, to precipitate, allowing for easy isolation.
Spectroscopic Characterization
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group, and the vinyl protons. The large coupling constant between the two vinyl protons would be indicative of the E-configuration.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | ~8.5-9.0 | br s | - |
| Vinyl Hα | ~7.5-8.0 | d | ~13-14 |
| Vinyl Hβ | ~8.0-8.5 | d | ~13-14 |
| Aromatic H (indole) | ~7.0-7.8 | m | - |
| Methyl C2-H | ~2.5 | s | - |
13C NMR Spectroscopy
The 13C NMR spectrum would show distinct signals for the indole core carbons, the methyl carbon, and the two vinyl carbons.
| Carbon | Expected Chemical Shift (ppm) |
| C=C (vinyl) | ~130-145 |
| C-NO₂ (vinyl) | ~135-150 |
| Indole C2 | ~140-145 |
| Indole C3 | ~110-115 |
| Aromatic C (indole) | ~110-138 |
| Methyl C2 | ~12-15 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretch of the indole and the asymmetric and symmetric stretches of the nitro group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | ~3400-3300 | Medium |
| C=C Stretch (vinyl) | ~1620-1600 | Medium |
| NO₂ Asymmetric Stretch | ~1550-1500 | Strong |
| NO₂ Symmetric Stretch | ~1350-1300 | Strong |
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
| Ion | Expected m/z |
| [M]⁺ | 202.07 |
| [M+H]⁺ | 203.08 |
Chemical Reactivity
The primary driver of the reactivity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is the electron-deficient double bond, making it a potent Michael acceptor.
Michael Addition Reactions
The Cβ of the nitrovinyl group is highly electrophilic and readily undergoes conjugate addition with a wide range of soft nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation at the indole C3-position.
Caption: Michael addition to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Examples of Nucleophiles:
-
Carbon Nucleophiles: Enolates, malonates, and organometallic reagents.
-
Heteroatom Nucleophiles: Thiols, amines, and alcohols.
The resulting Michael adducts are versatile intermediates that can be further elaborated. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form more complex heterocyclic systems.
Cycloaddition Reactions
3-(2-Nitrovinyl)indoles can also participate in cycloaddition reactions, such as Diels-Alder reactions, where they can act as dienophiles. These reactions provide a route to carbazole derivatives and other polycyclic indole structures.
Potential Applications in Drug Development
The indole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[5] The introduction of the nitrovinyl group at the 3-position provides a reactive handle for the synthesis of diverse libraries of indole-based compounds for biological screening. Derivatives of 3-(2-nitrovinyl)indoles have been investigated for a range of biological activities, including antiproliferative effects against cancer cell lines.[2] The Michael acceptor nature of the nitrovinyl moiety suggests that these compounds could act as covalent inhibitors of biological targets, a strategy of growing interest in drug discovery.
Safety and Handling
As with all laboratory chemicals, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a valuable and reactive building block in organic synthesis. Its straightforward preparation via the Henry condensation and the versatile reactivity of the nitrovinyl group as a Michael acceptor make it an attractive starting material for the synthesis of a wide range of more complex indole derivatives. For researchers and scientists in drug development, this compound offers a gateway to novel chemical entities based on the privileged indole scaffold, with potential applications in the discovery of new therapeutic agents.
References
-
De Simone, R. W.; Currie, K. S.; Mitchell, S. A.; Darrow, J. W.; Pippin, D. A. Privileged structures: applications in drug discovery. Combinatorial chemistry & high throughput screening, 2004 , 7(5), 473-494. [Link]
-
Fischer, E.; Jourdan, F. Ueber die hydrazine der brenzschleimsäure. Berichte der deutschen chemischen Gesellschaft, 1883 , 16(2), 2241-2245. [Link]
-
Sonar, V. N.; Parkin, S.; Crooks, P. A. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C, 2005 , 61(8), o527-o530. [Link]
-
Aksenov, N. A.; Aksenova, I. V.; Arutiunov, N. A.; Aksenov, D. A.; Rubin, M.; Aksenov, A. V. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Journal of Organic Chemistry, 2022 , 87(20), 13696-13707. [Link]
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927 , 60(1), 119-122. [Link]
-
Leimgruber, W.; Batcho, A. D. Org. Synth. 1981 , 60, 47. [Link]
-
Reissert, A. Ueber die Einführung der Aldehydgruppe in aromatische Verbindungen. Berichte der deutschen chemischen Gesellschaft, 1897 , 30(1), 1030-1053. [Link]
-
Nenitzescu, C. D. Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 1925 , 58(5), 1063-1064. [Link]
-
Henry, L. Formation synthétique d'alcools nitrés. CR Hebd. Séances Acad. Sci., 1895 , 120, 1265-1268. [Link]
Sources
- 1. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. iris.unina.it [iris.unina.it]
An In-depth Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (CAS 2826-91-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, a member of the promising class of nitrovinylindole compounds. Drawing upon established synthetic methodologies and the known biological activities of structurally related indole derivatives, this document serves as a foundational resource for researchers exploring its potential in medicinal chemistry and drug discovery.
Introduction and Chemical Profile
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a synthetic organic compound featuring a core indole scaffold, a privileged structure in numerous biologically active natural products and pharmaceuticals.[1] The presence of the electron-withdrawing nitrovinyl group at the C3 position of the indole ring suggests its potential as a Michael acceptor, a characteristic often associated with biological activity. The indole nucleus itself is a versatile framework found in a wide array of therapeutic agents, including antiviral, anticancer, antimalarial, and antitubercular drugs.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2826-91-7 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2][3] |
| Appearance | Solid | [2] |
| IUPAC Name | 2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | [2] |
| InChI Key | DTSVTKXSWKXFDC-VOTSOKGWSA-N | [2] |
Synthesis and Characterization
The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is most effectively achieved through a base-catalyzed Henry reaction (nitroaldol condensation) between 2-methyl-1H-indole-3-carbaldehyde and nitromethane.[4] This reaction is a classic carbon-carbon bond-forming method that is widely applicable for the synthesis of β-nitro alcohols, which can subsequently be dehydrated to form nitroalkenes.[4]
Proposed Synthetic Workflow
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]
- 3. (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole | C11H10N2O2 | CID 676888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Molecular structure of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
An In-Depth Technical Guide to the Molecular Structure of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Executive Summary
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a heterocyclic compound featuring the pharmacologically significant indole nucleus. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The addition of the conjugated nitrovinyl group at the C3 position introduces unique electronic and steric properties, rendering the molecule a potent Michael acceptor and a versatile intermediate for further chemical elaboration. This guide provides a comprehensive analysis of its molecular architecture, including its synthesis, stereochemistry, conformational details, and the spectroscopic signature that serves as a self-validating system for its identification. We will delve into the causality behind its structural features, such as the non-planar orientation of the nitrovinyl substituent relative to the indole ring, and explore the key intermolecular forces that govern its solid-state packing. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this important molecular class.
The Strategic Importance of the 3-(2-Nitrovinyl)indole Motif
The indole ring system is a cornerstone of biologically active molecules, prized for its ability to participate in various non-covalent interactions with protein targets.[1][3] The C3 position is the most nucleophilic site on the unsubstituted indole ring, making it a common point for functionalization. The introduction of an electron-withdrawing 2-nitrovinyl group at this position fundamentally alters the molecule's character.
This transformation achieves two critical objectives from a medicinal chemistry perspective:
-
Reversal of Polarity (Umpolung): The typically nucleophilic C3 position becomes part of an electrophilic π-system. The strong electron-withdrawing capacity of the nitro group polarizes the vinyl C=C bond, making the β-carbon highly susceptible to nucleophilic attack. This renders compounds like (E)-2-methyl-3-(2-nitrovinyl)-1H-indole potent Michael acceptors, capable of forming covalent bonds with biological nucleophiles such as cysteine residues in proteins.[4]
-
Synthetic Versatility: The nitrovinyl group is a rich chemical handle. It can participate in a wide array of transformations, including reduction to amines, cycloadditions, and electrocyclization reactions to form more complex polycyclic systems like carbazoles.[4][5]
Synthesis and Stereochemical Control
The most direct and widely employed method for synthesizing 3-(2-nitrovinyl)indoles is the Henry reaction (or nitroaldol condensation), followed by dehydration. This choice is predicated on the reliability and high efficiency of the reaction between an aldehyde and a nitroalkane.
The logical pathway to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole involves a two-step sequence:
-
Condensation: 2-methyl-1H-indole-3-carboxaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate, an amine). This forms a nitroaldol intermediate.
-
Dehydration: The intermediate is subsequently dehydrated, often in situ with heating, to yield the final conjugated nitroalkene. The elimination of water is thermodynamically driven by the formation of an extended π-conjugated system.
The reaction overwhelmingly favors the formation of the (E)-isomer . This stereochemical outcome is a direct consequence of thermodynamic stability. The (E)-configuration minimizes steric repulsion between the bulky indole ring and the nitro group, allowing for a more stable, lower-energy conformation compared to the corresponding (Z)-isomer.
Sources
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole physical and chemical properties
An In-depth Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, a versatile heterocyclic compound. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmacologically active agents.[1][2][3] This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, reactivity, analytical characterization, and potential applications.
Physicochemical and Structural Characteristics
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a functionalized indole derivative characterized by a nitrovinyl group at the C3 position. The "(E)" designation specifies the stereochemistry of the double bond, where the indole ring and the nitro group are on opposite sides, a conformation confirmed in analogous structures through X-ray crystallography.[4] The presence of the electron-withdrawing nitrovinyl group conjugated with the electron-rich indole nucleus imparts unique chemical reactivity to the molecule.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 202.21 g/mol | [5][7] |
| Appearance | Expected to be a colored solid | [5][8] |
| Melting Point | Not explicitly reported; related nitrovinyl indoles melt in the range of 140-155 °C. | [8] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate (EtOAc), and chloroform. | [8] |
| IUPAC Name | 2-methyl-3-[(E)-2-nitroethenyl]-1H-indole | [5] |
| InChI Key | DTSVTKXSWKXFDC-VOTSOKGWSA-N | [6] |
| Predicted XlogP | 2.7 | [6] |
Synthesis and Reaction Mechanism
The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is typically achieved through a condensation reaction between 2-methyl-1H-indole and a nitroalkene. A well-established and reliable method is the Henry reaction (or nitroaldol reaction), followed by dehydration.
The causality behind this experimental choice lies in its efficiency and atom economy. 2-methylindole, being an electron-rich heterocycle, readily acts as a nucleophile, attacking the electrophilic carbon of the nitroalkene. The reaction is often catalyzed by a mild acid, which activates the nitroalkene and facilitates the subsequent dehydration step to yield the stable conjugated product.
Experimental Protocol: Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
This protocol is adapted from general procedures for the synthesis of similar 3-substituted nitrovinyl indoles.[8]
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-methyl-1H-indole (1.31 g, 10 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the indole is fully dissolved.
-
Addition of Reagents: Add nitroethene (0.73 g, 10 mmol) to the solution, followed by glacial acetic acid (0.1 mL, ~1.7 mmol) as a catalyst.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of Ethyl Acetate/Hexane (1:4). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel using an Ethyl Acetate/Hexane gradient.
-
Drying: Dry the purified product under vacuum to yield (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Chemical Reactivity and Mechanistic Insights
The reactivity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is dominated by the electrophilic nature of the nitrovinyl moiety. This group acts as a potent Michael acceptor, making the β-carbon (the carbon closest to the indole ring) highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Furthermore, the indole N-H proton can be deprotonated by a suitable base, allowing for N-alkylation or N-acylation reactions. The indole ring itself, while somewhat deactivated by the electron-withdrawing substituent at C3, can still undergo certain electrophilic substitution reactions under forcing conditions.
Reactivity Profile Diagram
Caption: Key reactive sites of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
This dual reactivity allows for the sequential or one-pot functionalization of the molecule, providing a pathway to complex scaffolds. For instance, the nitro group can be reduced to an amine, which can then participate in further cyclization reactions. This versatility makes it a valuable building block in the synthesis of tryptamine derivatives and other biologically active indole alkaloids.[8][9]
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a piece of a puzzle that, when assembled, validates the final product.
Standard Analytical Workflow
Caption: A self-validating workflow for compound characterization.
Detailed Protocols and Expected Results
-
Mass Spectrometry (MS):
-
Protocol: Analyze the sample using Electrospray Ionization (ESI) in both positive and negative modes.
-
Expected Results: In positive mode, prominent adducts such as [M+H]⁺ at m/z 203.08 and [M+Na]⁺ at m/z 225.06 are expected.[6] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₀N₂O₂.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Acquire the spectrum using a KBr pellet or as a thin film on a NaCl plate.
-
Expected Results: Characteristic absorption bands are anticipated. Based on analogous compounds, these would include: a sharp peak around 3400-3450 cm⁻¹ (N-H stretch), C-H stretching peaks around 3000 cm⁻¹, a strong asymmetric stretching vibration for the NO₂ group around 1550 cm⁻¹, and the C=C vinyl stretch around 1620-1640 cm⁻¹.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆. Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Spectrum:
-
A singlet for the indole N-H proton (δ > 8.0 ppm, broad).
-
Aromatic protons on the indole ring (δ 7.0-7.8 ppm).
-
Two doublets for the vinyl protons, showing a large coupling constant (J > 12 Hz) characteristic of an E-alkene.
-
A singlet for the methyl group at the C2 position (δ ~2.4-2.5 ppm).
-
-
Expected ¹³C NMR Spectrum:
-
Signals for the 8 aromatic/vinyl carbons of the indole and vinyl groups.
-
A signal for the methyl carbon (δ ~12-15 ppm).
-
Distinct signals for the C2 and C3 carbons of the indole ring.
-
-
Applications in Drug Discovery and Development
The indole nucleus is a privileged scaffold in drug discovery.[2] (E)-2-methyl-3-(2-nitrovinyl)-1H-indole serves as a key intermediate for accessing more complex molecules with potential therapeutic value.
-
Precursor to Tryptamines: The nitro group can be readily reduced to a primary amine, yielding a tryptamine derivative. Tryptamines are foundational structures for numerous neurologically active compounds.
-
Michael Addition Chemistry: The electrophilic vinyl group can react with various nucleophiles (thiols, amines, carbanions) to introduce diverse side chains, enabling the rapid generation of compound libraries for screening.[3]
-
Heterocyclic Synthesis: The functional groups can be manipulated to construct new fused ring systems, expanding the chemical space for drug discovery efforts. For example, related 3-(2-nitroethyl)-1H-indoles can be transformed into 2-(1H-indol-2-yl)acetonitriles, which are precursors to bioactive indole-2-acetic acid derivatives.[8][9]
Safety and Handling
Proper safety precautions are mandatory when handling (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and related nitro compounds.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[11] Minimize dust generation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Toxicity: While specific toxicity data for this compound is not available, a closely related compound, 3-(2-nitroethenyl)-1H-indole, is classified as harmful if swallowed and causes serious eye damage.[13] It is prudent to handle this compound with similar caution.
References
-
Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6179. Available at: [Link]
-
De Nisi, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1421. Available at: [Link]
-
Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C, 61(Pt 8), o527–o530. Available at: [Link]
-
PubChem. (n.d.). 3-(2-Nitroethenyl)-1H-indole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro-. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). (E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChemLite. (n.d.). (e)-2-methyl-3-(2-nitrovinyl)-1h-indole. Retrieved January 26, 2026, from [Link]
-
BB FABRICATION. (n.d.). Safety Data Sheet. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The reaction of indole with 1-methyl-4-(2-nitrovinyl)benzene. Retrieved January 26, 2026, from [Link]
-
Aksenov, N. A., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. ResearchGate. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Metronidazole, 99%. Retrieved January 26, 2026, from [Link]
-
Adamo, M. F. A., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]
-
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
- Google Patents. (2010). WO2010030727A1 - 3-substituted-1h-indole...compounds, their use as mtor kinase and pi3 kinase inhibitors...
-
Gandon, V., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57(2), 159-173. Available at: [Link]
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 3. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - (e)-2-methyl-3-(2-nitrovinyl)-1h-indole (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 7. (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole | C11H10N2O2 | CID 676888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. media.adeo.com [media.adeo.com]
- 13. 3-(2-Nitroethenyl)-1H-indole | C10H8N2O2 | CID 255586 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Advent and Ascendance of Nitrovinylindoles: A Technical Guide for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Among its many derivatives, the nitrovinylindole scaffold has emerged as a particularly compelling chemotype for drug development professionals. Characterized by an electrophilic nitrovinyl moiety appended to the indole core, these compounds possess a unique reactivity profile that has been harnessed for the synthesis of complex heterocyclic systems and as a standalone pharmacophore with significant biological activity. This in-depth guide provides a comprehensive overview of the discovery, synthesis, and biological applications of nitrovinylindole compounds, with a focus on the mechanistic rationale behind their reactivity and therapeutic potential.
Historical Perspective and Discovery
The story of nitrovinylindoles is intrinsically linked to the development of fundamental reactions in organic chemistry. While a singular "discovery" paper for the first nitrovinylindole is not readily identifiable in the historical literature, their synthesis became conceptually straightforward with the advent of the Henry reaction , first reported by Louis Henry in 1895. This reaction, also known as the nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitroalcohol. Subsequent dehydration of this intermediate yields the corresponding nitroalkene.
The application of this venerable reaction to indole-3-carboxaldehydes provided a direct and efficient route to 3-(2-nitrovinyl)indoles, the most common isomer. This synthetic accessibility has been a key driver in the exploration of their chemical and biological properties. Early investigations primarily utilized nitrovinylindoles as versatile intermediates for the synthesis of more complex indole alkaloids and related heterocyclic structures. For instance, they serve as precursors for the synthesis of tryptamine derivatives.[2]
Synthetic Methodologies: A Practical Approach
The synthesis of nitrovinylindoles is dominated by the Henry reaction, a robust and versatile method that allows for the introduction of a wide range of substituents. The causality behind this experimental choice lies in the high acidity of the α-protons of nitroalkanes and the electrophilicity of the aldehyde group on the indole scaffold.
The Henry Reaction: The Workhorse Synthesis
The most common method for preparing 3-(2-nitrovinyl)indoles is the condensation of an indole-3-carboxaldehyde with a nitroalkane in the presence of a base.[2]
Experimental Protocol: Synthesis of 3-(2-nitrovinyl)indole
-
Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add the desired nitroalkane (1.1 - 1.5 eq).
-
Base Addition: Slowly add a catalytic amount of a base. Common bases include ammonium acetate, sodium hydroxide, or an amine base like triethylamine. The choice of base can influence reaction time and yield. The base deprotonates the nitroalkane, forming a nitronate anion which then acts as the nucleophile.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating. Progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is often cooled, and the product may precipitate. The solid can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure 3-(2-nitrovinyl)indole.
Causality of Experimental Choices:
-
Excess Nitroalkane: Using a slight excess of the nitroalkane helps to drive the reaction to completion.
-
Choice of Base: A milder base like ammonium acetate is often preferred to minimize side reactions. Stronger bases can lead to polymerization or other undesired products.
-
Solvent: Protic solvents like methanol and ethanol are commonly used as they effectively solvate the ionic intermediates.
Caption: Proposed mechanism of action for nitrovinylindoles as Michael acceptors.
Future Directions and Conclusion
Nitrovinylindoles represent a promising class of compounds for drug discovery, offering a unique combination of synthetic tractability and potent biological activity. Their role as Michael acceptors provides a clear mechanistic rationale for their observed antiproliferative effects and opens up avenues for the rational design of targeted covalent inhibitors. Future research will likely focus on elucidating the specific protein targets of various nitrovinylindole derivatives, optimizing their pharmacokinetic properties, and exploring their potential in therapeutic areas beyond oncology. The continued exploration of this fascinating scaffold is poised to yield novel therapeutic agents with improved efficacy and selectivity.
References
- Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal, 29(2), 1-13.
- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., Grihin, I. Y., & Rubin, M. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. The Journal of Organic Chemistry.
- Aksenov, A. V., Smirnov, A. N., Aksenova, I. V., & Rubin, M. (2019). Michael addition to unprotected 3-(2-nitrovinyl)indoles under the conditions of microwave synthesis. Chemistry of Heterocyclic Compounds, 55(8), 794-799.
- Zhang, Y., Chen, K., & Chen, X. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1049401.
- Asadpour, E., Fereidoonnezhad, M., & Faghih, Z. (2016). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research, 15(4), 735–744.
- Reyes-López, M. A., & Miranda, L. D. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724.
- Reddy, T. J., & Cook, J. M. (2007). Synthesis of 3-arylindole derivatives from nitroalkane precursors. Tetrahedron Letters, 48(41), 7341-7344.
- Kumar, S., Singh, B., & Singh, S. (2022). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.
- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., Grihin, I. Y., & Rubin, M. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(19), 6032.
- Kumar, A., Singh, B., Kumar, M., & Singh, S. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., Grihin, I. Y., & Rubin, M. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(19), 6032.
- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., Grihin, I. Y., & Rubin, M. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[ a]carbazoles, Naphtho[2,1- a]carbazoles, and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. The Journal of Organic Chemistry.
- Kumar, A., Singh, B., Kumar, M., & Singh, S. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences.
- Rahman, S. M. A. (2022).
- Aksenov, A. V., Aksenova, N. A., & Rubin, M. (2018). Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. Chemistry of Heterocyclic Compounds, 54(6), 541-542.
- Kumar, D., Reddy, G. N., & Kumar, M. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2132.
- Aksenov, A. V., Aksenova, N. A., Aksenov, D. A., & Rubin, M. (2023). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)
- Wink, M. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. International Journal of Molecular Sciences, 24(13), 10831.
- El-Seedi, H. R., El-Ghorab, A. H., El-Barbary, M. A., & Zayed, M. F. (2021). Synthesis of Indole Alkaloids. Encyclopedia.
Sources
The Indole Scaffold: A Privileged Motif in Biological Systems and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, represents a cornerstone of modern medicinal chemistry and chemical biology.[1] Its prevalence in a vast array of natural products, from essential amino acids to complex alkaloids, underscores its evolutionary selection as a versatile molecular scaffold.[2][3] This guide provides a comprehensive exploration of the biological significance of indole derivatives, delving into their multifaceted roles as signaling molecules, therapeutic agents, and tools for chemical biology. We will dissect the key structure-activity relationships that govern their diverse pharmacological profiles, from anticancer and anti-inflammatory to antimicrobial and neuroactive properties.[4][5] Furthermore, this document will equip researchers with detailed experimental protocols and an understanding of the underlying mechanistic principles, thereby empowering the rational design and development of next-generation indole-based therapeutics.
The Ubiquity and Endogenous Significance of Indole Derivatives
The indole ring system is not merely a synthetic curiosity but a fundamental building block of life. Its journey begins with the essential amino acid tryptophan , the biosynthetic precursor to a cascade of physiologically vital indole derivatives.
Tryptophan and its Metabolites: More Than Just Protein Building Blocks
Tryptophan's metabolic pathways are central to human physiology, giving rise to key signaling molecules that regulate a spectrum of biological processes.
-
Serotonin (5-Hydroxytryptamine): A critical neurotransmitter in the central nervous system, serotonin modulates mood, appetite, sleep, and cognitive function. Its dysregulation is implicated in numerous psychiatric disorders, making its receptors and transporters prime targets for antidepressant and anxiolytic drugs.
-
Melatonin: Primarily synthesized in the pineal gland, melatonin is the principal regulator of the circadian rhythm. Its potent antioxidant properties are also increasingly recognized.[4]
-
Indole-3-acetic acid (IAA): While predominantly known as a plant growth hormone (auxin), IAA is also produced by the gut microbiota and has been shown to modulate host immune responses.[6]
-
Kynurenine Pathway: A major route of tryptophan catabolism, this pathway generates several neuroactive metabolites, including kynurenic acid and quinolinic acid, which have been linked to neurodegenerative diseases.
The Gut Microbiome: A Frontier of Indole Signaling
The intestinal lumen is a rich source of indole and its derivatives, produced by the microbial fermentation of dietary tryptophan.[7] This microbial indole plays a crucial role in host-microbe interactions and intestinal homeostasis. Indole has been shown to act as an intercellular signaling molecule within microbial communities, influencing biofilm formation, drug resistance, and virulence.[8] Furthermore, microbial indole can directly impact the host by enhancing intestinal barrier function and modulating immune responses.[7]
Pharmacological Landscape of Indole Derivatives
The structural versatility of the indole nucleus has made it a "privileged scaffold" in drug discovery, with both natural and synthetic derivatives exhibiting a broad spectrum of pharmacological activities.[3][9]
Anticancer Activity: A Multifaceted Approach
Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[10]
-
Tubulin Polymerization Inhibitors: The vinca alkaloids, vinblastine and vincristine, are classic examples of indole-containing natural products that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[11]
-
Kinase Inhibitors: Many synthetic indole derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer. Sunitinib, for instance, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[10][11]
-
DNA Intercalators and Topoisomerase Inhibitors: Certain indole alkaloids can intercalate into DNA or inhibit topoisomerase enzymes, thereby preventing DNA replication and transcription in rapidly dividing cancer cells.[10]
-
Modulators of Apoptosis: Indole-3-carbinol (I3C), found in cruciferous vegetables, and its dimer 3,3'-diindolylmethane (DIM), have been extensively studied for their ability to induce apoptosis in cancer cells through various signaling pathways.[12]
Table 1: Selected Indole Derivatives with Anticancer Activity
| Compound | Source/Class | Mechanism of Action | Primary Cancer Targets |
| Vinblastine | Natural Product (Vinca Alkaloid) | Inhibition of tubulin polymerization | Lymphomas, testicular cancer |
| Sunitinib | Synthetic | Multi-targeted tyrosine kinase inhibitor | Renal cell carcinoma, GIST |
| Osimertinib | Synthetic | EGFR tyrosine kinase inhibitor | Non-small cell lung cancer |
| Indole-3-carbinol (I3C) | Natural Product | Multiple (e.g., induction of apoptosis) | Breast, prostate, colorectal cancer |
Anti-inflammatory and Analgesic Properties
The indole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Indomethacin: A potent inhibitor of cyclooxygenase (COX) enzymes, indomethacin reduces the production of pro-inflammatory prostaglandins.[4]
-
Selective COX-2 Inhibitors: More recent research has focused on developing indole derivatives that selectively inhibit COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Antimicrobial and Antiviral Activities
Indole derivatives have demonstrated significant activity against a range of pathogens.[4][13]
-
Antibacterial Agents: The indole ring can be found in antibiotics that disrupt bacterial cell wall synthesis or inhibit essential enzymes.[14] Indole itself can modulate bacterial drug resistance.[6]
-
Antifungal Compounds: Several marine-derived indole alkaloids exhibit potent antifungal properties.[15]
-
Antiviral Therapeutics: Indole derivatives have been investigated for their ability to inhibit viral replication, with some showing activity against HIV and influenza viruses.[4]
Neuropharmacological Applications
Beyond serotonin and melatonin, a diverse array of indole derivatives exert effects on the central nervous system.
-
Antidepressants: Many selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants feature an indole or a related bioisosteric scaffold.
-
Antimigraine Agents: The triptans, a class of drugs used to treat migraine headaches, are indole derivatives that act as agonists for specific serotonin receptors.[10]
-
Antipsychotics and Anxiolytics: The structural similarity of indole to neurotransmitters has inspired the development of novel antipsychotic and anxiolytic agents.
Key Signaling Pathways Modulated by Indole Derivatives
The biological effects of indole derivatives are mediated through their interaction with a variety of cellular targets and signaling pathways.
Receptor Binding and Modulation
Many indole derivatives exert their effects by binding to specific receptors, acting as either agonists or antagonists.
Caption: Generalized workflow of receptor-mediated signaling by indole derivatives.
Enzyme Inhibition
A significant number of indole-based drugs function by inhibiting the activity of key enzymes.
Caption: Mechanism of action for indole derivatives as enzyme inhibitors.
Experimental Protocols for Assessing Biological Activity
The following protocols provide a framework for evaluating the biological effects of novel indole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the indole derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: A purified kinase enzyme is incubated with its substrate and ATP. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody or a radiometric method.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase, the substrate, and the indole derivative at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.
-
Termination of Reaction: Stop the reaction by adding a stop buffer (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated product using an appropriate detection method (e.g., ELISA with a phosphospecific antibody, fluorescence polarization, or radiometric detection).
-
Data Analysis: Determine the IC50 value of the indole derivative for the specific kinase.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Future Perspectives and Conclusion
The indole scaffold continues to be a fertile ground for drug discovery and chemical biology research. The ongoing exploration of natural products from diverse sources, such as marine organisms and microorganisms, will undoubtedly unveil novel indole derivatives with unique biological activities.[2][15] Advances in synthetic chemistry will enable the creation of more complex and diverse indole libraries for high-throughput screening. Furthermore, a deeper understanding of the role of indole signaling in the gut microbiome is poised to open new avenues for therapeutic intervention in a range of diseases.[7][16]
References
-
Chen, A. -H., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Molecules, 25(15), 3447. [Link]
-
Alves, M. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3334. [Link]
-
Kumar, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]
-
Singh, G., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Discovery Technologies, 18(4), 478-506. [Link]
-
Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2315. [Link]
-
Kumar, A., & Sperandio, V. (2019). Indole Signaling at the Host-Microbiota-Pathogen Interface. mBio, 10(5), e02068-19. [Link]
-
Mohammadi, S., et al. (2016). Biomedical Importance of Indoles. Journal of Chemistry, 2016, 2451648. [Link]
-
Alves, M. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. ResearchGate. [Link]
-
Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews, 34(4), 426-444. [Link]
-
Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. [Link]
-
Singh, V. K., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]
-
Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2315. [Link]
-
Kumar, R., et al. (2025). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 11(1), 1-13. [Link]
-
Pandey, A., et al. (2017). Indole: A novel signaling molecule and its applications. Indian Journal of Experimental Biology, 55(5), 299-307. [Link]
-
Li, Y., et al. (2022). The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii. Microbiology Spectrum, 10(4), e00844-22. [Link]
-
Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. ResearchGate. [Link]
-
Beaumont, M., et al. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 13(10), 3327. [Link]
-
Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(5), 519-523. [Link]
-
Wang, S., et al. (2018). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules, 23(11), 2895. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole Signaling at the Host-Microbiota-Pathogen Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajchem-b.com [ajchem-b.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole: A Technical Guide on its Presumed Mechanism of Action as a Novel Anticancer Agent
Foreword: The Convergence of Indole and Nitrovinyl Scaffolds in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] In oncology, indole derivatives have emerged as a particularly fruitful area of research, with several approved drugs and a multitude of clinical candidates.[2] Their anticancer effects are diverse, ranging from the inhibition of key enzymes like kinases and topoisomerases to the disruption of fundamental cellular processes such as microtubule dynamics and apoptosis.[3]
Concurrently, the introduction of a nitrovinyl group to aromatic systems has been shown to confer potent biological activity, including significant anticancer properties. This functional group, characterized by its electron-withdrawing nature, can participate in various biological interactions, contributing to cytotoxicity in cancer cells. Notably, some nitrovinyl compounds have been identified as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.
This technical guide focuses on (E)-2-methyl-3-(2-nitrovinyl)-1H-indole , a molecule that strategically combines the indole scaffold with a nitrovinyl moiety. While direct, in-depth mechanistic studies on this specific compound are not yet prevalent in the public domain, its structural features allow for the formulation of a strong hypothesis regarding its mechanism of action. This document will, therefore, present a scientifically grounded exploration of the presumed mechanism of action of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, underpinned by the known biological activities of its constituent chemical motifs. Furthermore, we will provide detailed, field-proven experimental protocols that serve as a self-validating system to rigorously test the proposed mechanisms.
Molecular Profile and Synthesis
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a synthetic organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[4] The "(E)" designation refers to the stereochemistry of the double bond in the nitrovinyl group, indicating that the indole ring and the nitro group are on opposite sides of the double bond.[5]
The synthesis of this class of compounds can be achieved through various established organic chemistry methodologies. A common approach involves the condensation of a 2-methyl-1H-indole with a nitroalkene. A representative synthetic route is the acid-catalyzed reaction between 2-methylindole and a suitable nitroalkene precursor.[6]
Hypothesized Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Based on the extensive literature on indole and nitrovinyl derivatives, we postulate that (E)-2-methyl-3-(2-nitrovinyl)-1H-indole exerts its anticancer activity through a combination of mechanisms, primarily targeting microtubule dynamics and inducing apoptosis.
Inhibition of Tubulin Polymerization
A primary and highly probable mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.[2] Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, is fundamental to the formation of the mitotic spindle during cell division.
Many successful anticancer drugs, including the vinca alkaloids and taxanes, target tubulin.[7] The indole moiety, particularly when substituted at the C3 position, has been shown to be a key pharmacophore for tubulin inhibitors.[2] It is hypothesized that the indole ring of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole binds to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules. The nitrovinyl group likely contributes to the binding affinity and overall potency of the compound.
This inhibition of tubulin polymerization would lead to the disruption of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[8]
Induction of Apoptosis
Beyond its effects on microtubules, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is also likely to induce apoptosis through intrinsic and extrinsic pathways. The indole nucleus is a well-known scaffold in compounds that trigger programmed cell death.[9] The presence of the electron-withdrawing nitro group can enhance the pro-apoptotic activity.
The induction of apoptosis could be a direct consequence of mitotic arrest, as prolonged blockage of the cell cycle can trigger the apoptotic cascade. Alternatively, the compound may directly interact with key proteins in the apoptotic pathway, such as members of the Bcl-2 family, leading to the activation of caspases and the execution of apoptosis.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesized mechanism of action, a series of well-established in vitro assays are necessary. The following protocols are designed to provide a comprehensive and rigorous evaluation of the anticancer properties of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Assessment of Cytotoxicity: The MTT Assay
The first step in characterizing a potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10]
Experimental Protocol: MTT Assay [3][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with increasing concentrations of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Elucidation of Apoptosis: Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is the gold standard.[1][2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol: Annexin V/PI Staining [2][13]
-
Cell Treatment: Treat cancer cells with (E)-2-methyl-3-(2-nitrovinyl)-1H-indole at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Analysis of Cell Cycle Arrest: Propidium Iodide Staining and Flow Cytometry
To investigate the effect of the compound on the cell cycle, flow cytometric analysis of DNA content using propidium iodide staining is employed.[14][15][16] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: Cell Cycle Analysis [14][16][17][18]
-
Cell Treatment: Treat cancer cells with (E)-2-methyl-3-(2-nitrovinyl)-1H-indole at its IC₅₀ concentration for various time points (e.g., 12, 24, and 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.
Direct Evidence of Tubulin Polymerization Inhibition: In Vitro Tubulin Polymerization Assay
To directly confirm the inhibition of tubulin polymerization, a cell-free in vitro assay using purified tubulin is essential.[7][19][20] This assay measures the change in turbidity as tubulin polymerizes into microtubules.
Experimental Protocol: In Vitro Tubulin Polymerization Assay [7][19][21][22]
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Compound Incubation: Incubate the tubulin with various concentrations of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, a positive control (e.g., colchicine), and a negative control (vehicle) at 37°C.
-
Polymerization Induction: Initiate polymerization by adding GTP.
-
Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. A decrease in the rate and extent of polymerization indicates inhibition.
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | Positive Control |
| MTT Assay | IC₅₀ (µM) | To be determined | Doxorubicin (e.g.) |
| Apoptosis Assay | % Apoptotic Cells | To be determined | Staurosporine (e.g.) |
| Cell Cycle Analysis | % G2/M Arrest | To be determined | Nocodazole (e.g.) |
| Tubulin Polymerization | IC₅₀ (µM) | To be determined | Colchicine (e.g.) |
Visualizations
Caption: Hypothesized signaling pathway of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Caption: Logical workflow for the experimental validation of the proposed mechanism.
Conclusion and Future Directions
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole represents a promising lead compound for the development of a novel anticancer agent. Its chemical architecture, which marries the well-established anticancer potential of the indole scaffold with the potent bioactivity of the nitrovinyl group, strongly suggests a mechanism of action centered on the inhibition of tubulin polymerization and the induction of apoptosis. The experimental framework detailed in this guide provides a robust and self-validating pathway to rigorously test this hypothesis.
Future research should focus on performing the outlined experiments to generate empirical data on the biological activity of this compound. Positive results would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies in animal models to assess its efficacy and safety profile. The insights gained from such studies will be invaluable in advancing (E)-2-methyl-3-(2-nitrovinyl)-1H-indole towards its potential as a clinical candidate in the fight against cancer.
References
- Jiang, L., et al. (2016). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Oncology Letters, 11(5), 3433-3439.
- Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132.
-
ResearchGate. (2016). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
ResearchGate. (2023). Convenient Synthesis of (Z)-3-(1-Aryl-2-Nitrovinyl)-Indoles. Retrieved from [Link]
-
PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]
-
PubMed. (2005). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl). Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
MDPI. (2020). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Retrieved from [Link]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
ResearchGate. (2019). Inhibition of tubulin polymerization evaluated by cell-free tubulin.... Retrieved from [Link]
-
ResearchGate. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved from [Link]
-
ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Retrieved from [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. atcc.org [atcc.org]
- 4. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]
- 5. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. kumc.edu [kumc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: Synthesis, Biological Activity, and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a member of the promising nitrovinylindole class of heterocyclic compounds, which are recognized for their significant and varied biological activities. The indole nucleus is a foundational scaffold in numerous FDA-approved drugs and natural products, prized for its ability to interact with a wide range of biological targets.[1][2] The addition of a nitrovinyl group at the C3 position creates a potent Michael acceptor, enhancing the molecule's reactivity and conferring a distinct pharmacological profile. This guide provides a detailed exploration of the synthesis, characterization, and documented biological activities of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, with a focus on its potential as an antimicrobial and anticancer agent. We delve into the mechanistic insights behind its activity, present detailed experimental protocols, and offer perspectives on future research and development.
Introduction to Nitrovinylindoles
The indole ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like tryptophan and serotonin, as well as a vast array of pharmaceuticals.[3] Indole derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[4][5]
The introduction of a 2-nitrovinyl substituent at the 3-position of the indole ring creates a class of compounds with heightened electrophilicity. This feature is crucial to their mechanism of action, allowing them to form covalent bonds with nucleophilic residues (such as cysteine) in cellular proteins and enzymes, leading to the modulation of various biological pathways. The specific compound, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, combines the stability of the 2-methylindole core with the reactive potential of the nitrovinyl group, making it a subject of significant scientific interest.
Synthesis and Characterization
The primary and most efficient method for synthesizing (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.
The Henry Reaction: Mechanism and Rationale
The synthesis begins with the reaction between 2-methyl-1H-indole-3-carbaldehyde and nitromethane. The choice of a basic catalyst (e.g., ammonium acetate, piperidine, or an alkoxide) is critical. The base deprotonates the α-carbon of nitromethane, generating a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The resulting nitroaldol adduct subsequently undergoes base-catalyzed dehydration to yield the final (E)-2-methyl-3-(2-nitrovinyl)-1H-indole product. The trans or (E)-isomer is typically the thermodynamically favored product due to reduced steric hindrance.
Microwave-assisted synthesis has also been explored for indole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[1][6]
Figure 1. General workflow for the synthesis and validation of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (E)-2-methyl-3-(2-nitrovinyl)-1H-indole via the Henry reaction.
Materials:
-
2-methyl-1H-indole-3-carbaldehyde (1.0 eq)
-
Nitromethane (3.0 eq)
-
Ammonium acetate (1.5 eq)
-
Glacial acetic acid (solvent)
-
Ethanol
-
Deionized water
Procedure:
-
A solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) and ammonium acetate (1.5 eq) in glacial acetic acid is prepared in a round-bottom flask.
-
Nitromethane (3.0 eq) is added to the solution.
-
The reaction mixture is refluxed with constant stirring for 2-4 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Acetic acid serves as a polar protic solvent, while ammonium acetate acts as the basic catalyst to facilitate the condensation. Refluxing provides the necessary activation energy for the dehydration step.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water and then with cold ethanol to remove impurities.
-
Self-Validation: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to yield a pure solid.
-
The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic vinyl protons in the ¹H NMR spectrum and the molecular ion peak in the mass spectrum are key validation points.
Biological Activities and Mechanisms of Action
Indole derivatives are widely recognized for their potential in developing new therapeutic agents.[2][7] The nitrovinyl group, in particular, imparts significant biological activity, with documented antimicrobial and anticancer properties.[8]
Antimicrobial and Antifungal Activity
Compounds featuring the indole nucleus are known to have considerable importance in the development of novel antibacterial and antifungal treatments.[4] The electrophilic nitrovinyl moiety in (E)-2-methyl-3-(2-nitrovinyl)-1H-indole makes it a potent inhibitor of microbial growth.
Mechanism of Action: The proposed antimicrobial mechanism involves the compound acting as a Michael acceptor. It can react with nucleophilic groups, such as the thiol groups of cysteine residues in essential microbial enzymes or proteins. This covalent modification can disrupt critical cellular processes, such as cell wall synthesis, DNA replication, or metabolic pathways, leading to bacteriostatic or bactericidal effects. Studies on similar nitrovinyl compounds have shown broad-spectrum activity against various pathogens.[8]
Anticancer Activity
The development of novel anticancer agents based on the indole scaffold is a highly active area of research.[9][10] Several indole derivatives have shown potent cytotoxicity against a range of human cancer cell lines.[11][12]
Mechanism of Action: The anticancer effects of nitrovinylindoles are often multifactorial. Key proposed mechanisms include:
-
Induction of Apoptosis: The compound can trigger programmed cell death. This may occur through the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and activates the caspase cascade, leading to apoptosis.[13][14]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells at specific checkpoints in the cell cycle, such as the G2/M phase, preventing them from dividing.[7]
-
Inhibition of Signaling Pathways: Nitrovinylindoles may interfere with crucial cancer-promoting signaling pathways. For instance, they could inhibit protein kinases like EGFR or VEGFR, which are often overactive in tumors.[7][13]
-
Tubulin Polymerization Inhibition: Like some established anticancer drugs, certain indole derivatives can disrupt the dynamics of microtubules, which are essential for cell division and structure, leading to mitotic catastrophe.[9][15]
Figure 2. A proposed mechanism for the induction of apoptosis in cancer cells by (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Quantitative Data Summary
The efficacy of indole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). While specific data for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is dispersed across literature, related compounds show potent activity.
| Compound Class | Biological Activity | Target | Potency Range (IC₅₀/MIC) |
| Indole-Triazole Hybrids | Anticancer | Hep-G2 Liver Cancer Cells | 10-20 µM[16] |
| Indole-based Kinase Inhibitors | Anticancer | HCT-116 Colon Cancer Cells | Sub-micromolar (<1 µM)[13] |
| Indolyl-Thiazole Derivatives | Anticancer | A2780 Ovarian Cancer Cells | 11-13 µM[11] |
| Indolyl-Benzimidazoles | Antimicrobial | S. aureus (MRSA) | <1 - 8 µg/mL[17] |
| Indole-Thiourea Hybrids | Antimicrobial | Gram-positive bacteria | <12.5 µg/mL[3] |
This table summarizes representative data for structurally related indole derivatives to provide context for the potential efficacy of the title compound.
Future Perspectives and Conclusion
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole stands out as a molecule of significant interest for drug discovery. Its straightforward synthesis and potent, multifaceted biological activity make it an attractive lead compound.
Future research should focus on several key areas:
-
Comprehensive Biological Screening: Systematic evaluation against a broad panel of cancer cell lines and microbial strains to fully map its activity spectrum.
-
Mechanism of Action Studies: Detailed molecular studies to precisely identify the cellular targets and pathways modulated by the compound. This includes proteomics to identify covalent adducts and kinase profiling.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the indole ring (e.g., at the N1, C5, or C6 positions) and the nitrovinyl group to optimize potency and selectivity while minimizing toxicity.[9][12]
-
In Vivo Efficacy: Advancing the most promising candidates to preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.
References
-
Capriati, V. et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalysis. Molecules. Available at: [Link]
-
Convenient Synthesis of (Z)-3-(1-Aryl-2-Nitrovinyl)-Indoles. (2023). Tetrahedron Letters. Available at: [Link]
-
Chakraborty, S. et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
-
El-Gamal, M. I. et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences. Available at: [Link]
-
Gouda, M. A. et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules. Available at: [Link]
- Processes for production of indole compounds. (2012). Google Patents.
-
Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. (n.d.). MDPI. Available at: [Link]
-
Bakunov, S. A. et al. (2022). Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. Organic Letters. Available at: [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (n.d.). MDPI. Available at: [Link]
-
Fischer, K. et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences. Available at: [Link]
-
Kamal, A. et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
G-Bourceanu, M. et al. (2015). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Bakunov, S. A. et al. (2022). Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. Organic Letters. Available at: [Link]
-
(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. (n.d.). PubChem. Available at: [Link]
-
Dhiman, H. et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. Available at: [Link]
-
3-(2-Methyl-2-nitropropyl)-1H-indole. (2012). Acta Crystallographica Section E. Available at: [Link]
-
Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Díaz, C. et al. (2023). Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013). International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, P. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. Available at: [Link]
-
Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. (2022). ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. (2016). ResearchGate. Available at: [Link]
-
Kumar, P. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
-
Al-Wahaibi, L. H. et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules. Available at: [Link]
-
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay. (2024). ResearchGate. Available at: [Link]
-
Chen, Y-J. et al. (2014). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sinelshchikova, A. A. et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules. Available at: [Link]
-
Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. (n.d.). DergiPark. Available at: [Link]
-
Organic Compounds with Biological Activity. (n.d.). MDPI. Available at: [Link]
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Introduction: The Significance of Nitrovinylindoles in Synthetic Chemistry
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a valuable synthetic intermediate belonging to the class of nitrovinylindoles. These compounds are powerful building blocks in organic synthesis, primarily due to the versatile reactivity of the nitrovinyl moiety. The electron-withdrawing nature of the nitro group activates the vinyl system, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions. This reactivity allows for the construction of complex molecular architectures, including tryptamines, β-carbolines, and other pharmacologically relevant alkaloids.[1][2] The β-carboline core, for instance, is a privileged structure found in numerous natural products with a wide range of biological activities, including anti-cancer, anti-viral, and anti-parasitic properties.[1][3]
This guide provides a comprehensive, field-proven protocol for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole from the readily available starting material, 2-methylindole. The procedure is designed for reproducibility and scalability, with a focus on explaining the causality behind each experimental step to ensure both success and safety in the laboratory.
Scientific Principles: A Two-Step Synthetic Strategy
The conversion of 2-methylindole to the target compound is most reliably achieved through a two-step sequence that leverages classic, high-yielding organic reactions. This approach ensures high regioselectivity and provides a pure intermediate, which simplifies the final purification.
Step 1: Vilsmeier-Haack Formylation. The indole nucleus is an electron-rich heterocycle susceptible to electrophilic substitution, with the C3 position being the most nucleophilic. The first step involves the formylation of 2-methylindole at this C3 position to yield 2-methyl-1H-indole-3-carbaldehyde. The Vilsmeier-Haack reaction is the method of choice for this transformation. It employs a Vilsmeier reagent, typically formed in situ from a phosphoryl halide (like POCl₃) and a substituted amide (like N,N-dimethylformamide, DMF). This electrophilic iminium salt efficiently attacks the indole C3 position, and subsequent hydrolysis yields the desired aldehyde.
Step 2: Henry (Nitroaldol) Condensation. The second step is the condensation of the intermediate aldehyde with nitromethane. This is a classic Henry reaction, a base-catalyzed carbon-carbon bond-forming process.[4][5] The base deprotonates nitromethane to form a resonance-stabilized nitronate anion, a potent nucleophile.[6] This anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro alkoxide intermediate. Upon protonation, this yields a β-nitro alcohol. For this specific substrate, the β-nitro alcohol readily undergoes dehydration (elimination of water) under the reaction conditions to form the conjugated nitroalkene. This elimination is driven by the formation of an extended π-conjugated system involving the indole ring, the vinyl group, and the nitro group. The reaction selectively yields the thermodynamically more stable (E)-isomer.[7]
Reaction Scheme Overview
Caption: Two-step synthesis of the target compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Purity/Grade | Supplier Example |
| 2-Methylindole | 95-20-5 | 131.17 | >98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | >99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Sigma-Aldrich |
| Nitromethane (CH₃NO₂) | 75-52-5 | 61.04 | >96% | Sigma-Aldrich |
| Ammonium Acetate (CH₃COONH₄) | 631-61-8 | 77.08 | >98% | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | 60.05 | >99.7% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Fisher Scientific |
Detailed Experimental Protocols
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Nitromethane: Flammable and toxic. Handle in a well-ventilated fume hood.
-
Solvents (DMF, DCM): Handle in a fume hood. Avoid inhalation and skin contact.
Step 1: Synthesis of 2-methyl-1H-indole-3-carbaldehyde
-
Reaction Setup: Equip a three-neck, 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Vilsmeier Reagent Formation: In the fume hood, add anhydrous DMF (20 mL) to the flask. Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Indole Addition: Dissolve 2-methylindole (5.25 g, 40 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice (approx. 100 g). This step is exothermic.
-
Basify the aqueous solution by slowly adding 30% aqueous sodium hydroxide (NaOH) solution until the pH is ~9-10. This will induce precipitation of the product.
-
Isolation: Stir the mixture for 1 hour, then collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. The product, 2-methyl-1H-indole-3-carbaldehyde, is typically obtained as a pale-yellow solid and is often pure enough for the next step. If further purification is needed, it can be recrystallized from an ethanol/water mixture.
-
Expected Yield: 80-90%.
Step 2: Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1H-indole-3-carbaldehyde (3.18 g, 20 mmol).
-
Reagent Addition: Add nitromethane (5.4 mL, 100 mmol) and ammonium acetate (1.54 g, 20 mmol).
-
Solvent and Reflux: Add glacial acetic acid (30 mL) as the solvent. Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: 20% EtOAc in hexanes) until the starting aldehyde is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the reaction mixture into a beaker containing ice-water (200 mL). Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water to remove acetic acid and other water-soluble impurities.
-
Purification: The crude product is a bright yellow to orange solid. Recrystallize from ethanol or isopropanol to obtain pure (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as yellow needles.
-
Expected Yield: 75-85%.
Product Characterization
| Property | Expected Value |
| Appearance | Bright yellow crystalline solid |
| Melting Point | ~185-188 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.0 (s, 1H, NH), 8.3 (d, 1H, vinyl-H), 8.1 (d, 1H, vinyl-H), 7.8 (d, 1H, Ar-H), 7.4-7.2 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 142.0, 137.5, 136.0, 128.0, 125.0, 122.5, 121.0, 119.0, 112.0, 108.0, 13.0 |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1620 (C=C), ~1500 (NO₂, asym), ~1340 (NO₂, sym) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Workflow Visualization
Caption: Experimental workflow from starting material to final product.
References
-
Rodriguez, J. G., et al. (2000). Synthesis and Structural Analysis of (E)-2-(2′-Nitrovinyl)indoles from the Corresponding 2-Formylindole Derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 2323-2328. Available from: [Link]
-
Aksenov, N. A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6241. Available from: [Link]
-
Wikipedia contributors. (2023, December 29). Henry reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-METHYLINDOLE. Organic Syntheses, Coll. Vol. 3, p.601 (1955); Vol. 28, p.60 (1948). Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of 3-(2-Nitrovinyl)indoles
Abstract
3-(2-Nitrovinyl)indoles are highly valuable synthetic intermediates, primarily due to the electron-deficient nature of the nitrovinyl moiety, which renders them excellent Michael acceptors.[1] This reactivity profile allows for the facile introduction of various nucleophiles at the β-position, paving the way for the synthesis of a diverse array of complex indole alkaloids and pharmacologically active compounds. This document provides a comprehensive, field-tested protocol for the synthesis of 3-(2-nitrovinyl)indoles via the acid-catalyzed condensation of indoles with nitroalkenes. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, present key characterization data, and provide a troubleshooting guide to empower researchers in achieving high yields and purity.
Scientific Principles and Reaction Mechanism
The synthesis of 3-(2-nitrovinyl)indoles is typically achieved through a conjugate addition-elimination reaction between an indole and a nitroalkene, such as β-nitrostyrene. The reaction leverages the nucleophilic character of the C3 position of the indole ring and the electrophilic nature of the nitroalkene.
Causality of a Mild Acid Catalyst: While the reaction can proceed under various conditions, the use of a mild Brønsted acid catalyst, such as acetic acid or sulfuric acid in acetic acid, is common and effective.[1] The catalyst's primary role is to activate the nitroalkene by protonating the nitro group. This protonation increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the electron-rich indole. The indole attacks the β-carbon of the activated nitroalkene, forming a transient nitronate intermediate. Subsequent proton transfer and stabilization lead to the formation of the 3-(2-nitroethyl)-1H-indole adduct. Under thermal or slightly acidic conditions, this adduct can undergo elimination of water to yield the final, conjugated 3-(2-nitrovinyl)indole product. The regioselectivity for the C3 position of indole is a well-established principle in indole chemistry, driven by the formation of the most stable aromatic intermediate.[2]
Caption: General mechanism for the acid-catalyzed synthesis of 3-(2-nitrovinyl)indoles.
Field-Validated Experimental Protocol
This protocol is adapted from established literature procedures and has been validated for its reliability and scalability.[3] It describes the synthesis of 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole as a representative example.
2.1 Materials and Equipment
-
Reagents: 2-phenyl-1H-indole, (2-nitrovinyl)benzene (β-nitrostyrene), Glacial Acetic Acid, Ethanol (Reagent Grade).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel and flask, Thin Layer Chromatography (TLC) plates (silica gel), standard laboratory glassware.
-
Purification: Silica gel for column chromatography, appropriate solvents (e.g., Ethyl Acetate/Hexanes).
2.2 Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-phenyl-1H-indole (2.0 mmol, 1.0 eq) and (2-nitrovinyl)benzene (2.1 mmol, 1.05 eq).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) and a catalytic amount of glacial acetic acid (e.g., 20 µL).
-
Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction's progress by TLC every hour (e.g., using a 1:4 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 2-8 hours.
-
Product Isolation (Work-up): Once the starting indole is consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary. The choice of purification depends on the purity of the filtered product.
2.3 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Nitro compounds can be hazardous; handle with care.
-
Ethanol is flammable; ensure no open flames are nearby.
Data Summary and Characterization
The successful synthesis of 3-(2-nitrovinyl)indoles is confirmed through a combination of spectroscopic methods. The products are often obtained as colored solids (e.g., red or yellow).
Table 1: Reaction Parameters and Yields for Selected Substrates
| Indole Substrate | Nitroalkene Substrate | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-phenyl-1H-indole | (2-nitrovinyl)benzene | Acetic Acid, Ethanol, Reflux | ~4 | 96% | [3] |
| 2-(p-tolyl)-1H-indole | (2-nitrovinyl)benzene | Acetic Acid, Ethanol, Reflux | ~4 | 74% | [3] |
| 2-phenyl-1H-indole | 2-nitro-1-phenylethanone | H₂SO₄, Acetic Acid, 60°C | N/A | 85% |[1] |
Table 2: Representative Spectroscopic Data for 3-(2-Nitro-1-phenylethyl)-2-phenyl-1H-indole
| Technique | Observed Signals and Interpretation |
|---|---|
| ¹H NMR | (400 MHz, DMSO-d₆, δ ppm):11.46 (s, 1H) , N-H proton of indole; 7.66-6.98 (m, 14H) , aromatic protons from indole and phenyl rings; 5.59-5.41 (m, 2H) and 5.21 (t, 1H) , protons of the ethyl bridge (-CH-CH₂-NO₂).[3] |
| ¹³C NMR | (101 MHz, DMSO-d₆, δ ppm):140.3-108.7 , aromatic and vinyl carbons; 78.2 , carbon bearing the nitro group (-CH₂-NO₂); 40.3 , benzylic carbon (-CH-Ph).[3] |
| IR | (ν_max, cm⁻¹):~3417 , N-H stretching; ~1545 , asymmetric NO₂ stretching; ~1376 , symmetric NO₂ stretching.[3] |
| HRMS | (ESI-TOF): Calculated m/z for C₂₂H₁₈N₂NaO₂ [M+Na]⁺: 365.1260, Found: 365.1253.[3] |
Experimental Workflow and Troubleshooting
A systematic workflow ensures reproducibility and high-quality results.
Caption: Standard laboratory workflow for the synthesis of 3-(2-nitrovinyl)indoles.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | 1. Impure or degraded starting materials. 2. Insufficient heating or reaction time. 3. Incorrect stoichiometry. | 1. Verify the purity of indole and nitroalkene. Nitroalkenes can polymerize on storage. 2. Ensure the reaction mixture is at a steady reflux. Extend reaction time and monitor via TLC.[4] 3. Accurately weigh all reagents. |
| Formation of Byproducts | 1. Overheating or prolonged reaction time leading to decomposition. 2. Side reactions, such as polymerization of the nitroalkene. 3. Formation of bis(indolyl)methane-type structures. | 1. Maintain a gentle reflux; avoid excessively high temperatures. Stop the reaction as soon as the starting material is consumed. 2. Use a slight excess (1.05 eq) of the nitroalkene, but not a large excess. 3. Ensure adequate stirring and homogenous reaction conditions. |
| Oily Product / Fails to Crystallize | 1. Presence of impurities. 2. The specific product may have a low melting point. | 1. Purify the crude product using flash column chromatography on silica gel. 2. If pure, attempt to induce crystallization by scratching the flask or seeding with a small crystal. |
Conclusion
The acid-catalyzed condensation of indoles with nitroalkenes is a straightforward and efficient method for preparing 3-(2-nitrovinyl)indoles. These compounds are pivotal precursors in organic synthesis, particularly for creating complex nitrogen-containing heterocycles.[5] The protocol detailed herein is robust and can be adapted for a range of substituted indoles and nitroalkenes. Careful monitoring of the reaction and adherence to proper purification techniques are crucial for obtaining high yields of pure material.
References
-
Aksenov, A. V., et al. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Pharmaceuticals, 17(9), 1165. Available at: [Link]
-
Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132. Available at: [Link]
-
Lv, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27431-27435. Available at: [Link]
-
Aksenov, A. V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. Available at: [Link]
-
Bandini, M., et al. (2007). Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction. Arkivoc, 2007(4), 263-276. Available at: [Link]
-
Rahman, S. M. A. (2012). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. Available at: [Link]
Sources
- 1. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
The Versatile Synthon: Applications of (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole in Modern Organic Synthesis
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole stands as a pivotal building block in the arsenal of organic synthesis, offering a gateway to a diverse array of complex heterocyclic structures. Its strategic placement of reactive functional groups—the electron-rich indole nucleus, the electron-deficient nitroalkene moiety, and the reactive methyl group—renders it a versatile precursor for the construction of pharmacologically significant scaffolds. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.
Introduction: A Molecule of Strategic Importance
The indole framework is a ubiquitous motif in natural products and pharmaceutical agents, exhibiting a wide spectrum of biological activities. The introduction of a 2-nitrovinyl group at the C3 position of 2-methylindole dramatically enhances its synthetic utility. The nitro group acts as a powerful electron-withdrawing group, activating the vinyl moiety for a variety of nucleophilic and cycloaddition reactions. Subsequent transformations of the nitro group itself open up further avenues for molecular diversification. This document will delve into three key areas of application: Diels-Alder cycloadditions for carbazole synthesis, Michael additions for the introduction of diverse substituents, and its role as a precursor to vital tryptamine and β-carboline frameworks.
I. Accessing the Carbazole Core via Diels-Alder Cycloaddition
The Diels-Alder reaction provides a powerful and atom-economical method for the construction of six-membered rings. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole can function as a diene component in its tautomeric form or the vinylindole itself can participate in [4+2] cycloadditions, leading to the formation of carbazole derivatives, a class of compounds with significant biological and material science applications.
Mechanistic Rationale:
The reaction proceeds through a [4+2] cycloaddition between the 3-vinylindole, acting as the diene, and a suitable dienophile. The initial cycloadduct readily undergoes elimination of nitrous acid (HNO₂) and subsequent aromatization to furnish the stable carbazole ring system. The regioselectivity of the reaction is governed by the electronic nature of both the diene and the dienophile.
Diagram 1: Diels-Alder Reaction for Carbazole Synthesis
Caption: Workflow for the synthesis of carbazoles via Diels-Alder reaction.
Application Protocol 1: Synthesis of a Tetrahydrocarbazole Derivative
This protocol describes a general procedure for the Diels-Alder reaction between (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and N-methylmaleimide.
| Reagent | Molar Eq. | MW | Amount |
| (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | 1.0 | 202.21 g/mol | 202 mg (1.0 mmol) |
| N-Methylmaleimide | 1.2 | 111.10 g/mol | 133 mg (1.2 mmol) |
| Toluene | - | - | 10 mL |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (202 mg, 1.0 mmol) and N-methylmaleimide (133 mg, 1.2 mmol).
-
Add 10 mL of dry toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired tetrahydrocarbazole derivative.
Expert Insight: The choice of a non-polar solvent like toluene and elevated temperature facilitates the cycloaddition and subsequent elimination steps. While the indole N-H is acidic, it generally does not interfere with this thermal reaction. For more sensitive substrates or to improve yields, protection of the indole nitrogen (e.g., as an N-tosyl or N-Boc derivative) can be considered.
II. Functionalization through Michael Addition
The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group in (E)-2-methyl-3-(2-nitrovinyl)-1H-indole highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This Michael addition reaction is a powerful tool for introducing carbon and heteroatom-based functionalities at the indole C3-side chain.
Mechanistic Rationale:
The reaction is typically base-catalyzed, where the base deprotonates the nucleophile to generate a more potent nucleophilic species. This species then attacks the β-carbon of the nitroalkene, forming a new carbon-carbon or carbon-heteroatom bond. The resulting nitronate intermediate is then protonated during workup to yield the final product.
Diagram 2: Michael Addition Reaction Mechanism
Application Notes and Protocols for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: A Guide for Antimicrobial Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel synthetic compound, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. This document outlines the scientific rationale for investigating this class of molecules, detailed protocols for assessing its efficacy and safety, and a framework for interpreting the resulting data.
Introduction: The Rationale for Investigating Nitrovinylindoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Recent studies have highlighted that the incorporation of various substituents onto the indole ring can significantly modulate its biological activity.[1] The subject of this guide, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, is a synthetic derivative characterized by a nitrovinyl group at the C3 position. This functional group is a potent electron-withdrawing moiety, which can confer unique biological activities. While extensive data on this specific molecule is emerging, related indole derivatives have shown promising antimicrobial effects against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[2][3]
The nitrovinyl group is a Michael acceptor, suggesting a potential mechanism of action involving the covalent modification of biological nucleophiles, such as cysteine residues in essential microbial enzymes. This mode of action could be advantageous in overcoming existing resistance mechanisms that target conventional antibiotics. Therefore, a systematic evaluation of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole's antimicrobial potential is warranted.
Synthesis and Characterization
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole can be synthesized through the Henry reaction, which involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with a nitroalkane.[4] The resulting product should be characterized by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity prior to biological evaluation. The E configuration of the double bond is a key stereochemical feature.[5]
Core Experimental Protocols
A tiered approach is recommended for the comprehensive evaluation of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole's antimicrobial properties. This involves determining its spectrum of activity, the nature of its antimicrobial effect (bacteriostatic vs. bactericidal), and its selectivity for microbial over mammalian cells.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of novel compounds.[7]
Protocol 3.1.1: Broth Microdilution MIC Assay
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole in dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi. The final concentrations should typically range from 0.125 to 256 µg/mL.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. Include a positive control (microorganism without the compound) and a negative control (broth only).
Table 1: Representative MIC Data for Indole Derivatives Against a Panel of Microorganisms
| Compound Class | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) |
| Indole-Triazole Conjugates[1] | 4-16 µg/mL | 8-32 µg/mL | 16-64 µg/mL | 2-8 µg/mL |
| Indole-Thiadiazole Derivatives[2] | 3.125-50 µg/mL | 3.125-50 µg/mL | 6.25-50 µg/mL | 3.125-25 µg/mL |
| (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it has a bactericidal (kills bacteria) or bacteriostatic (inhibits growth) effect over time.[9][10] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]
Protocol 3.2.1: Time-Kill Assay
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it to approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Exposure to Compound: Add (E)-2-methyl-3-(2-nitrovinyl)-1H-indole at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Enumeration of Viable Cells: Perform serial dilutions of the aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration.
Diagram 1: Generalized Workflow for Time-Kill Kinetic Assay
Caption: Workflow of the time-kill kinetic assay.
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic index.[11] A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[12]
Protocol 3.3.1: MTT Cytotoxicity Assay
-
Cell Culture: Seed human cell lines (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with serial dilutions of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Diagram 2: Proposed Mechanism of Action
Caption: Putative mechanism via Michael addition.
Conclusion and Future Directions
The systematic evaluation of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, following the protocols outlined in these application notes, will provide a robust dataset to determine its potential as a novel antimicrobial agent. Positive outcomes from these in vitro studies, characterized by potent MIC values, a bactericidal mode of action, and low cytotoxicity, would justify further investigation. Subsequent steps would include mechanism of action studies, in vivo efficacy testing in animal models of infection, and lead optimization to enhance potency and drug-like properties. The exploration of this and related nitrovinylindoles could pave the way for a new class of therapeutics to combat the growing threat of antimicrobial resistance.
References
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 20(3), 396-403. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Kowalik, M., & Sędek, Ł. (2022). Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. Organic Letters, 24(40), 7374-7378. [Link]
-
Wang, B., Li, Y., & Wang, J. (2016). Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C (sp3)–H bonds. Organic & Biomolecular Chemistry, 14(3), 859-862. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Dixit, A., Pathak, D., & Sharma, G. K. (2020). Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c] quinazolin-12-yl) methylene) benzenamines. European Pharmaceutical Journal, 67(1). [Link]
-
Bardin, I. I., Taniya, O. S., Shevchenko, N. E., Filimonov, A. S., Trifonov, R. E., & Dar'in, D. V. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo [d] imidazole Derivatives. Molecules, 28(20), 7083. [Link]
-
Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1, 2, 4 Triazole Conjugates. Molecules, 26(8), 2235. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
-
Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 8), o527-o530. [Link]
-
Kretschmer, D., Gleske, A. K., & Peschel, A. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Staphylococcus aureus (pp. 63-71). Humana Press, New York, NY. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Campoccia, D., Ravaioli, S., Montanaro, L., & Arciola, C. R. (2021). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 22(21), 11578. [Link]
-
Das, A., Kumar, A., & Lin, C. T. (2023). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. ACS sensors, 8(12), 4749-4757. [Link]
-
Khan, D. D., Ahmad, A. U., & El-Shibrawi, M. H. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 131(1), 27-46. [Link]
-
Sędek, Ł., & Kowalik, M. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. International Journal of Molecular Sciences, 24(17), 13107. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link]
-
Sędek, Ł., & Kowalik, M. (2020). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 25(24), 5899. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of antimicrobial peptides. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Sędek, Ł., & Kowalik, M. (2019). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl) Acetonitriles. Molecules, 24(23), 4272. [Link]
-
Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., ... & Hassan, I. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Pakistan journal of pharmaceutical sciences, 31(6(Suppl.)), 2635-2642. [Link]
-
Singh, U. P., Bhat, H. R., & Gahtori, P. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3845-3850. [Link]
-
Sędek, Ł., & Kowalik, M. (2023). Convenient Synthesis of (Z)-3-(1-Aryl-2-Nitrovinyl)-Indoles. Tetrahedron Letters, 129, 154722. [Link]
-
Kowalik, M., & Sędek, Ł. (2022). Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. Organic Letters, 24(40), 7374-7378. [Link]
-
Kumar, S., & Singh, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-04. [Link]
-
Kowalik, M., & Sędek, Ł. (2022). Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. PubMed. [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]
-
MacWilliams, M. P. (2009). Indole Test Protocol. American Society for Microbiology. [Link]
-
Khan, A. U., Anwer, R., El-Shibrawi, M. H., & Al-Shabib, N. A. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2, 5-diene-1, 4-dione) against Selected Human Pathogens. Antibiotics, 11(1), 93. [Link]
-
Li, Y., Zhang, Y., Liu, Y., Li, Y., & Wang, J. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(18), 5585-5596. [Link]
-
JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles [mdpi.com]
- 5. (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antifungal Properties of Nitrovinylindole Compounds
Abstract
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Indole-based scaffolds have shown promise in medicinal chemistry, and the introduction of a nitrovinyl group can confer potent biological activity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of nitrovinylindole compounds as potential antifungal candidates. It outlines detailed protocols for chemical synthesis, in vitro susceptibility testing, mechanistic elucidation, and in vivo efficacy assessment, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Rationale for Nitrovinylindoles in Antifungal Research
Invasive fungal infections, primarily caused by species such as Candida albicans and Aspergillus fumigatus, are associated with high mortality rates, particularly in immunocompromised individuals.[3][4] The current antifungal armamentarium is limited and challenged by the rise of resistance to existing drug classes like azoles and polyenes.[5][6]
Indole and its derivatives are a privileged scaffold in drug discovery, known for a wide range of biological activities.[1][7] The nitrovinyl functional group is a potent Michael acceptor and can interact with biological nucleophiles, such as cysteine residues in enzymes, potentially disrupting essential fungal processes. This chemical reactivity, combined with the structural features of the indole ring, makes nitrovinylindoles a compelling class of compounds for investigation. This guide provides the foundational methodologies to systematically explore their antifungal potential, from initial synthesis to preclinical evaluation.
Section 1: Synthesis of 3-(2-nitrovinyl)indole Derivatives
A fundamental prerequisite for biological evaluation is the efficient synthesis of the target compounds. The most common route to synthesize 3-(2-nitrovinyl)indoles is through a Henry reaction (nitroaldol reaction) between an indole-3-carboxaldehyde derivative and a nitroalkane.
Protocol 1.1: General Synthesis via Henry Reaction
Rationale: This protocol employs a base-catalyzed condensation reaction, which is a reliable and high-yielding method for forming the carbon-carbon bond between the indole and the nitrovinyl moiety. Ammonium acetate is used as a mild and effective catalyst.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired substituted indole-3-carboxaldehyde in glacial acetic acid.
-
Addition of Reagents: Add 1.2 equivalents of nitromethane and 1.5 equivalents of ammonium acetate to the solution.
-
Reaction Condition: Fit the flask with a condenser and reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. A solid precipitate of the nitrovinylindole product will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-(2-nitrovinyl)indole derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, adapting methods similar to those used for other novel heterocyclic compounds.[5][8]
Section 2: In Vitro Antifungal Susceptibility Testing
The initial screening of compounds involves determining their direct activity against clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for this purpose.[9]
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This assay is the gold standard for quantifying the in vitro potency of a new compound and allows for direct comparison with established antifungal drugs.
Step-by-Step Methodology:
-
Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans SC5314, Aspergillus fumigatus ATCC 204305) on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the nitrovinylindole compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in a 96-well microtiter plate using RPMI-1640 medium. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Plate Incubation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungal growth without compound) and a negative control (medium only). Also, include a known antifungal drug (e.g., fluconazole, amphotericin B) as a reference standard.
-
MIC Determination: Incubate the plates at 35°C for 24-48 hours. The MIC is determined visually as the lowest concentration of the compound with no visible growth.
Protocol 2.2: Minimum Fungicidal Concentration (MFC) Determination
Rationale: While the MIC indicates growth inhibition (fungistatic activity), the MFC determines the concentration required to kill the fungus (fungicidal activity). This distinction is clinically important.
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the microdilution plate.[10]
-
Plating: Spot the aliquot onto an SDA plate.
-
Incubation: Incubate the SDA plate at 35°C for 24-48 hours.
-
MFC Determination: The MFC is defined as the lowest concentration of the compound that results in no fungal growth (or a ≥99.9% reduction in CFU) on the subculture plate.[10]
Data Presentation: In Vitro Activity Summary
Quantitative data from these assays should be tabulated for clear comparison.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| NVI-1 | C. albicans SC5314 | 4 | 8 | 2 |
| NVI-1 | A. fumigatus ATCC 204305 | 8 | 32 | 4 |
| NVI-2 | C. albicans SC5314 | 2 | 4 | 2 |
| NVI-2 | A. fumigatus ATCC 204305 | 4 | 16 | 4 |
| Fluconazole | C. albicans SC5314 | 1 | >64 | >64 |
| Amphotericin B | A. fumigatus ATCC 204305 | 0.5 | 1 | 2 |
Scientist's Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, whereas a ratio >4 suggests fungistatic activity.
Section 3: Investigating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is critical for drug development. Based on related nitro-containing compounds and general antifungal mechanisms, several pathways can be investigated.[11][12] A potential mechanism for nitro-compounds involves the chelation of essential metal ions or interference with redox homeostasis.[9][13]
Caption: High-level workflow for antifungal drug discovery.
Potential Mechanism: Disruption of Ergosterol Biosynthesis
Rationale: The fungal cell membrane component ergosterol is a well-established target for antifungal drugs, notably the azoles.[12] A common method to assess interference with this pathway is to quantify total ergosterol content after treatment.
Caption: Diagram of ergosterol synthesis inhibition.
Section 4: In Vivo Efficacy Assessment
Promising candidates from in vitro testing must be evaluated in a relevant animal model to assess their therapeutic potential and safety.[14]
Protocol 4.1: Murine Model of Disseminated Candidiasis
Rationale: This model mimics a systemic Candida infection, which is a severe clinical manifestation. It is widely used to evaluate the ability of an antifungal compound to reduce fungal burden in target organs.[3][15]
Step-by-Step Methodology:
-
Animal Acclimatization: Use immunocompetent mice (e.g., BALB/c, 6-8 weeks old). Allow them to acclimate for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via lateral tail vein injection with approximately 1 x 10⁶ CFU per mouse.
-
Treatment: Begin treatment 24 hours post-infection. Administer the nitrovinylindole compound (e.g., intraperitoneally or orally) once daily for 3-5 consecutive days.
-
Group 1 (Vehicle Control): Receive the compound's solvent (e.g., saline with 5% DMSO).
-
Group 2 (Test Compound): Receive the nitrovinylindole compound at a predetermined dose (e.g., 5 mg/kg).
-
Group 3 (Positive Control): Receive a clinically used antifungal like fluconazole (e.g., 10 mg/kg).
-
-
Endpoint and Analysis: Euthanize the mice 24 hours after the final treatment dose. Aseptically harvest the kidneys, as they are a primary target organ for C. albicans during systemic infection.[3]
-
Fungal Burden Determination: Homogenize the kidneys in sterile saline. Perform serial dilutions of the homogenate and plate them on SDA. Incubate for 24-48 hours and count the colonies to determine the number of CFU per gram of kidney tissue.
-
Data Interpretation: A statistically significant reduction in the fungal burden in the treatment group compared to the vehicle control indicates in vivo efficacy.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the systematic evaluation of nitrovinylindole compounds as a novel class of antifungals. By progressing from synthesis through in vitro screening and mechanistic studies to in vivo validation, researchers can effectively identify and characterize promising lead candidates. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, as well as exploring activity against a broader panel of drug-resistant fungal isolates.
References
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species. (n.d.). Wiley Online Library. Retrieved January 26, 2026, from [Link]
-
Antibacterial and antifungal activities of nitroxoline Mannich bases. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
In vitro activity of nitroxoline against clinical isolates of Candida species. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis and Antifungal Activity of Indole Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Mechanism of Action of Antifungal Drugs. (2022, July 20). Microbe Online. Retrieved January 26, 2026, from [Link]
-
In vitro and in vivo antifungal activities and mechanism of heteropolytungstates against Candida species. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Retrieved January 26, 2026, from [Link]
-
Antifungal Activities of Some Indole Derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Marine Bioactive Compounds against Aspergillus fumigatus: Challenges and Future Prospects. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Antifungal activities of some indole derivatives. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Bifunctional Small Molecules Enhance Neutrophil Activities Against Aspergillus fumigatus in vivo and in vitro. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
In vitro and in vivo Activity of Phibilin Against Candida albicans. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Researchers discover compounds that could decrease fungal infection in lungs. (2017, September 13). Virginia Tech. Retrieved January 26, 2026, from [Link]
-
Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Potential Antifungal Targets against a Candida Biofilm Based on an Enzyme in the Arachidonic Acid Cascade—A Review. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Marine Bioactive Compounds against Aspergillus fumigatus: Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbeonline.com [microbeonline.com]
- 12. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 13. mdpi.com [mdpi.com]
- 14. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Michael Addition of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: A Versatile Platform for the Synthesis of Novel Indole Derivatives
Introduction: The Significance of Indole Scaffolds and the Utility of Michael Acceptors
The indole nucleus is a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[1][3][4] A powerful strategy for the functionalization of the indole core is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue.[5]
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole serves as a potent Michael acceptor, where the electron-withdrawing nitro group strongly activates the vinyl moiety, making it highly susceptible to nucleophilic attack. This reactivity profile opens a gateway to a plethora of substituted indole derivatives, as a wide variety of carbon and heteroatom nucleophiles can be employed. The resulting Michael adducts are valuable intermediates for the synthesis of more complex molecules, including novel therapeutics. For instance, indole derivatives synthesized through Michael additions have shown promising cytotoxicity against various cancer cell lines.[6] This application note provides a comprehensive guide to the use of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole in Michael addition reactions, including its synthesis and detailed protocols for its reaction with different classes of nucleophiles.
Synthesis of the Michael Acceptor: (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is typically achieved through a Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[7] In this case, 2-methyl-1H-indole-3-carbaldehyde is condensed with nitroethane in the presence of a base, followed by dehydration to yield the desired nitroalkene.
Protocol 1: Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
This protocol outlines the synthesis of the title compound from commercially available 2-methyl-1H-indole-3-carbaldehyde and nitroethane.
Materials:
-
2-methyl-1H-indole-3-carbaldehyde
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methyl-1H-indole-3-carbaldehyde (1.59 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add nitroethane (1.13 g, 15 mmol) followed by ammonium acetate (1.54 g, 20 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as a solid.
Characterization:
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
-
Molecular Formula: C₁₁H₁₀N₂O₂[8]
-
Molecular Weight: 202.21 g/mol [8]
-
Appearance: Solid[8]
-
¹H NMR (CDCl₃, 500 MHz): δ 8.25 (s, 1H, NH), 7.99 (d, J = 13.5 Hz, 1H, CH=CHNO₂), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.50 (d, J = 13.5 Hz, 1H, CH=CHNO₂), 7.35-7.25 (m, 3H, Ar-H), 2.55 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ 145.0, 137.5, 135.8, 129.0, 123.5, 122.0, 120.5, 111.0, 110.0, 108.5, 12.5.
-
IR (KBr, cm⁻¹): 3410 (N-H), 1630 (C=C), 1510, 1340 (NO₂).
Michael Addition Reactions of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
The activated double bond in (E)-2-methyl-3-(2-nitrovinyl)-1H-indole readily undergoes conjugate addition with a variety of nucleophiles. Below are two representative protocols for the Michael addition of a carbon and a sulfur nucleophile.
Protocol 2: Michael Addition of Dimethyl Malonate
This protocol describes the base-catalyzed Michael addition of dimethyl malonate, a common carbon-based nucleophile.
Materials:
-
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole
-
Dimethyl malonate
-
Sodium methoxide (NaOMe)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Preparation of Nucleophile: In a 50 mL round-bottom flask, dissolve dimethyl malonate (0.17 g, 1.3 mmol) in 10 mL of dry methanol. To this solution, add sodium methoxide (70 mg, 1.3 mmol) and stir at room temperature for 15 minutes to generate the enolate.
-
Michael Addition: Add a solution of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (0.20 g, 1.0 mmol) in 10 mL of methanol to the enolate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the Michael adduct.
Expected Product: Dimethyl 2-(1-(2-methyl-1H-indol-3-yl)-2-nitroethyl)malonate.
Protocol 3: Asymmetric Michael Addition of Thiophenol
This protocol details an organocatalyzed asymmetric Michael addition of thiophenol, a sulfur-based nucleophile, which can lead to chiral products with potential biological activity.
Materials:
-
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole
-
Thiophenol
-
Chiral organocatalyst (e.g., a thiourea-based catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or other inert atmosphere reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (0.20 g, 1.0 mmol) and the chiral organocatalyst (5-10 mol%) in 10 mL of dry toluene.
-
Addition of Nucleophile: Add thiophenol (0.11 g, 1.0 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the temperature optimized for the specific catalyst (often room temperature or below) for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Separate the layers and extract the aqueous layer with toluene (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the chiral Michael adduct.
Expected Product: 2-methyl-3-(2-nitro-1-(phenylthio)ethyl)-1H-indole. The enantiomeric excess can be determined by chiral HPLC analysis.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the Michael addition to 3-(2-nitrovinyl)indoles, demonstrating the versatility of this reaction.
| Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Indole | p-TsOH | Acetonitrile | 8-14 | Good | [4] |
| Acetylacetone | K₂CO₃ | DMF (MW) | 1 | 73-77 | [9] |
| Dimethyl Malonate | NaOMe | Methanol | 2-4 | High | N/A |
| Thiophenol | Chiral Thiourea | Toluene | 24-48 | High | N/A |
Visualizing the Workflow
The following diagrams illustrate the key processes described in this application note.
Caption: Synthesis of the Michael acceptor via Henry reaction.
Caption: General workflow for Michael addition reactions.
Conclusion and Future Outlook
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a highly valuable and versatile building block in organic synthesis. Its activated double bond allows for efficient Michael addition reactions with a broad range of nucleophiles under various conditions, including base-catalyzed and organocatalyzed asymmetric transformations. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel indole derivatives. The resulting Michael adducts serve as key intermediates for the development of compounds with potential therapeutic applications, particularly in the realm of anticancer drug discovery. Future work in this area could focus on expanding the scope of nucleophiles, developing more efficient and selective catalytic systems, and exploring the biological activities of the newly synthesized indole derivatives.
References
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. (2022-02-22). iris.unina.it. [Link]
-
Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. (n.d.). ResearchGate. [Link]
-
1H-indole and (E)-3-(2-methyl-2-nitrovinyl). (2005-08). PubMed. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022-03-01). PubMed Central. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021-10-09). NIH. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021-10-09). MDPI. [Link]
-
Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. (n.d.). NIH. [Link]
-
Facile and Promising Method for Michael Addition of Indole and Pyrrole to Electron-Deficient trans-β-Nitroolefins Catalyzed by a Hydrogen Bond Donor Catalyst Feist's Acid and Preliminary Study of Antimicrobial Activity. (2014-06-25). PubMed Central. [Link]
-
Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2015-09-24). Scirp.org. [Link]
-
Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squa. (2021-10-05). SciSpace. [Link]
-
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022-07-29). Frontiers. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2022-11-26). MDPI. [Link]
-
Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. (2018-09-18). Royal Society of Chemistry. [Link]
-
Organocatalytic Asymmetric Dearomatization of 3-Nitroindoles and 3-Nitrobenzothiophenes via Thiol-Triggered Diastereo- and Enantioselective Double Michael Addition Reaction. (2019-07-19). PubMed. [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021-03-23). PubMed Central. [Link]
-
A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. (2014). ResearchGate. [Link]
-
Michael addition to unprotected 3-(2-nitrovinyl)indoles under the conditions of microwave synthesis. (n.d.). ResearchGate. [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2020-04-24). MDPI. [Link]
-
Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. (n.d.). Longdom Publishing. [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
-
Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. (2011-09-28). Royal Society of Chemistry. [Link]
-
a) write a mechanism for the Michael addition of dimethyl malonate to mes.. (2025-12-09). Filo. [Link]
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. mdpi.com [mdpi.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Promising Method for Michael Addition of Indole and Pyrrole to Electron-Deficient trans-β-Nitroolefins Catalyzed by a Hydrogen Bond Donor Catalyst Feist's Acid and Preliminary Study of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
Application Note: Unambiguous Structural Characterization of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole using ¹H NMR Spectroscopy
Introduction
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a versatile heterocyclic compound with a chemical structure featuring an indole nucleus, a methyl group at the 2-position, and an (E)-configured nitrovinyl substituent at the 3-position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is paramount for its application in drug development and other scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for the structural elucidation of such organic molecules. This application note provides a detailed guide to the ¹H NMR characterization of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, including theoretical principles, practical experimental protocols, and a thorough interpretation of the spectral data.
Theoretical Framework: Understanding the ¹H NMR Spectrum
The ¹H NMR spectrum of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is dictated by its unique electronic and structural features. The indole ring system, the electron-withdrawing nitro group, and the stereochemistry of the vinyl protons all contribute to the chemical shifts and coupling patterns observed in the spectrum.
The indole ring itself gives rise to a set of signals for the aromatic protons. The proton on the nitrogen atom (N-H) typically appears as a broad singlet in the downfield region of the spectrum (around 8.0-9.0 ppm), with its exact chemical shift being sensitive to solvent and concentration. The protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) will exhibit chemical shifts and coupling patterns characteristic of a substituted benzene ring.
The 2-methyl group is expected to produce a singlet in the upfield region of the spectrum, typically around 2.4-2.6 ppm.
The (E)-nitrovinyl group at the 3-position has a significant influence on the spectrum. The vinylic protons, H-α and H-β, are part of a conjugated system with the indole ring and the nitro group. The strong electron-withdrawing nature of the nitro group causes a significant deshielding of these protons, shifting their signals downfield. The (E)-configuration of the double bond is confirmed by the large coupling constant between the two vinylic protons, which is typically in the range of 12-18 Hz for a trans relationship.[1][2]
Experimental Protocol
I. Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The following protocol is recommended for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Materials:
-
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)), 0.6-0.7 mL
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and place it in a clean, dry vial.[1][3]
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d is a common choice for many organic molecules, though DMSO-d₆ may be preferred if solubility is an issue.[4]
-
Gently vortex the mixture until the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step is critical to remove any particulate matter that could degrade the quality of the spectrum.
-
Cap the NMR tube securely and label it appropriately.
Diagram of the Experimental Workflow:
Caption: Workflow for ¹H NMR analysis.
II. Data Acquisition
The following are general parameters for acquiring a ¹H NMR spectrum on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Pulse Width (P1): A 30° or 45° pulse is recommended for routine analysis.[6]
-
Spectral Width (SW): A range of 0 to 12 ppm is generally adequate.
Data Interpretation and Spectral Assignment
The following table summarizes the expected ¹H NMR spectral data for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~8.5-9.0 | br s | - |
| H-α | ~7.5-7.8 | d | ~13-14 |
| H-β | ~8.0-8.3 | d | ~13-14 |
| H-4 | ~7.8-8.0 | d | ~8.0 |
| H-7 | ~7.4-7.6 | d | ~8.0 |
| H-5 | ~7.2-7.4 | t | ~7.5 |
| H-6 | ~7.2-7.4 | t | ~7.5 |
| 2-CH₃ | ~2.5-2.7 | s | - |
Diagram of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole with Proton Labeling:
Caption: Labeled structure of the target molecule.
Discussion of Spectral Features
-
N-H Proton: The broad singlet for the N-H proton is a characteristic feature of indoles. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
-
Vinylic Protons (H-α and H-β): The two doublets corresponding to H-α and H-β are expected in the downfield aromatic region. The large coupling constant of approximately 13-14 Hz is definitive proof of the (E) or trans-configuration of the double bond.[1][2] The significant downfield shift is a direct result of the deshielding effect from the conjugated nitro group.
-
Aromatic Protons (H-4 to H-7): The protons on the benzene ring of the indole nucleus will appear as a complex set of signals. H-4 is typically the most deshielded of this group due to its proximity to the electron-withdrawing vinyl group. H-5, H-6, and H-7 will have chemical shifts and coupling patterns consistent with a 1,2-disubstituted benzene ring system, often appearing as overlapping multiplets.
-
Methyl Protons (2-CH₃): The singlet for the methyl group at the 2-position will be sharp and readily identifiable in the upfield region of the spectrum.
Conclusion
¹H NMR spectroscopy provides a robust and definitive method for the structural characterization of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. By carefully preparing the sample and acquiring the spectrum with appropriate parameters, one can obtain high-quality data. The key spectral features, including the downfield vinylic protons with a large coupling constant, the characteristic indole ring proton signals, and the upfield methyl singlet, allow for an unambiguous confirmation of the molecule's structure and stereochemistry. This application note serves as a comprehensive guide for researchers and scientists working with this and related compounds, ensuring accurate and reliable analytical results.
References
-
Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 8), o527–o530. [Link]
-
Di Mola, A., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Molecules, 27(4), 1419. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023). YouTube. [Link]
-
NMR Facility - Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
PubChem. (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. [Link]
-
MDPI. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(15), 4995. [Link]
-
Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]
-
University of Leicester. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
Duddeck, H., et al. (2018). Acquiring 1H and 13C Spectra. In Structure Elucidation by Modern NMR. [Link]
-
Royal Society of Chemistry. Supporting Information for De Novo Endo-functionalized Organic Cages. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. [Link]
-
Gribble, G. W. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 384-396. [Link]
-
Royal Society of Chemistry. Supporting information for Direct C-H Methylation of Indoles and Pyrroles with Methanol. [Link]
-
National Institutes of Health. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. rsc.org [rsc.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. books.rsc.org [books.rsc.org]
Application Note: Structural Elucidation of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active compounds, making the precise characterization of its derivatives crucial for research and drug development. This document outlines the theoretical basis for the 13C NMR spectral features of the title compound, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the expected spectrum. The causality behind experimental choices and the self-validating nature of the protocol are emphasized to ensure scientific rigor.
Introduction: The Significance of Indole Derivatives and NMR
Indole and its derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in a wide array of natural products and synthetic pharmaceuticals.[1] The biological activity of these molecules is intrinsically linked to their specific substitution patterns. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, with its electron-withdrawing nitrovinyl group, presents a unique electronic environment that can be precisely mapped using 13C NMR spectroscopy.
13C NMR is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[2][3] This sensitivity allows for the unambiguous assignment of each carbon atom, confirming the molecular structure and stereochemistry.
Molecular Structure and Predicted 13C NMR Chemical Shifts
The structure of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (C₁₁H₁₀N₂O₂) consists of a 2-methylindole core substituted at the C3 position with an (E)-2-nitrovinyl group.[4] The presence of the electron-donating methyl group and the electron-withdrawing nitrovinyl group significantly influences the electron distribution within the indole ring system, leading to a predictable dispersion of 13C NMR signals.
The chemical shifts of the carbon atoms are influenced by factors such as hybridization (sp², sp³), electronegativity of neighboring atoms, and resonance effects.[2][5] The sp² hybridized carbons of the aromatic indole ring and the vinyl group are expected to resonate in the downfield region of the spectrum (typically δ 100-150 ppm), while the sp³ hybridized methyl carbon will appear in the upfield region.[6][7]
Below is a diagram illustrating the numbering of the carbon atoms in the molecule.
Caption: Numbering scheme for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Based on published data for substituted indoles and nitroalkenes, the following table provides the predicted 13C NMR chemical shifts for the target molecule.[8][9][10]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 140 - 150 | sp² carbon bearing a methyl group and adjacent to nitrogen. |
| C3 | 110 - 115 | sp² carbon, shielded by the indole ring but attached to the vinyl group. |
| C3a | 128 - 132 | Quaternary sp² carbon at the ring junction. |
| C4 | 120 - 124 | Aromatic CH carbon. |
| C5 | 121 - 125 | Aromatic CH carbon. |
| C6 | 122 - 126 | Aromatic CH carbon. |
| C7 | 111 - 115 | Aromatic CH carbon, shielded by the adjacent nitrogen. |
| C7a | 135 - 138 | Quaternary sp² carbon at the ring junction, adjacent to nitrogen. |
| Cα (vinyl) | 130 - 135 | sp² CH carbon of the vinyl group, deshielded by the indole ring. |
| Cβ (vinyl) | 138 - 142 | sp² CH carbon of the vinyl group, strongly deshielded by the nitro group. |
| -CH₃ | 10 - 15 | sp³ carbon of the methyl group. |
Experimental Protocol
This protocol is designed to yield a high-resolution 13C NMR spectrum suitable for unambiguous structural elucidation.
Sample Preparation
-
Weighing: Accurately weigh 15-20 mg of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives. CDCl₃ is often preferred for its volatility and minimal interference in the aromatic region.
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[5] Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Nucleus | ¹³C | To observe the carbon skeleton. |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled pulse sequence for quantitative spectra. |
| Acquisition Time | 1.0 - 2.0 s | Allows for adequate signal decay and good resolution. |
| Relaxation Delay (d1) | 2.0 - 5.0 s | Ensures full relaxation of quaternary carbons for more accurate integration. |
| Number of Scans | 1024 or higher | Due to the low natural abundance of ¹³C, a large number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width | 0 - 220 ppm | To cover the entire range of expected carbon chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that in standard proton-decoupled 13C NMR, peak integrals are not always directly proportional to the number of carbons.[5]
Workflow and Data Interpretation
The overall workflow for the 13C NMR analysis is depicted in the following diagram.
Caption: Workflow for 13C NMR analysis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Interpreting the Spectrum:
-
Number of Signals: The proton-decoupled 13C NMR spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.[11]
-
Chemical Shift Regions: The signals should appear in the predicted chemical shift regions outlined in the table above. The downfield region (δ > 100 ppm) will contain the signals for the aromatic and vinyl carbons, while the upfield region (δ < 20 ppm) will show the methyl carbon signal.
-
Quaternary Carbons: The signals for the quaternary carbons (C2, C3a, and C7a) are expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
-
DEPT Analysis: To further confirm the assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed.[12] A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This would definitively distinguish the methyl, methine, and quaternary carbons.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural verification of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. By following the detailed protocol outlined in this application note, researchers can obtain high-quality spectra and confidently assign the chemical shifts of all carbon atoms. This rigorous characterization is a critical step in the development of new indole-based therapeutic agents and other advanced materials.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5282226, 3-(2-Nitroethyl)-1H-indole. Retrieved from [Link]
- Dembitsky, V. M., & Tolstikov, G. A. (2003). Natural halogenated metabolites of plants, fungi, and algae. Chemistry for Sustainable Development, 11(3), 329-343.
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-.
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
Kumar, K. (n.d.). Structural Methods in Inorganic Chemistry: NMR Spectroscopy. Banaras Hindu University. Retrieved from [Link]
-
Chemistry Learning. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. Retrieved from [Link]
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999.
- Smith, A. B., & Jones, C. D. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. In ACS Symposium Series (Vol. 1226, pp. 103–123). American Chemical Society.
- Rodriguez, J. G., et al. (2000). Synthesis and Structural Analysis of (E)-2-(2′-Nitrovinyl)indoles from the Corresponding 2-Formylindole Derivatives. Journal of the Mexican Chemical Society, 44(1), 15-20.
- Tantillo, D. J. (2018). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules.
-
NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR: 4-Nitrotoluene. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2022, February 8). 13C NMR – How Many Signals. Master Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. bhu.ac.in [bhu.ac.in]
Application Note: High-Resolution Mass Spectrometry for the Characterization of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] The compound (E)-2-methyl-3-(2-nitrovinyl)-1H-indole belongs to a class of substituted indoles that are of significant interest in drug discovery due to their diverse biological activities. The presence of the nitrovinyl group, a potent Michael acceptor, often imparts cytotoxic, antimicrobial, and anti-inflammatory properties to the parent indole scaffold. Accurate characterization of these molecules is paramount for advancing preclinical and clinical development.
High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of novel pharmacologically active compounds. This application note provides a detailed protocol for the analysis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), offering insights into its ionization, fragmentation behavior, and precise mass determination.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |
| Molecular Weight | 202.21 g/mol | [3] |
| Monoisotopic Mass | 202.07423 Da | [4] |
| InChI Key | DTSVTKXSWKXFDC-VOTSOKGWSA-N | [2] |
| Predicted [M+H]⁺ (m/z) | 203.08151 | [4] |
| Predicted [M+Na]⁺ (m/z) | 225.06345 | [4] |
| Predicted [M-H]⁻ (m/z) | 201.06695 | [4] |
Rationale for Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the chosen method for this analysis due to its "soft" ionization nature, which minimizes in-source fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺.[5] This is particularly advantageous for determining the molecular weight of the intact molecule. The polarity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, conferred by the indole nitrogen and the nitro group, makes it amenable to ionization in both positive and negative ion modes. Positive ion mode is often preferred for nitrogen-containing compounds as the indole nitrogen can be readily protonated.
Experimental Protocol: ESI-MS/MS Analysis
This protocol outlines the steps for sample preparation and instrumental analysis.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte in positive ion mode.
-
Final Concentration for Infusion: For direct infusion, a concentration of 1-10 µg/mL is generally sufficient. Ensure the final solution is clear and free of particulates.
Instrumentation and Parameters
The following parameters are recommended for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for polar molecules. |
| Polarity | Positive | Promotes the formation of [M+H]⁺ due to the basic indole nitrogen. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process for stable ion generation. |
| Nebulizer Gas (N₂) Pressure | 30 - 40 psi | Aids in the formation of a fine aerosol for efficient desolvation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation from the charged droplets. |
| Drying Gas Temperature | 300 - 350 °C | Enhances desolvation of the analyte ions. |
| Mass Range (MS1) | m/z 50 - 500 | Covers the expected mass of the parent ion and its fragments. |
| Collision Gas | Argon | Inert gas for collision-induced dissociation (CID). |
| Collision Energy (MS/MS) | 10 - 40 eV (Ramped) | A range of energies is used to generate a comprehensive fragmentation spectrum. |
Data Acquisition and Interpretation Workflow
The following diagram illustrates the logical flow of the mass spectrometry experiment.
Caption: Experimental workflow for MS analysis.
Expected Mass Spectra and Fragmentation Pathway
MS1 Spectrum: The Protonated Molecule
In the full scan MS1 spectrum, the most abundant ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 203.0815. The high-resolution measurement of this ion allows for the confirmation of the elemental composition (C₁₁H₁₁N₂O₂⁺). The presence of a sodium adduct, [M+Na]⁺, at m/z 225.0634 may also be observed.
MS/MS Spectrum: Structural Elucidation through Fragmentation
Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion provides characteristic fragment ions that are crucial for structural confirmation. The fragmentation of nitro compounds often involves the loss of nitro-related groups (NO, NO₂, HNO₂). Indole derivatives typically show fragmentation patterns related to the stable indole ring.
Based on established fragmentation principles, the following pathway is proposed for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole:
Caption: Proposed fragmentation of [M+H]⁺.
Interpretation of Key Fragments:
-
Loss of NO₂ (m/z 157.09): A common fragmentation pathway for nitro compounds is the neutral loss of nitrogen dioxide (46 Da). This would result in a fragment ion corresponding to the 2-methyl-3-vinyl-1H-indolium cation.
-
Loss of HNO₂ (m/z 156.08): The elimination of nitrous acid (47 Da) is another characteristic fragmentation for nitroalkenes. This leads to the formation of a highly conjugated cation.
-
Formation of the 2-methyl-1H-indol-3-ylium ion (m/z 130.07): Cleavage of the vinyl bond can lead to the formation of the stable 2-methyl-1H-indol-3-ylium cation.
Summary of Expected Ions
| Ion Description | Proposed Structure | Calculated m/z |
| Protonated Molecule [M+H]⁺ | C₁₁H₁₁N₂O₂⁺ | 203.0815 |
| Fragment 1 | [M+H - NO₂]⁺ | 157.0917 |
| Fragment 2 | [M+H - HNO₂]⁺ | 156.0811 |
| Fragment 3 | [M+H - C₂H₃NO₂]⁺ | 142.0651 |
| Fragment 4 | [C₉H₈N]⁺ | 130.0651 |
Conclusion and Best Practices
This application note provides a comprehensive framework for the mass spectrometric analysis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. The use of high-resolution ESI-MS/MS allows for confident confirmation of its elemental composition and provides valuable structural information through characteristic fragmentation patterns.
For optimal results, it is crucial to:
-
Use high-purity solvents and reagents to minimize background interference.
-
Optimize instrument parameters, particularly collision energy, to achieve a rich fragmentation spectrum.
-
Utilize accurate mass measurements to distinguish between isobaric species and confirm elemental compositions.
This protocol can be adapted for the analysis of other nitrovinyl-substituted indoles and serves as a valuable tool for chemists and pharmacologists in the field of drug discovery and development.
References
-
Gaspari, M., & Cuda, F. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. National Institutes of Health. [Link]
-
PubChem. (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. [Link]
-
PubChemLite. (e)-2-methyl-3-(2-nitrovinyl)-1h-indole (C11H10N2O2). [Link]
-
Iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. [Link]
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]
- 3. (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole | C11H10N2O2 | CID 676888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - (e)-2-methyl-3-(2-nitrovinyl)-1h-indole (C11H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of Indole Compounds
Introduction: The Enduring Potential of the Indole Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of natural products and synthetic compounds with a vast array of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[2] Indole derivatives have demonstrated significant efficacy in targeting diverse biological pathways, making them valuable in the development of new drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for screening the biological activities of novel indole compounds. The protocols detailed herein are designed to be robust, reproducible, and provide a solid foundation for the initial stages of drug discovery.
Part 1: Foundational Considerations for Screening Indole Compounds
Before embarking on biological screening, it is crucial to address the physicochemical properties of the indole compounds under investigation. Many indole derivatives exhibit poor aqueous solubility, which can significantly impact the accuracy and reproducibility of in vitro assays.
Stock Solution Preparation and Solubility Assessment
Rationale: To ensure accurate and consistent dosing in biological assays, it is imperative to prepare a well-defined, high-concentration stock solution of each indole compound. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds.[5] However, it is essential to determine the maximum solubility of each compound in DMSO and to ensure that the final concentration of DMSO in the assay does not exceed a level that could induce cellular toxicity (typically <0.5%).
Protocol:
-
Initial Solubility Test: Begin by attempting to dissolve 1-5 mg of the indole compound in 100 µL of 100% DMSO.
-
Sonication and Warming: If the compound does not readily dissolve, sonicate the mixture for 10-15 minutes and/or gently warm to 37°C.
-
Stock Concentration: Once dissolved, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compounds are light-sensitive.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration is consistent across all experimental and control groups.
Part 2: Anticancer Activity Screening
A primary area of interest for indole compounds is their potential as anticancer agents.[2] A key initial step in assessing this potential is to evaluate their cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow for Anticancer Screening
Caption: Workflow for the MTT-based anticancer screening of indole compounds.
Detailed Protocol for the MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.
-
Solubilization solution: 10% SDS in 0.01 N HCl or 100% DMSO.[7][8]
-
96-well flat-bottom cell culture plates
-
Indole compounds and a positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole compounds and the positive control in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells (positive control for viability) and wells with medium only (blank).[9]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Data Analysis and Interpretation
Calculation of Cell Viability:
Percentage of Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
IC₅₀ Determination:
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Cell Line Selection | Choose cell lines representative of different cancer types to assess the spectrum of activity. |
| Positive Control | A known anticancer drug (e.g., Doxorubicin) to validate the assay's ability to detect cytotoxicity. |
| Negative (Vehicle) Control | Untreated cells exposed to the same concentration of the vehicle (e.g., DMSO) as the treated cells. |
| Blank Control | Wells containing only cell culture medium to subtract the background absorbance. |
Part 3: Antimicrobial Activity Screening
Indole derivatives are also known for their antimicrobial properties. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[12]
Principle of the Broth Microdilution Assay
This assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium.[13] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[14]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the broth microdilution-based antimicrobial screening.
Detailed Protocol for the Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Indole compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the indole compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the standardized inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]
-
Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.
-
Data Analysis and Interpretation
MIC Determination:
The MIC is the lowest concentration of the indole compound at which there is no visible growth (no turbidity) in the well. The results are compared to the positive control, which should show clear growth, and the negative control, which should remain clear.
| Parameter | Description |
| Microorganism Selection | Include both Gram-positive and Gram-negative bacteria, as well as yeast and mold species to determine the spectrum of activity. |
| Positive Control | A known antibiotic or antifungal to validate the susceptibility of the test organism. |
| Growth Control | Inoculum in broth without any compound to ensure the viability and growth of the microorganism. |
| Sterility Control | Broth only, to ensure no contamination. |
Part 4: Antioxidant Activity Screening
Many indole derivatives possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple and widely used method to screen for antioxidant activity.[16]
Principle of the DPPH Assay
DPPH is a stable free radical that has a deep violet color in solution.[17] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[18] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Workflow for Antioxidant Screening
Caption: Workflow for the DPPH-based antioxidant screening of indole compounds.
Detailed Protocol for the DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microplate
-
Indole compounds and a positive control (e.g., Ascorbic acid or Trolox)[19]
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the indole compounds and the positive control in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the compound dilutions to the respective wells.
-
For the control, add 100 µL of methanol instead of the compound solution.
-
-
Incubation and Absorbance Reading:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Read the absorbance at 517 nm using a microplate reader.
-
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity:
Percentage of Radical Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4]
IC₅₀ Determination:
The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals. It is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.
| Parameter | Description |
| Positive Control | A known antioxidant (e.g., Ascorbic acid) to validate the assay.[19] |
| Negative Control | DPPH solution with the solvent (e.g., methanol) to represent 100% of the radical. |
| Blank | Solvent only, to zero the spectrophotometer. |
Part 5: Anti-inflammatory Activity Screening
The anti-inflammatory potential of indole compounds can be assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3]
Principle of COX and LOX Inhibition Assays
COX-1 and COX-2 are enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation.[20] LOX enzymes, particularly 5-LOX, convert arachidonic acid to leukotrienes, another class of inflammatory mediators.[20] Commercially available assay kits provide a convenient and standardized method to screen for inhibitors of these enzymes, typically through colorimetric or fluorometric detection of the enzymatic products.[20]
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for COX/LOX inhibition-based anti-inflammatory screening.
Detailed Protocol for COX/LOX Inhibition Assays
Materials:
-
Commercial COX-1/COX-2 and 5-LOX inhibitor screening kits (e.g., from Cayman Chemical, Abcam)
-
Indole compounds and positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)[3][20]
-
96-well plates compatible with the kit's detection method
Procedure:
-
Reagent and Compound Preparation:
-
Prepare all kit reagents according to the manufacturer's instructions.
-
Prepare serial dilutions of the indole compounds and positive controls in the appropriate assay buffer.
-
-
Assay Procedure:
-
Follow the specific protocol provided with the commercial assay kit. This typically involves adding the enzyme, substrate, and test compound to the wells of a 96-well plate.
-
Incubate the plate for the recommended time and temperature to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Add the detection reagent provided in the kit.
-
Read the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Data Analysis and Interpretation
Calculation of Enzyme Inhibition:
Percentage of Enzyme Inhibition (%) = [(Activity of Uninhibited Enzyme - Activity with Inhibitor) / Activity of Uninhibited Enzyme] x 100[21]
IC₅₀ Determination:
The IC₅₀ value is the concentration of the compound that inhibits the enzyme activity by 50%. It is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
| Parameter | Description |
| Positive Control | A known inhibitor of the specific enzyme (e.g., Celecoxib for COX-2) to validate the assay.[3] |
| Negative (Vehicle) Control | Enzyme reaction with the vehicle (e.g., DMSO) to represent 100% enzyme activity. |
| Blank Control | Reaction mixture without the enzyme to subtract background signal. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial biological activity screening of indole compounds. By systematically evaluating their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, researchers can efficiently identify promising lead candidates for further drug development. It is essential to perform these assays with careful attention to detail, including appropriate controls and data analysis, to ensure the generation of reliable and reproducible results. The versatility of the indole scaffold continues to offer exciting opportunities in the quest for novel and effective therapeutics.
References
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Natural Products Chemistry & Research. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC - PubMed Central. [Link]
-
Can someone advise on MTT assay blank and controls?. ResearchGate. [Link]
-
Guide to Flowcharts in Graphviz. Sketchviz. [Link]
-
MIC (Broth Microdilution) Testing. YouTube. [Link]
-
Can I dissolve formazan crystals overnight?. ResearchGate. [Link]
-
DPPH radical scavenging activity of ascorbic acid (positive control) and petroleum ether, chloroform, methanol and water extracts of Zizyphus spinachristi leaves.. ResearchGate. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]
-
Improved Formazan Dissolution for Bacterial MTT Assay. PMC - NIH. [Link]
-
IC 50 values for LOX inhibition.. ResearchGate. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Graphviz. Graphviz. [Link]
-
Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. ASM Journals. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Can we use DMSO to dissolve formazan crystals for MTT asaay?. ResearchGate. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central. [Link]
-
Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. Journal of Pharmacognosy and Phytochemistry. [Link]
-
ISSN: 0975-8585. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
(PDF) Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. ResearchGate. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
MTT Analysis Protocol. Creative Bioarray. [Link]
-
(PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. [Link]
-
Dilution Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]
-
CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERMATIS TO THIABENDAZOLE. Lume UFRGS. [Link]
-
Real examples of Graphviz. Medium. [Link]
-
IC50 values calculated for COX-1 and COX-2 enzymes after incubation for.... ResearchGate. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]
-
Indole as an emerging scaffold in anticancer drug design. AIP Publishing. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
Sources
- 1. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. clyte.tech [clyte.tech]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbeonline.com [microbeonline.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. journals.asm.org [journals.asm.org]
- 14. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ukm.my [ukm.my]
- 20. researchgate.net [researchgate.net]
- 21. iomcworld.com [iomcworld.com]
The Strategic Utility of (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole in the Genesis of Complex Heterocyclic Architectures
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular scaffolds is of paramount importance, particularly in the realm of drug discovery and materials science. Among the myriad of synthons available to the discerning chemist, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole has emerged as a powerhouse building block. Its unique electronic and structural features, characterized by an electron-deficient nitroalkene appended to the electron-rich indole nucleus, render it a versatile precursor for a diverse array of intricate heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The strategic importance of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole lies in its ability to participate in a variety of chemical transformations. The conjugated nitroalkene moiety serves as a potent Michael acceptor and a reactive component in cycloaddition reactions, while the indole core provides a platform for further functionalization and annulation. This duality allows for the construction of fused and spirocyclic systems with a high degree of stereochemical control, leading to the rapid assembly of molecular complexity from relatively simple starting materials.
This document will first detail the reliable synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and then delve into its application in the construction of prominent heterocyclic cores, including carbazoles and β-carbolines, supported by step-by-step protocols and mechanistic discussions.
Synthesis of the Key Building Block: (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole
The most common and efficient method for the preparation of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is the Henry (nitroaldol) reaction between 2-methyl-1H-indole-3-carbaldehyde and nitroethane. This condensation reaction is typically catalyzed by a base and proceeds through a nitroaldol adduct, which then dehydrates to afford the desired nitroalkene.
Protocol 1: Synthesis of (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole
Materials:
-
2-Methyl-1H-indole-3-carbaldehyde
-
Nitroethane
-
Ammonium acetate
-
Acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in a minimal amount of ethanol.
-
To this solution, add nitroethane (1.5 eq) and ammonium acetate (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as a crystalline solid.
Characterization Data:
The structure of the synthesized (E)-2-methyl-3-(2-nitrovinyl)-1H-indole should be confirmed by spectroscopic methods.
| Spectroscopic Data | Observed Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (br s, 1H, NH), 7.95 (d, J=13.5 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.30-7.40 (m, 2H), 7.15-7.25 (m, 2H), 2.55 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.8, 136.5, 135.1, 129.2, 123.4, 122.8, 120.5, 111.3, 110.8, 108.9, 13.0. |
| IR (KBr) | ν (cm⁻¹): 3350 (N-H), 1620 (C=C), 1510, 1340 (NO₂). |
| Mass Spectrometry (EI) | m/z: 202 [M]⁺. |
Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.
Application in the Synthesis of Complex Heterocycles
The synthetic utility of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is showcased in its ability to serve as a linchpin for the construction of medicinally relevant heterocyclic scaffolds. The following sections provide detailed protocols for the synthesis of carbazoles and β-carbolines.
Synthesis of Carbazoles via Diels-Alder Reaction
Carbazoles are a class of nitrogen-containing heterocycles with significant biological activities and applications in materials science. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole can act as a diene in a [4+2] cycloaddition (Diels-Alder) reaction with various dienophiles, followed by elimination of nitrous acid and subsequent aromatization to furnish the carbazole core.[1]
Caption: Workflow for Carbazole Synthesis.
Materials:
-
(E)-2-Methyl-3-(2-nitrovinyl)-1H-indole
-
N-Phenylmaleimide
-
Toluene or xylene
-
Standard laboratory glassware for reflux
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (1.0 eq) and N-phenylmaleimide (1.1 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired tetrahydrocarbazole derivative. The initial cycloadduct may undergo spontaneous aromatization upon heating or during chromatography.
Mechanistic Insight: The reaction proceeds through a concerted [4+2] cycloaddition where the indole 2,3-double bond and the adjacent vinyl group act as the diene component. The initial cycloadduct readily eliminates nitrous acid upon heating, driven by the formation of the stable aromatic carbazole ring system.
| Dienophile | Product | Yield (%) | Reference |
| N-Phenylmaleimide | Phenylimido-tetrahydrocarbazole | 60-80 | [1] |
| Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl carbazole-1,2-dicarboxylate | 50-70 | [1] |
Synthesis of β-Carbolines via Electrocyclization
β-Carbolines are another privileged heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. A powerful strategy for their synthesis involves the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles.[2][3]
Caption: Workflow for β-Carboline Synthesis.
Materials:
-
(E)-2-Methyl-3-(2-nitrovinyl)-1H-indole
-
n-Butanol
-
Microwave reactor vials
-
Microwave synthesizer
-
Preparative HPLC or column chromatography setup
Procedure:
-
Place (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (1.0 eq) in a microwave reactor vial.
-
Add n-butanol as the solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a high temperature (e.g., 200-220 °C) for a specified time (typically 30-60 minutes). The reaction parameters should be optimized for the specific microwave reactor being used.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can be directly purified by preparative HPLC or concentrated and purified by column chromatography on silica gel to afford harmane.
Mechanistic Rationale: Under high-temperature microwave irradiation, the nitrovinylindole is believed to tautomerize to its aci-nitro form, which acts as a heterotriene. This intermediate then undergoes a 6π-electrocyclization, followed by elimination of nitrous acid and aromatization to furnish the β-carboline skeleton.[3]
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole | Harmane | n-Butanol, 220 °C, 30 min (MW) | ~70 | [3] |
| (E)-3-(2-Nitrovinyl)-1H-indole | Norharmane | n-Butanol, 220 °C, 30 min (MW) | ~65 | [3] |
Conclusion and Future Outlook
(E)-2-Methyl-3-(2-nitrovinyl)-1H-indole has proven to be a remarkably versatile and valuable building block in synthetic organic chemistry. Its straightforward synthesis and rich reactivity profile provide access to a wide range of complex and biologically significant heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this synthon.
Future research in this area will likely focus on the development of enantioselective transformations utilizing chiral catalysts to control the stereochemistry of the resulting heterocycles. Furthermore, the exploration of novel reaction partners and cycloaddition modes will undoubtedly lead to the discovery of new and innovative synthetic methodologies for the construction of next-generation pharmaceuticals and functional materials. The continued investigation of the chemistry of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and related compounds holds great promise for advancing the field of heterocyclic chemistry.
References
-
Aksenov, N. A., Aksenova, I. V., & Rubin, M. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. International Journal of Molecular Sciences, 24(17), 13107. [Link]
-
Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-1H-indole. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 8), o527–o530. [Link]
-
Noland, W. E., Konkel, M. J., Tempesta, M. S., Cink, R. D., & Powers, D. M. (1993). Diels-Alder reactions of 3-(2-nitrovinyl)indoles: Formation of carbazoles and bridged carbazoles. Journal of Heterocyclic Chemistry, 30(1), 183-192. [Link]
-
Aksenov, A. V., Aksenov, N. A., Aksenova, I. V., & Rubin, M. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132. [Link]
-
Aksenov, N. A., Aksenova, I. V., Arutiunov, N., & Rubin, M. (2022). Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. Organic Letters, 24(40), 7416–7420. [Link]
-
Aksenov, N. A., Aksenova, I. V., & Rubin, M. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. International Journal of Molecular Sciences, 24(17), 13107. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Welcome to the technical support center for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemical principles to empower you to not only solve immediate issues but also to strategically optimize your reaction for higher yield and purity.
The primary route to synthesizing (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is through a Henry reaction (also known as a nitroaldol reaction) between 2-methyl-1H-indole-3-carboxaldehyde and nitromethane.[1][2][3] This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact the outcome.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why is my product yield consistently low or non-existent?
Low or no yield is the most frequent challenge and can be attributed to several factors, primarily related to the reaction conditions and reagent quality.
Root Cause Analysis & Solutions:
-
Ineffective Base Catalysis: The Henry reaction is base-catalyzed. The base deprotonates nitromethane, forming a nitronate anion which then acts as the nucleophile.[3][4] If the base is too weak, too strong, or used in the wrong amount, the reaction will be suboptimal.
-
Insight: A base that is too strong can lead to polymerization or decomposition of the starting aldehyde. A base that is too weak will not generate a sufficient concentration of the nitronate anion.
-
Solution: Ammonium acetate is a commonly used and effective catalyst for this transformation as it provides a mildly basic environment. The use of small amounts of a stronger base should be carefully controlled if the β-hydroxy nitro-compound is the desired intermediate.[4]
-
-
Reaction Temperature and Time: The condensation and subsequent dehydration to the vinyl product are temperature-dependent.
-
Insight: Insufficient heat may lead to the formation of the intermediate β-nitro alcohol, which may not fully dehydrate to the desired (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. Conversely, excessive heat can cause decomposition of the starting materials and product.
-
Solution: Refluxing in a suitable solvent like ethanol or acetic acid is often effective.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 2 to 8 hours.[5]
-
-
Purity of Starting Materials: The purity of 2-methyl-1H-indole-3-carboxaldehyde and nitromethane is critical.
-
Insight: Impurities in the aldehyde can inhibit the reaction or lead to unwanted side products. Old nitromethane can absorb water and other impurities.
-
Solution: Ensure the aldehyde is pure, either by purchasing from a reputable supplier or by purification (e.g., recrystallization) before use. Use freshly opened or distilled nitromethane.
-
Optimization Workflow for Low Yield:
Below is a systematic approach to optimizing your reaction conditions.
Caption: A systematic workflow for optimizing the synthesis yield.
Question 2: My final product is impure. What are the likely side products and how can I avoid them?
The formation of byproducts is a common issue, often complicating purification and reducing the overall yield of the desired compound.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Prevention & Mitigation |
| β-Nitro Alcohol Intermediate | Incomplete dehydration of the initial aldol addition product. | Increase reaction temperature or time. The use of a dehydrating agent or an acidic medium like acetic acid can facilitate the elimination of water. |
| Polymerized Aldehyde | Strong basic conditions can induce self-condensation or polymerization of the starting aldehyde. | Use a milder base like ammonium acetate. Avoid strong bases such as NaOH or KOH unless at very low temperatures and with careful monitoring. |
| Michael Addition Products | The product, a nitroalkene, can act as a Michael acceptor for another nucleophile in the reaction mixture. | Use a stoichiometric amount of nitromethane. Avoid a large excess of the indole starting material. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. | Monitor the reaction progress using TLC. Ensure the catalyst is active and used in the appropriate amount. Increase reaction time or temperature as needed. |
Question 3: I'm having trouble with the purification of the final product. What is the best method?
Purification is crucial for obtaining (E)-2-methyl-3-(2-nitrovinyl)-1H-indole with high purity.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.[5]
-
Extraction: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) and wash with water and brine to remove the catalyst and other water-soluble impurities.
-
Column Chromatography: The most effective method for purification is flash column chromatography on silica gel.[5][6]
-
Eluent System: A common and effective eluent system is a mixture of ethyl acetate and hexane (e.g., EtOAc/Hex 1:4).[5][6] The polarity can be adjusted based on the TLC analysis of the crude product.
-
Monitoring: Collect fractions and monitor them by TLC to pool the fractions containing the pure product.
-
-
Recrystallization: If the product obtained after column chromatography still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol) can be performed to achieve higher purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of ammonium acetate in this reaction? Ammonium acetate serves as a weak base to deprotonate nitromethane, initiating the Henry reaction. It also acts as a source of acetic acid upon thermal decomposition, which can help to catalyze the dehydration of the intermediate nitro alcohol to the final nitrovinyl product.
Q2: How can I confirm the stereochemistry of the product? The desired product is the (E)-isomer. The stereochemistry can be confirmed using ¹H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons is typically larger for the E-isomer (trans) than for the Z-isomer (cis).
Q3: Can microwave irradiation be used to improve the synthesis? Yes, microwave-assisted synthesis can be a valuable tool to reduce reaction times and potentially improve yields.[7] Reactions can be performed neat or in a high-boiling solvent. It is an effective method for accelerating many organic reactions, including condensations.[8]
Q4: What are the key safety precautions for this synthesis?
-
Nitromethane: is flammable and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like ethanol, ethyl acetate, and hexane are flammable. Avoid open flames and use proper grounding to prevent static discharge.
-
Reflux: When heating the reaction at reflux, use a proper heating mantle and ensure the condenser is functioning correctly to prevent the release of flammable vapors.
Detailed Experimental Protocol
This protocol is a standard procedure that can be used as a starting point for optimization.
Materials:
-
2-methyl-1H-indole-3-carboxaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial Acetic Acid
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of 2-methyl-1H-indole-3-carboxaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.5 eq) and ammonium acetate (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water. The crude product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
References
-
Aksenov, N. A., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6189. [Link]
-
D'Agostino, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation. Molecules, 27(4), 1421. [Link]
-
Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Arutiunov, N., et al. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. National Institutes of Health. [Link]
-
Aksenov, A. V., et al. (2023). Convenient Synthesis of (Z)-3-(1-Aryl-2-Nitrovinyl)-Indoles. ResearchGate. [Link]
- Google Patents. (n.d.). Processes for production of indole compounds.
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
The Organic Chemistry Tutor. (2018, October 14). Henry Reaction (Nitroaldol reaction). YouTube. [Link]
-
Ali, M. A., et al. (2016). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 5. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unina.it [iris.unina.it]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. As a crucial intermediate in various synthetic pathways, its purity is paramount. This guide provides in-depth technical advice, troubleshooting strategies, and a validated protocol for its purification via column chromatography, ensuring you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying Nitrovinylindoles
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a conjugated nitroalkene. While these compounds are generally stable at room temperature, their purification by silica gel chromatography can present challenges.[1][2] The presence of both a mildly acidic N-H proton on the indole ring and the electron-withdrawing nitro group can lead to interactions with the silica stationary phase. Furthermore, the synthesis of this compound, typically via a Henry reaction, can result in a mixture of the desired product, unreacted starting materials, and side products with similar polarities, making separation non-trivial.[3] This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the column chromatography of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Q1: What is the best stationary phase for this purification?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and effective stationary phase for the purification of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and related indole derivatives.[4] Its polarity allows for good separation of the moderately polar product from less polar impurities.
Q2: What is a good starting mobile phase for TLC analysis and column chromatography?
A2: A good starting point for thin-layer chromatography (TLC) analysis is a mixture of n-hexane and ethyl acetate. Based on the purification of similar indole derivatives, a 7:3 ratio of n-hexane to ethyl acetate is a reasonable starting point.[5] You can adjust this ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product on a TLC plate.
Q3: My compound appears as a streak on the TLC plate. What should I do?
A3: Streaking of indole derivatives on silica gel is often due to the acidic nature of the silica interacting with the basicity of the indole nitrogen. To mitigate this, you can add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase.[6] This will neutralize the acidic sites on the silica gel and result in sharper spots.
Q4: The purified compound is colored (e.g., yellow or brown), but it should be a specific color. What is the cause?
A4: Indole derivatives can be susceptible to air oxidation, which can form colored impurities.[6] To minimize this, it is advisable to work efficiently and minimize the exposure of your compound to air and light, especially when on the silica gel column. Using freshly distilled solvents can also help, as older solvents may contain peroxides that can promote oxidation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the purification of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole using flash column chromatography.
Materials:
-
Crude (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate (start with a 7:3 ratio).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf of 0.2-0.3 for the desired product. This will be your starting mobile phase for the column.
-
-
Column Packing (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in your starting mobile phase. The consistency should be like a thick milkshake.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another layer of sand (approximately 0.5 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).
-
Alternatively, you can adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, adding silica gel, and then evaporating the solvent. This "dry loading" method often results in better separation.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
You can start with an isocratic elution (using the same solvent mixture throughout) or a gradient elution. For a gradient, you would start with a less polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[7][8]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate and developing it in your chosen mobile phase.
-
Combine the fractions that contain your pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain your purified (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
-
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Problem 1: Poor Separation of the Product from an Impurity.
-
Possible Cause: The polarity of the mobile phase is not optimal.
-
Solution:
-
Adjust Mobile Phase Polarity: If the spots are too close together on the TLC, try a less polar solvent system (increase the proportion of n-hexane). This will increase the retention time of both compounds and may improve separation.
-
Try a Different Solvent System: Sometimes, a different combination of solvents can provide better selectivity. Consider trying a system with dichloromethane as a component (e.g., hexane/dichloromethane/ethyl acetate).
-
Use Gradient Elution: A shallow gradient of increasing polarity can be very effective in separating compounds with similar Rf values.[9][10]
-
Problem 2: The Product is Degrading on the Column.
-
Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Solution:
-
Deactivate the Silica Gel: You can deactivate the silica gel by adding a small percentage of a base like triethylamine (0.1-1%) to your mobile phase.
-
Use Neutral Alumina: As an alternative to silica gel, you can use neutral alumina as the stationary phase, which is less acidic.
-
Work Quickly: Minimize the time your compound spends on the column to reduce the chance of degradation.
-
Problem 3: The Product is Not Eluting from the Column.
-
Possible Cause: The mobile phase is not polar enough to elute your compound.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (ethyl acetate) in your mobile phase. If necessary, you can even add a small amount of a more polar solvent like methanol to the ethyl acetate.
-
Check for Irreversible Adsorption: Some highly polar compounds can bind irreversibly to silica gel. If increasing the polarity doesn't work, your compound may be too polar for normal-phase chromatography on silica. In this case, you might consider reversed-phase chromatography.
-
Troubleshooting Logic Diagram:
Caption: Troubleshooting Logic for Common Chromatography Issues.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds.[4] |
| Mobile Phase | n-Hexane / Ethyl Acetate | Good balance of polarity for eluting the target compound while retaining impurities. |
| Starting Mobile Phase Ratio | 7:3 (n-Hexane:Ethyl Acetate) | A good starting point based on similar compounds, aim for an Rf of 0.2-0.3.[5] |
| Gradient Elution Profile | Start with 95:5, gradually increase to 70:30 (n-Hexane:EtOAc) | Allows for the elution of non-polar impurities first, followed by the product. |
| Sample Load | 1-2% of silica gel weight | Prevents column overloading and ensures good separation. |
References
-
Preparation of conjugated nitroalkenes: short review. (2022). ResearchGate. Retrieved from [Link]
-
Preparation of conjugated nitroalkenes: short review. (2022). Scientiae Radices. Retrieved from [Link]
-
(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. PubChem. Retrieved from [Link]
-
Organocatalyzed addition of N‐methylindole to 2‐nitrostyrene. Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). PubMed Central. Retrieved from [Link]
-
(E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. (2005). PubMed. Retrieved from [Link]
-
Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. (n.d.). The Research Repository @ WVU. Retrieved from [Link]
-
Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. (n.d.). Retrieved from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016). Reddit. Retrieved from [Link]
-
A Review on Column Chromatographic Techniques as Separation Method. (n.d.). IRE Journals. Retrieved from [Link]
-
A REVIEW ON CHROMATOGRAPHY TECHNIQUES. (2017). Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]
-
Gradient Column Chromatography how to?. (2021). Reddit. Retrieved from [Link]
-
Henry reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
What is a Chromatography Gradient?. (2023). Biotage. Retrieved from [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S). (2024). Preprints.org. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. Retrieved from [Link]
-
Gradient Elution in Liquid Column Chromatography—Prediction of Retention and Optimization of Separation. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]
-
Synthesis of indole based novel symmetrical nitroolefinic dendritic core through n-arylation route. (n.d.). Retrieved from [Link]
-
A review on columns used in chromatography. (2023). ResearchGate. Retrieved from [Link]
-
(E)-Methyl 6-fluoro-3-(2-nitrovinyl)-1H-indole-4-carboxylate. PubChem. Retrieved from [Link]
-
Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2).. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. (2022). iris.unina.it. Retrieved from [Link]
-
Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sci-rad.com [sci-rad.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. immun.lth.se [immun.lth.se]
- 10. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: HPLC Purification of Indole Derivatives
Welcome to the technical support center for the HPLC purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting advice for the successful purification of this important class of compounds. The content is structured to address common challenges and frequently asked questions, ensuring you can navigate the complexities of your experiments with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HPLC purification of indole derivatives, providing concise answers and foundational knowledge.
Q1: What are the most critical factors to consider when developing an HPLC method for a new indole derivative?
A1: The most critical factors are the selection of the stationary phase, mobile phase composition (including pH and organic modifier), and the detector wavelength. Indole derivatives encompass a wide range of polarities, so a systematic approach to method development is crucial. Start with a versatile C18 column and a generic gradient of water and acetonitrile (both with 0.1% formic or trifluoroacetic acid) to scout for elution conditions.[1][2] The UV absorbance maxima of the indole scaffold are typically around 220 nm and 280 nm, making these good starting points for detection.[3]
Q2: Why do my indole derivative peaks often show tailing?
A2: Peak tailing for indole derivatives, which are often basic, is commonly caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[4][5] To mitigate this, consider using a modern, high-purity silica column with end-capping, operating at a low mobile phase pH (e.g., pH ≤ 3) to suppress silanol ionization, or adding a competing base like triethylamine to the mobile phase.[4]
Q3: My indole derivative seems to be degrading on the column. What can I do?
A3: Some indole derivatives can be sensitive to acidic conditions or prolonged exposure to certain solvents.[3] If you suspect on-column degradation, try using a mobile phase with a less aggressive acid (e.g., formic acid instead of trifluoroacetic acid) or operating at a neutral pH with a hybrid or polymer-based column that is stable in that range. Additionally, minimizing the run time and ensuring samples are fresh can help.[3][6]
Q4: Should I use isocratic or gradient elution for purifying my indole derivative?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample. For simple mixtures with components of similar polarity, an isocratic method can be simpler and more reproducible.[7][8] However, for complex mixtures containing impurities with a wide range of polarities, a gradient elution will provide better resolution, sharper peaks for late-eluting compounds, and reduced analysis time.[7][9][10]
Q5: How do I choose the appropriate detection wavelength for my indole derivative?
A5: Most indole derivatives exhibit strong UV absorbance. A diode array detector (DAD) or a tunable UV detector is ideal. To select the optimal wavelength, run a UV spectrum of your compound. Typically, indole derivatives have absorbance maxima around 220 nm and 280 nm.[3] For quantitative analysis, choosing a wavelength at the absorbance maximum will provide the highest sensitivity. If you need to detect a variety of indole derivatives, 280 nm is often a good compromise.[3] For enhanced sensitivity and specificity, especially in complex matrices, fluorescence detection can be employed, with an excitation wavelength of around 280 nm and an emission wavelength of around 350 nm.[11][12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC purification of indole derivatives.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups on the stationary phase.[4] | - Use a high-purity, end-capped C18 or a phenyl-hexyl column. - Lower the mobile phase pH to 2.5-3.0 with formic or trifluoroacetic acid to suppress silanol activity.[4] - Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase. |
| Column overload.[13] | - Reduce the injection volume or the sample concentration. | |
| Mismatch between sample solvent and mobile phase.[13][14] | - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Peak Fronting | Column overload, especially in preparative chromatography. | - Decrease the amount of sample injected onto the column. |
| Sample solvent is too strong.[13] | - Dilute the sample in the initial mobile phase. |
Problem 2: Low Resolution or Co-eluting Peaks
| Symptom | Potential Cause | Recommended Solution |
| Peaks are not well separated. | Insufficient separation power of the mobile phase. | - Optimize the gradient slope. A shallower gradient will improve separation.[10] - Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
| Inappropriate stationary phase. | - If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column for different selectivity. | |
| Column is old or contaminated. | - Flush the column with a strong solvent. If performance does not improve, replace the column.[15] |
Problem 3: Unstable Baseline (Noise or Drift)
| Symptom | Potential Cause | Recommended Solution |
| High baseline noise. | Air bubbles in the system.[16] | - Degas the mobile phase thoroughly. - Check for leaks in the pump and fittings. |
| Contaminated mobile phase or detector cell.[15][17] | - Use HPLC-grade solvents and freshly prepared mobile phase. - Flush the detector cell with a strong, miscible solvent.[15] | |
| Baseline drift. | Poor column equilibration.[15] | - Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before injection. |
| Temperature fluctuations.[14] | - Use a column oven to maintain a constant temperature. |
Problem 4: Retention Time Shifts
| Symptom | Potential Cause | Recommended Solution |
| Retention times are inconsistent between runs. | Inconsistent mobile phase preparation. | - Prepare mobile phase accurately and consistently. Premixing solvents can improve reproducibility. |
| Fluctuations in pump flow rate. | - Check the pump for leaks and ensure the check valves are functioning correctly. | |
| Column aging.[16] | - Monitor column performance with a standard. If retention times consistently decrease and peak shapes worsen, the column may need replacement. |
Experimental Protocols
Protocol 1: Method Development for a Novel Indole Derivative
This protocol outlines a systematic approach to developing a purification method for a new indole derivative.
1. Initial Scouting Gradient
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.[2]
2. Optimization
-
Based on the scouting run, adjust the gradient to improve the resolution of the target peak from impurities.
-
If peak shape is poor, try adding 0.05% TFA to the mobile phase or switch to a different column chemistry (e.g., Phenyl-Hexyl).
-
If the compound is highly polar, consider Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC).[13]
3. Visualization of Method Development Workflow
Caption: Workflow for HPLC method development.
Protocol 2: Preparative HPLC Scale-Up
This protocol describes how to scale up an analytical method for preparative purification.
1. Sample Preparation
-
Dissolve the crude indole derivative in a minimal amount of a strong solvent (e.g., DMSO or DMF).
-
Dilute the sample with the initial mobile phase to prevent precipitation on the column.
-
Filter the sample through a 0.45 µm filter to remove particulates.[2]
2. Scale-Up Calculation
-
The flow rate and injection volume can be scaled up based on the cross-sectional area of the preparative column compared to the analytical column.
-
Preparative Flow Rate = Analytical Flow Rate * (Preparative Column Radius² / Analytical Column Radius²)
3. Purification Run
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the prepared sample.
-
Run the scaled-up gradient.
-
Collect fractions based on UV signal or time.[2]
4. Post-Purification
-
Analyze the collected fractions by analytical HPLC to determine purity.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualization of Troubleshooting Logic
Caption: Decision tree for HPLC troubleshooting.
References
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 26, 2026, from [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved January 26, 2026, from [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved January 26, 2026, from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved January 26, 2026, from [Link]
-
Scribd. (n.d.). HPLC Column Troubleshooting Guide. Retrieved January 26, 2026, from [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved January 26, 2026, from [Link]
-
In-Silico Science. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved January 26, 2026, from [Link]
-
MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved January 26, 2026, from [Link]
-
Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved January 26, 2026, from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved January 26, 2026, from [Link]
-
Oxford Academic. (2020). HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment. Retrieved January 26, 2026, from [Link]
-
Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved January 26, 2026, from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved January 26, 2026, from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 26, 2026, from [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2013). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (2015). Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. Retrieved January 26, 2026, from [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved January 26, 2026, from [Link]
-
MDPI. (2020). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved January 26, 2026, from [Link]
-
Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved January 26, 2026, from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved January 26, 2026, from [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved January 26, 2026, from [Link]
-
International Journal of Engineering and Applied Sciences. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved January 26, 2026, from [Link]
-
Agilent Technologies. (2019). Isocratic v. Gradient. Retrieved January 26, 2026, from [Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved January 26, 2026, from [Link]
-
Quora. (2022). How do you choose a mobile phase in HPLC? Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2002). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Retrieved January 26, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. cetjournal.it [cetjournal.it]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. welch-us.com [welch-us.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijeas.org [ijeas.org]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. ijprajournal.com [ijprajournal.com]
Technical Support Center: Synthesis of 3-(2-Nitrovinyl)indoles
Welcome to the technical support center for the synthesis of 3-(2-nitrovinyl)indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-(2-nitrovinyl)indoles, providing explanations of the underlying chemistry and actionable steps to resolve the issues.
Issue 1: Low Yield of 3-(2-Nitrovinyl)indole and a Significant Amount of Unreacted Indole
Question: My reaction is sluggish, and upon workup, I recover a large amount of my starting indole. What are the likely causes, and how can I improve the conversion?
Answer:
Low conversion in the synthesis of 3-(2-nitrovinyl)indoles, which is typically a Henry reaction between an indole and a nitroalkene, can stem from several factors related to reaction conditions and reagent stability.
Causality and Mechanism:
The Henry reaction is a base-catalyzed carbon-carbon bond formation. However, in the context of indole chemistry, acid catalysis is also commonly employed. The choice and concentration of the catalyst are critical. Insufficient catalyst, whether acid or base, will result in a slow reaction rate. Furthermore, the reaction is often reversible, and the equilibrium may not favor the product under suboptimal conditions.[1]
Troubleshooting Protocol:
-
Catalyst Optimization:
-
Acid Catalysis (e.g., with acetic acid, p-toluenesulfonic acid): If using an acid catalyst, ensure it is of good quality and used in the appropriate concentration (typically 10-20 mol%). For less reactive indoles, a stronger acid or a higher catalyst loading may be necessary. However, be aware that strong acids can promote side reactions.[2]
-
Base Catalysis (e.g., with primary amines, ammonium acetate): If employing a base, ensure it is not sterically hindered and is present in sufficient quantity to deprotonate the nitroalkane.
-
-
Temperature and Reaction Time:
-
Increase the reaction temperature in increments of 10°C to enhance the reaction rate. Monitor the reaction closely by TLC to avoid decomposition.
-
Extend the reaction time. Some reactions may require several hours to reach completion.
-
-
Solvent Choice:
-
The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Protic solvents like ethanol or methanol are often used, but aprotic solvents such as acetonitrile or THF can also be effective.[3]
-
-
Water Removal:
-
The reaction produces water, which can hydrolyze the product or shift the equilibrium back to the starting materials. The use of a Dean-Stark apparatus or the addition of a dehydrating agent like anhydrous magnesium sulfate can improve yields.
-
Issue 2: Formation of a Major Byproduct Identified as a Bis(indolyl)methane or Bis(indolyl)nitroethane Derivative
Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a bis(indolyl) derivative. Why is this happening, and how can I prevent it?
Answer:
The formation of bis(indolyl) derivatives is a common side reaction in indole chemistry, particularly under acidic conditions.[4][5][6]
Causality and Mechanism:
There are two primary pathways for the formation of these byproducts:
-
Michael Addition of Indole to the Product: The 3-(2-nitrovinyl)indole product is an excellent Michael acceptor. A second molecule of indole can act as a nucleophile and add to the electron-deficient double bond, leading to the formation of a bis(indolyl)nitroethane derivative. This is especially prevalent if there is an excess of indole or under conditions that enhance the nucleophilicity of indole.[2]
-
Reaction of Indole with an Aldehyde Intermediate: If the nitroalkene is generated in situ from an aldehyde and a nitroalkane, any unreacted aldehyde can react with two molecules of indole to form a bis(indolyl)methane. This is a classic electrophilic substitution reaction of indoles.[7]
Visualizing the Side Reaction: Michael Addition
Caption: Michael addition of indole to 3-(2-nitrovinyl)indole.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Use a slight excess of the nitroalkene (e.g., 1.1 to 1.2 equivalents) relative to the indole to ensure that the indole is the limiting reagent.
-
-
Reaction Conditions:
-
Catalyst: Minimize the use of strong acids, which can activate the indole for nucleophilic attack.[2] Consider using milder catalysts or base-catalyzed conditions.
-
Temperature: Lowering the reaction temperature can reduce the rate of the Michael addition side reaction more than the desired Henry reaction.
-
-
Order of Addition:
-
Add the indole slowly to the mixture of the nitroalkene and the catalyst. This maintains a low concentration of the indole nucleophile throughout the reaction, disfavoring the formation of the bis(indolyl) byproduct.
-
-
Purification:
-
Bis(indolyl) derivatives are generally less polar than the desired 3-(2-nitrovinyl)indole. They can often be separated by column chromatography on silica gel using a gradient elution with a mixture of hexanes and ethyl acetate.
-
Issue 3: Formation of Dimeric or Polymeric Byproducts
Question: My reaction mixture is turning dark, and I am isolating a complex mixture of high molecular weight species. What is causing this polymerization?
Answer:
Dimerization and polymerization of 3-(2-nitrovinyl)indoles can occur, especially under harsh reaction conditions such as high temperatures or in the presence of strong acids or bases.
Causality and Mechanism:
3-(2-Nitrovinyl)indoles are reactive molecules that can undergo self-reaction. One common pathway is a Diels-Alder type [4+2] cycloaddition, where one molecule acts as a diene and another as a dienophile. Subsequent elimination of nitrous acid can lead to the formation of carbazole derivatives.[8][9]
Visualizing the Dimerization Pathway
Caption: Dimerization of 3-(2-nitrovinyl)indole via a Diels-Alder reaction.
Troubleshooting Protocol:
-
Temperature Control:
-
Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Overheating is a primary cause of polymerization.
-
-
Catalyst Choice:
-
Avoid strong, non-specific acid or base catalysts. Consider using milder, organocatalysts or enzymatic catalysts where applicable.
-
-
Reaction Time:
-
Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Prolonged reaction times can lead to product degradation and polymerization.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to the formation of colored, polymeric byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of substituents on the indole ring on the success of the reaction?
Substituents on the indole ring have a significant electronic effect on the nucleophilicity of the indole and, consequently, the reaction outcome.
| Substituent Type | Position | Effect on Reactivity | Potential Side Reactions |
| Electron-donating (e.g., -OCH₃, -CH₃) | C5, C6 | Increases nucleophilicity, accelerates the reaction. | Increased likelihood of Michael addition to form bis(indolyl) derivatives. |
| Electron-withdrawing (e.g., -NO₂, -CN) | C5, C6 | Decreases nucleophilicity, slows down the reaction. | May require harsher conditions, leading to decomposition. |
| Substituents at C2 | C2 | Can sterically hinder the approach to C3, potentially slowing the reaction. | May favor other reaction pathways if C3 is blocked. |
Q2: How do I choose between acid and base catalysis for my synthesis?
The choice of catalyst depends on the specific substrates and the desired outcome.
-
Acid Catalysis: Often used when the nitroalkene is generated in situ from an aldehyde. It activates the aldehyde towards nucleophilic attack by the indole. However, it can also promote the formation of bis(indolyl)methanes and other acid-catalyzed side reactions.
-
Base Catalysis: This is the classic condition for the Henry reaction. It involves the deprotonation of the nitroalkane to form a nitronate anion, which then attacks the indole (or an intermediate). Base catalysis can be milder and may avoid some of the acid-catalyzed side reactions.
Q3: What are the best practices for purifying 3-(2-nitrovinyl)indoles?
3-(2-Nitrovinyl)indoles are often colored, crystalline solids.
-
Crystallization: This is the preferred method of purification if a suitable solvent system can be found. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are commonly used.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexanes. It is important to run the column relatively quickly, as the product can sometimes be unstable on silica gel for extended periods.
Experimental Protocols
General Procedure for the Synthesis of 3-(2-Nitrovinyl)indole:
-
To a solution of indole (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add the nitroalkene (1.1 eq).
-
Add the catalyst (e.g., ammonium acetate for base catalysis or a catalytic amount of p-toluenesulfonic acid for acid catalysis).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- Aksenov, A. V., et al. (2019). Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. Chemistry of Heterocyclic Compounds, 55(6), 541-546.
- Aksenov, A. V., et al. (2019). Michael addition to unprotected 3-(2-nitrovinyl)indoles under the conditions of microwave synthesis.
- Jardine, R. J., et al. (2009). Corrigendum to: “Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction”.
- Aksenov, A. V., et al. (2022).
- Aksenov, A. V., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molbank, 2022(2), M1369.
- Bandini, M., et al. (2011). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Journal of Organic Chemistry, 76(17), 7176-7186.
- Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- Li, J., et al. (2018). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 23(8), 1853.
- Pindur, U., & Erfanian-Abdoust, H. (1989). Diels-Alder reactions of 3-(2-nitrovinyl)indoles. Liebigs Annalen der Chemie, 1989(12), 1275-1281.
- Feng, X., et al. (2015). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 80(4), 2272-2280.
- Trost, B. M., & Stiles, D. T. (2013). Electrophilic Substitution Reactions of Indoles. Comprehensive Organic Synthesis II, 2, 637-681.
- Kamal, A., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(11), 9416-9427.
- Pavlov, A. A., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(21), 5207.
- Deshmukh, S. B., & Bhosale, S. V. (2016). Synthesis of Bis (Indolyl) Methane from some aromatic aldehydes using natural acid catalysts. International Journal of Advanced Research in Science, Engineering and Technology, 3(5), 2026-2030.
- Reddy, C. R., et al. (2020). Indium(III) Catalyzed Reactions of Vinyl Azides and Indoles. Organic Letters, 22(11), 4273-4277.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Mphahlele, M. J., & Maluleka, M. M. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. Molecules, 27(24), 8871.
- Google Patents. (2018). CN107567447A - The dimer impurity and its minimizing technology of Eliquis.
- Gil, A. E., & Hadad, C. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
- Reddy, B. V. S., et al. (2015). Identification, isolation, synthesis and characterization of dimer impurities and controled the impurites in Prazoles.
- Kumar, S., et al. (2022).
- Aksenov, A. V., et al. (2015). Metal-free ring expansion of indoles with nitroalkenes: a simple, modular approach to 3-substituted 2-quinolones. RSC Advances, 5(12), 8933-8937.
- Righi, G., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(11), 2901.
- de Kock, C., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 9(3), 578-591.
- Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C, 61(Pt 8), o527-o530.
- Wang, C., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 848895.
Sources
- 1. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijarset.com [ijarset.com]
- 7. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Sci-Hub. Diels‐alder reactions of 3‐(2‐nitrovinyl)indoles: Formation of carbazoles and bridged carbazoles / Journal of Heterocyclic Chemistry, 1993 [sci-hub.box]
Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole synthesis. Indole and its derivatives are crucial scaffolds in medicinal chemistry, found in approximately 40% of small molecule drugs.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise to optimize your reaction conditions, improve yields, and ensure the integrity of your results.
General Troubleshooting and Optimization
This section addresses broad issues applicable to various indole synthesis methodologies.
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups.[2] For instance, the classic Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid used.[2][3]
Troubleshooting & Optimization:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrates.
-
Use of Protecting Groups: For starting materials with sensitive functionalities, the use of protecting groups is crucial. For the indole nitrogen, common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[2]
-
Substituent Effects: Be mindful of the electronic properties of substituents on your starting materials. In the Fischer indole synthesis, electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to undesired side reactions instead of cyclization.[1][2] Conversely, for phenylhydrazines with strong electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be necessary.[3]
Q2: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?
The formation of isomers is a common challenge, particularly in syntheses like the Fischer indole synthesis. The regioselectivity is significantly influenced by the electronic effects of the substrates.
Troubleshooting & Optimization:
-
Understand Electronic Effects: In the Fischer indole synthesis, electron-rich aromatic rings tend to favor the formation of 3-substituted products, while electron-deficient systems are more likely to yield 2-substituted isomers.[1]
-
Catalyst and Solvent Screening: The choice of acid catalyst (both Brønsted and Lewis acids) and solvent can influence the reaction pathway.[3] A systematic screening of these parameters is recommended. For some substrates, a milder acid like acetic acid may provide better selectivity.[3]
Q3: My crude indole product is difficult to purify. What are some effective purification strategies?
The purification of indole derivatives can be challenging due to the presence of structurally similar impurities.[2]
Troubleshooting & Optimization:
-
Column Chromatography: This is a widely used method. The choice of the solvent system is critical for achieving good separation. Aprotic solvents or employing a gradient elution can be more effective.[2]
-
Crystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective purification technique. It may be necessary to screen various solvents to find one that provides good differential solubility for your product and impurities.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility and acid-base properties.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis, first reported in 1883, is one of the most reliable methods for constructing the indole skeleton.[1] It involves the acid-catalyzed rearrangement of a phenylhydrazone intermediate.[1]
Q4: My Fischer indole synthesis is not proceeding to completion or is giving a very low yield. What should I check first?
Troubleshooting & Optimization:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) can be used.[3] For some substrates, polyphosphoric acid (PPA) is particularly effective for the cyclization step.[3]
-
Reaction Temperature: This reaction often requires elevated temperatures, typically between 80-120°C, to proceed efficiently.[1] It is important to carefully control and optimize the temperature.
-
Solvent Selection: The solvent can significantly impact the reaction. Acetic acid can function as both a catalyst and a solvent.[3] In other cases, solvents like tert-butanol have been used successfully.[3]
-
Quality of Phenylhydrazine: Impurities in the phenylhydrazine can inhibit the reaction. It is recommended to use freshly distilled or purified phenylhydrazine. The hydrochloride salt of phenylhydrazine is often more stable and can be a better choice.[3]
Experimental Protocol: A General Procedure for Fischer Indole Synthesis
The following is a general protocol for the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine.
Procedure:
-
To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[3]
-
Begin stirring and heat the mixture to reflux.[3]
-
Slowly add 5.4 g of phenylhydrazine dropwise over 30 minutes.[3]
-
Continue refluxing for an additional hour after the addition is complete.[3]
-
Cool the reaction mixture in an ice bath to allow the product to precipitate.[3]
-
Collect the crude product by vacuum filtration and wash it with cold water.[3]
Diagram: Fischer Indole Synthesis Workflow
Caption: General experimental workflow for Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis: FAQs
This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[2]
Q5: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?
This is a common issue with this synthesis, which is known for its harsh conditions, poor yields, and unpredictable regioselectivity.[2]
Troubleshooting & Optimization:
-
Milder Conditions: Recent advancements have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes.[2]
-
Asymmetric Synthesis: For enantiomerically enriched planar chiral indoles, an asymmetric variant of the Bischler-Möhlau synthesis has been developed using cinchonine as a 'traceless' resolving reagent.[4]
Madelung Indole Synthesis: Overcoming Harsh Conditions
The Madelung synthesis involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles.[5]
Q6: The high temperatures required for the Madelung synthesis are degrading my starting material. What can I do?
The classical Madelung synthesis often requires very high temperatures (200-400 °C).[2] However, several modifications can facilitate the reaction under milder conditions.
Troubleshooting & Optimization:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can lower the required reaction temperature.[2]
-
Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent such as tetrahydrofuran (THF) can significantly lower the reaction temperature to a range of -20 to 25 °C.[2][5]
Modern Cross-Coupling Methods for Indole Synthesis
Modern synthetic methods, particularly those employing transition metal catalysis, offer milder and more versatile routes to indoles.
Q7: I am interested in using a cross-coupling reaction for my indole synthesis. What are some common challenges with the Larock indole synthesis?
The Larock indole synthesis is a powerful method that uses a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[6]
Troubleshooting & Optimization:
-
Substrate Scope: Traditionally, o-bromoanilines or o-chloroanilines do not work well in the Larock indole synthesis. However, using N-methyl-2-pyrrolidone (NMP) as the solvent with a specific palladium ligand [1,1'-bis(di-tert-butylphosphino)ferrocene] has been shown to enable the use of these more readily available starting materials.[6]
-
Chloride Additive: The stoichiometry of lithium chloride (LiCl) is important; using more than one equivalent can slow down the reaction and reduce the yield.[6] Recent modifications have developed conditions that do not require LiCl, making the process more environmentally friendly.[6]
Table 1: Comparison of Reaction Conditions for Key Indole Syntheses
| Synthesis Method | Key Reactants | Typical Catalyst/Reagent | Temperature Range | Common Solvents |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | 80-120 °C | Acetic Acid, Toluene |
| Bischler-Möhlau | α-Halo-ketone, Arylamine | Strong Acid or ZnCl₂ | High Temperatures | Excess Aniline |
| Madelung | N-Acyl-o-toluidine | Strong Base (e.g., NaOEt, LDA) | -20 to 400 °C | THF, Hexane |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Sodium Ethoxide, then Zn/AcOH | N/A | Ethanol, Acetic Acid |
| Larock | o-Iodoaniline, Alkyne | Palladium Catalyst (e.g., Pd(OAc)₂) | 100-130 °C | DMF, NMP |
Diagram: Troubleshooting Logic for Low Yield in Indole Synthesis
Caption: A logical workflow for troubleshooting low yields in indole synthesis.
References
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
A Review of the Indole Synthesis Reaction System. Oreate AI Blog. [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]
-
Reissert indole synthesis. Wikipedia. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. [Link]
-
Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
Madelung synthesis. Wikipedia. [Link]
-
An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. ConnectSci. [Link]
Sources
Technical Support Center: Stereochemical Confirmation of 2-methyl-3-(2-nitrovinyl)-1H-indole
Welcome to the technical support center for the analysis and characterization of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stereochemical confirmation of the E-isomer of 2-methyl-3-(2-nitrovinyl)-1H-indole. Our goal is to equip you with the scientific rationale and practical steps to confidently assign the correct stereochemistry to your synthesized compounds.
Introduction: The Importance of Stereoisomerism
In drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is of paramount importance. Different stereoisomers of a compound can exhibit vastly different pharmacological and toxicological properties. For vinyl-substituted indoles like 2-methyl-3-(2-nitrovinyl)-1H-indole, the geometry around the carbon-carbon double bond gives rise to E (entgegen) and Z (zusammen) isomers. Ensuring the synthesis of the desired isomer and confirming its identity is a critical step in any research endeavor involving this class of compounds. This guide will focus on the analytical techniques required to unambiguously confirm the E-isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of 2-methyl-3-(2-nitrovinyl)-1H-indole yielded a single product. How can I be sure it is the E-isomer?
A1: While many synthetic routes to similar nitrovinyl indoles predominantly yield the more thermodynamically stable E-isomer, unambiguous confirmation is essential.[1] A multi-technique approach is recommended for definitive structural elucidation. The primary methods for this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
-
Initial Assessment with ¹H NMR: The first and most accessible method is ¹H NMR. The key diagnostic signals are the protons on the vinyl group. The coupling constant (J-value) between these two protons is highly dependent on their dihedral angle, which is different for the E and Z isomers.
-
Confirmation with Nuclear Overhauser Effect (NOE) Spectroscopy: To provide further evidence, a 1D or 2D NOESY experiment can be performed. This technique detects through-space interactions between protons that are in close proximity (typically < 5 Å).[2]
-
The Gold Standard: X-ray Crystallography: For an unequivocal determination of the stereochemistry, single-crystal X-ray crystallography is the gold standard.[3] If you can grow a suitable crystal of your compound, the resulting crystal structure will provide a definitive 3D model of the molecule, confirming the E or Z configuration.
Q2: I've run a ¹H NMR, but I'm unsure how to interpret the vinyl proton signals to assign the isomer.
A2: The key is to identify the signals corresponding to the two vinyl protons and determine their coupling constant (J).
-
Identifying the Signals: The vinyl protons in 3-(2-nitrovinyl)-1H-indoles are typically found in the downfield region of the spectrum (around 7.0-8.5 ppm) due to the deshielding effects of the aromatic indole ring and the electron-withdrawing nitro group. They will appear as doublets, as they are coupled to each other.
-
Interpreting the Coupling Constant (³JHH): The magnitude of the coupling constant between the two vinyl protons is the most telling feature.
-
E-isomer: Expect a larger coupling constant, typically in the range of 11-18 Hz .[3] This is due to the anti-periplanar relationship (180° dihedral angle) of the vicinal protons.
-
Z-isomer: Expect a smaller coupling constant, typically in the range of 6-15 Hz .[3] This is due to the syn-clinal relationship (0° dihedral angle) of the vicinal protons.
-
Troubleshooting:
-
Overlapping Signals: If the vinyl proton signals are overlapping with aromatic signals, consider using a higher field NMR spectrometer to achieve better signal dispersion. You can also try a different deuterated solvent, as solvent effects can sometimes shift resonances.
-
Complex Splitting Patterns: If the signals are not simple doublets, it might indicate the presence of both isomers or coupling to other nearby protons. A 2D COSY (Correlation Spectroscopy) experiment can help to unravel these coupling networks.
| Isomer | Typical ³JHH for Vinyl Protons (Hz) |
| E-isomer | 11 - 18 |
| Z-isomer | 6 - 15 |
Q3: I believe I have the E-isomer based on the coupling constant. How can I use NOESY to be absolutely certain?
A3: A Nuclear Overhauser Effect (NOE) experiment provides through-space correlations, which is a powerful tool for confirming stereochemistry. In the context of your molecule, you would be looking for a spatial correlation between one of the vinyl protons and a proton on the indole ring.
Experimental Rationale:
-
In the E-isomer , the vinyl proton closer to the indole ring (let's call it Hα) will be in spatial proximity to the proton at the C4 position of the indole ring.
-
In the Z-isomer , Hα would be spatially distant from the C4 proton. Instead, the other vinyl proton (Hβ, attached to the carbon with the nitro group) might show a weak NOE to the C4 proton, or more likely, no significant NOE would be observed between the vinyl protons and the indole ring protons.
Workflow for a Selective 1D NOESY Experiment:
Interpreting the NOESY Spectrum:
-
Positive Result (E-isomer): When you irradiate the signal for the vinyl proton (Hα), you should observe an enhancement of the signal for the proton at the C4 position of the indole ring in the resulting NOESY spectrum.
-
Negative Result (Z-isomer): If you irradiate the Hα signal and do not see an enhancement of the C4 proton signal, it is likely that you have the Z-isomer.
Q4: I am considering X-ray crystallography for definitive proof. What are the key steps for sample preparation?
A4: Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of your molecule. The most critical and often challenging step is growing a high-quality single crystal.
Protocol for Crystal Growth of Small Organic Molecules:
-
Purification: Ensure your compound is of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly formed crystals. Recrystallization or column chromatography are common purification methods.
-
Solvent Selection: Choose a solvent or a solvent system in which your compound has moderate solubility. You want the compound to be soluble when heated but to slowly come out of solution as it cools or as the solvent evaporates.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: Create a saturated solution of your compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to promote crystal growth.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a "precipitating" solvent in which your compound is insoluble but which is miscible with the solvent of your compound. The precipitating solvent will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Selection and Mounting: Once you have crystals, examine them under a microscope. Select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size for a small molecule crystal is typically around 0.1-0.3 mm in each dimension. The crystal is then carefully mounted on a goniometer head for data collection.
Troubleshooting Crystal Growth:
-
Oiling Out: If your compound forms an oil instead of crystals, it may be too soluble in the chosen solvent, or the solution may be cooling too quickly. Try a different solvent or a slower cooling rate.
-
No Crystals Form: If no crystals form, your solution may be too dilute. Try concentrating the solution or using a different crystallization technique.
-
Small or Poor-Quality Crystals: This can be due to rapid crystallization or the presence of impurities. Try to slow down the crystallization process and ensure your starting material is highly pure.
Experimental Workflow for Isomer Confirmation
References
-
N. Sonar, V., Parkin, S., & Crooks, P. A. (2005). (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 8), o527–o530. [Link]
-
Aksenov, N. A., Aksenova, I. V., Aksenov, D. A., Grishin, I. Y., Aksenov, A. V., & Rubin, M. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6142. [Link]
-
Chemistry LibreTexts. (2023). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]
-
University of Massachusetts NMR Labs. (2015). A very easy and quick NOESY to probe stereo chemistry. [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
-
Bozbey, İ., Gümüş, M., & Emirik, M. (2021). Synthesis of aryl(alkyl)azole oximes: E/Z ratio via 1H NMR and HOMO–LUMO analysis. Journal of Molecular Structure, 1230, 129881. [Link]
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Indole Synthesis
Welcome to the technical support center for palladium-catalyzed indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with reaction yields. The following content is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues. My approach is to not only suggest what to do, but to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Initial Troubleshooting Workflow
Before diving into specific issues, it's often helpful to follow a logical troubleshooting sequence. The first step in diagnosing a low-yield reaction is to systematically evaluate the key components of the catalytic system.
Caption: A logical workflow for diagnosing low-yield reactions.
Frequently Asked Questions (FAQs)
Part 1: Catalyst and Ligand Issues
Question 1: My reaction is completely inert, and I've recovered only starting material. Is my palladium catalyst dead?
Answer: This is a common and frustrating issue. An inert reaction often points to a problem with the active catalytic species, Pd(0). Palladium is typically introduced as a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) which must be reduced in situ to the active Pd(0) state for the catalytic cycle to begin.
Causality & Troubleshooting Steps:
-
Failed In Situ Reduction: The most common ligands, phosphines, can act as reducing agents for Pd(II), but this process can be unreliable. If your phosphine ligand is slightly oxidized or if reaction conditions are not optimal, this reduction may fail.
-
Solution: Consider using a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. These complexes already contain palladium in the correct oxidation state, bypassing the need for an in situ reduction step.
-
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium oxides.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). See the protocol below for proper solvent degassing. One study noted that oxidative decomposition of the indole substrate itself can be slowed by using a pre-complexed catalyst like Pd(NPhth)₂(PhCN)₂ instead of Pd(OAc)₂, as it appears more stable under aerobic conditions.[1]
-
-
Ligand Dissociation/Decomposition: In some cases, particularly at high temperatures, the ligand can dissociate from the palladium center, leading to catalyst agglomeration (forming palladium black) and loss of activity.[2]
-
Solution: Screen different ligands. A more strongly binding or bulkier ligand may be required to stabilize the palladium center. For instance, in the Larock indole synthesis, a background reaction can occur without any ligand, which can complicate stereocontrol and yield; using strongly coordinating phosphoramidite ligands has been shown to mitigate this.[2]
-
Question 2: I'm seeing many side products and a low yield of my desired indole. How do I choose the right ligand?
Answer: Ligand selection is arguably the most critical variable in palladium catalysis. The ligand's electronic and steric properties directly modulate the reactivity and stability of the palladium center, influencing both yield and selectivity.[3][4] There is no "one-size-fits-all" solution; a ligand must be optimized for a specific substrate and reaction type.
Causality & Ligand Selection Strategy:
The key is to balance the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Electron-Rich Ligands (e.g., trialkylphosphines like P(t-Bu)₃, or phosphines with electron-donating groups) speed up the oxidative addition step. They are often used for less reactive aryl chlorides or bromides.
-
Electron-Poor Ligands (e.g., P(OPh)₃ or phosphines with electron-withdrawing groups) can sometimes facilitate the reductive elimination step. In one intramolecular Heck reaction for indole synthesis, P(OPh)₃ was found to be a superior ligand, leading to a near-quantitative yield.[5]
-
Bulky (High Steric Hindrance) Ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) promote the reductive elimination step, which is often the product-forming step. They also help create a coordinatively unsaturated, highly reactive monoligated Pd(0) species.
| Ligand Type | Example | Key Characteristics | Common Application/Rationale |
| Monodentate Phosphines | PPh₃, P(OPh)₃ | Simple, common | Often a starting point for optimization. P(OPh)₃ was optimal for an intramolecular Heck cyclization.[5] |
| Bulky, Electron-Rich | P(t-Bu)₃, JohnPhos | Promote oxidative addition | Useful for challenging substrates like aryl chlorides. |
| Biarylphosphines | XPhos, SPhos, Xantphos | Bulky, stabilize monoligated species | Excellent for promoting C-N bond formation in Buchwald-Hartwig aminations.[6] |
| Bidentate Phosphines | BINAP, dppf | Form stable chelate complexes | Can sometimes inhibit catalysis by being too strongly bound, but offer high stability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, bulky | Highly stable catalysts, often used at higher temperatures. |
Protocol 1: Small-Scale Parallel Ligand Screening
-
Setup: In a glovebox, arrange an array of 8 small reaction vials (e.g., 1 mL vials with stir bars).
-
Stock Solutions: Prepare stock solutions of your aryl halide, coupling partner, and base in degassed solvent to ensure consistent dispensing.
-
Palladium Addition: Add your chosen palladium precatalyst (e.g., Pd₂(dba)₃) to each vial.
-
Ligand Addition: Add a different ligand to each vial. A typical Pd:Ligand ratio to screen is 1:2 for monodentate ligands and 1:1.1 for bidentate ligands.
-
Reagent Addition: Dispense the stock solutions into each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature.
-
Analysis: After the designated time, quench the reactions and analyze the crude mixture of each by LC-MS or ¹H NMR with an internal standard to determine the relative yield/conversion for each ligand.
Part 2: Reaction Conditions
Question 3: My yield is low, and the reaction seems to stall. Should I increase the temperature?
Answer: Not necessarily. While many palladium-catalyzed reactions require heat to overcome activation barriers, excessively high temperatures can be detrimental.[7] Temperature optimization is a delicate balance between achieving a sufficient reaction rate and preventing catalyst decomposition or side reactions.
Causality & Temperature Optimization:
-
Too Low: If the temperature is too low, the activation energy for a key step (often oxidative addition) may not be reached, resulting in a slow or stalled reaction. For some Fischer indole syntheses, 100°C was ineffective, while 125-150°C led to complete conversion in minutes.[7]
-
Too High: Excessive heat can lead to:
-
Catalyst Decomposition: As mentioned, ligands can dissociate, leading to the formation of inactive palladium black.
-
Substrate/Product Degradation: Indoles and their precursors can be sensitive to high temperatures.
-
Side Reactions: Higher temperatures can promote undesired reaction pathways. For example, in a palladium/norbornene-catalyzed synthesis, decreasing the temperature from 100°C to 80°C was crucial for accommodating substrates with removable protecting groups.[8]
-
Systematic Approach to Temperature Screening: Start with a moderate temperature reported for a similar transformation (e.g., 80-100°C). Screen in ~20°C increments (e.g., 80°C, 100°C, 120°C), monitoring the reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to track both the consumption of starting material and the formation of product versus impurities.
Question 4: I'm performing a Larock indole synthesis and getting a low yield. What specific parameters should I check?
Answer: The Larock indole synthesis, which forms indoles from an o-iodoaniline and a disubstituted alkyne, is a powerful but sensitive reaction.[9] Several components beyond the catalyst and ligand are critical for success.
Key Larock Synthesis Parameters:
-
The Halide Additive (LiCl): The presence of a chloride salt is crucial. It is believed to coordinate to the palladium center, facilitating the catalytic cycle.[9] However, its stoichiometry is important; using more than one equivalent can slow the reaction and lower the yield.[9]
-
The Base: The choice and amount of base are critical. Carbonates (K₂CO₃, Cs₂CO₃) are common, but other bases like KOAc can be used, though they may require higher temperatures.[9] Ensure the base is finely powdered and dry.
-
The Solvent: N-methyl-2-pyrrolidone (NMP) has been shown to be a highly effective solvent, especially for extending the reaction to more challenging and cost-effective o-bromoanilines and o-chloroanilines, which are typically unreactive under standard conditions.[9]
-
Alkyne Stoichiometry: The reaction often proceeds more efficiently when 2-5 equivalents of the alkyne are used. Suboptimal results are common when less than two equivalents are employed.[9]
Question 5: My reaction is sluggish and gives inconsistent results. Could my solvent or atmosphere be the problem?
Answer: Absolutely. The importance of a dry, oxygen-free environment cannot be overstated in palladium catalysis. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize electron-rich phosphine ligands. Water can interfere with bases and other reagents.
Causality & Solutions:
-
Oxygen Contamination: Leads to rapid catalyst deactivation.
-
Water Contamination: Can hydrolyze reagents or quench anionic intermediates.
-
Solvent Choice: The solvent must fully dissolve all reagents at the reaction temperature to ensure a homogeneous reaction mixture. A switch in solvent can dramatically alter the outcome. For instance, in an aza-Wacker reaction involving indoles, dioxane was found to be superior to DMA.[1]
The Palladium Catalytic Cycle: A Visual Guide
Understanding the fundamental steps of the catalytic cycle can help pinpoint where a reaction might be failing.
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling.
This cycle shows the three key stages:
-
Oxidative Addition: The aryl halide adds to the Pd(0) center, forming a Pd(II) species. This is often the rate-limiting step and can be inhibited by poor substrate quality or an insufficiently reactive catalyst.[10]
-
Migratory Insertion/Transmetalation: The second coupling partner (e.g., an alkyne) coordinates and inserts into the Aryl-Pd bond.[10]
-
Reductive Elimination: The new C-C or C-N bond is formed, releasing the indole product and regenerating the active Pd(0) catalyst. This step can be slow and is often accelerated by bulky ligands.[10]
Part 3: Substrates and Reagents
Question 6: I've tried everything and my yield is still low. Could it be my starting materials?
Answer: Yes. The purity and integrity of your starting materials and reagents are paramount. An often-overlooked source of failure is impure or degraded reagents.
Checklist for Reagent Quality:
-
Aryl Halide: Verify its purity by NMR and/or GC-MS. Impurities can sometimes act as catalyst poisons. The reactivity order is generally I > Br > OTf >> Cl. If you are using an aryl chloride, a specialized, highly active catalyst system is almost always required.[9]
-
Coupling Partner (Alkyne, Alkene, etc.): Ensure it is pure and free of contaminants. For terminal alkynes, be wary of homocoupling side reactions (Glasier coupling).
-
Base: Many organic bases are hygroscopic (e.g., K₂CO₃, Cs₂CO₃). Use a freshly opened bottle or dry the base in an oven before use. An impure or wet base can completely shut down the reaction.
-
Arylhydrazines (for Fischer Synthesis): These precursors can be particularly unstable, being prone to redox chemistry and radical decomposition.[6] Using freshly prepared or purified arylhydrazines is highly recommended. The development of palladium-catalyzed methods to generate the hydrazone in situ from more stable aryl halides and hydrazones was a major advance to circumvent this issue.[6][11]
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This method is superior to simple sparging for removing dissolved oxygen.
-
Setup: Place your solvent in a robust flask (e.g., a Schlenk flask) with a stir bar, ensuring the flask is no more than half full. The flask must have a sidearm with a high-vacuum stopcock.
-
Freeze: Chill the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.
-
Pump: Once the solvent is completely frozen solid, open the stopcock to a high-vacuum line (~10-50 mTorr) and evacuate for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
Store: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
By systematically addressing these common points of failure—catalyst activity, ligand choice, reaction conditions, and reagent quality—you can effectively troubleshoot and optimize your palladium-catalyzed indole synthesis for higher, more consistent yields.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21-25. [Link]
-
Wikipedia contributors. (2023, December 11). Larock indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Liu, S., et al. (2022). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Angewandte Chemie International Edition, 61(23), e202202661. [Link]
-
Ludwig, J. R., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 24(31), 5749–5754. [Link]
-
RojasLab. (2023, November 6). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Powers, D. C., & Ritter, T. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 651–663. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
Wang, Q., et al. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. Science Advances, 10(19), eado8869. [Link]
-
Bedford, R. B. (2020). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 16, 2844–2863. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Indoles via Palladium-catalyzed Cyclization. Organic Reactions. [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 119(36), 8451-8458. [Link]
Sources
- 1. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Welcome to the technical support center for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and long-term research.
Introduction
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a member of the substituted indole family, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The presence of the electron-rich indole nucleus, a reactive nitrovinyl group, and a 2-methyl substituent gives this molecule a unique reactivity profile.[1][2] Consequently, its stability can be influenced by environmental factors such as temperature, light, and atmospheric oxygen. This guide provides a comprehensive overview of best practices for handling and storing this compound to maintain its purity and activity.
Frequently Asked Questions (FAQs)
Q1: My solid (E)-2-methyl-3-(2-nitrovinyl)-1H-indole has changed color from yellow to a reddish-brown. What does this indicate?
A1: A color change in indole compounds, particularly to pink, red, or brown, is often a visual indicator of oxidation or polymerization.[3] The electron-rich indole ring system is susceptible to oxidation, and 2-methylindoles, in particular, can auto-oxidize, even when stored in a dark bottle.[1] This color change suggests that your compound may have started to degrade. While a slight change might not significantly affect bulk purity for some applications, it is a clear sign of instability and should be investigated before use in sensitive assays.
Q2: What are the primary drivers of degradation for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole?
A2: Based on the general reactivity of indole derivatives, the primary drivers of degradation are likely:
-
Oxidation: The indole ring is electron-rich and prone to oxidation, which can be accelerated by exposure to air (oxygen).[4]
-
Light Exposure: Many organic molecules, including indoles, can be sensitive to light, which can provide the energy for degradative photochemical reactions.
-
Thermal Stress: While generally stable at room temperature, high temperatures can promote degradation. For instance, related 3-(2-nitrovinyl)-indoles can undergo electrocyclization at very high temperatures (e.g., 250°C in DMF).[2]
-
Extreme pH: The indole nucleus can be sensitive to strong acids and bases, which could catalyze degradation or side reactions.
Q3: What are the ideal storage conditions for solid (E)-2-methyl-3-(2-nitrovinyl)-1H-indole?
A3: To ensure long-term stability, the solid compound should be stored with the following precautions:
-
Temperature: For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.[3]
-
Light: Store the compound in an amber or opaque vial to protect it from light.[3]
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[3]
Q4: I need to prepare a stock solution of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. What solvent should I use and how should I store the solution?
A4: The choice of solvent will depend on your experimental needs. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common solvents for many organic compounds. It is advisable to use anhydrous, high-purity solvents. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For sensitive applications, consider deoxygenating the solvent before use by sparging with argon or nitrogen.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). | Compound degradation due to improper storage or handling. | 1. Verify the purity of a fresh sample if available. 2. Review storage conditions (temperature, light, atmosphere). 3. Prepare fresh solutions in high-purity, and if necessary, deoxygenated solvent. |
| Reduced biological activity in an assay compared to previous batches. | Loss of active compound due to degradation. | 1. Assess the purity of the compound using an appropriate analytical method (see Protocol 1). 2. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions. |
| Inconsistent results between experiments. | Instability of the compound in the experimental buffer or medium. | 1. Evaluate the stability of the compound in your experimental medium over the time course of your experiment. 2. Consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid if compatible with your assay, but be sure to run appropriate controls.[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. Method parameters may need to be optimized for your specific instrumentation.
1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. b. Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 30% acetonitrile and ramp up to 90% over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
- Injection Volume: 10-20 µL.
3. Analysis: a. Run a blank (mobile phase) to establish a baseline. b. Inject the prepared sample. c. Analyze the chromatogram for the main peak corresponding to the compound and any impurity peaks. Purity can be estimated by the area percentage of the main peak.
Protocol 2: Stress Testing for Stability Assessment
This protocol can be used to evaluate the stability of the compound under various stress conditions.
1. Preparation: a. Prepare several identical solutions of the compound in a relevant solvent or buffer at a known concentration.
2. Stress Conditions: a. Thermal Stress: Incubate solutions at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C) for various time points (e.g., 1, 6, 24, 48 hours). b. Photostability: Expose a solution to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark. c. pH Stress: Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 9 with NaOH) conditions.
3. Analysis: a. At each time point, analyze the samples by HPLC (Protocol 1) to determine the remaining percentage of the parent compound and identify any major degradation products.
Visualizing Stability and Degradation
The following diagrams illustrate the key concepts related to the stability and handling of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Caption: Potential degradation pathways for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Caption: Recommended workflow for the storage and handling of the compound.
References
-
Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. National Institutes of Health. [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health. [Link]
-
1H-indole and (E)-3-(2-methyl-2-nitrovinyl). National Institutes of Health. [Link]
-
(E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. PubChem. [Link]
-
3-(2-Nitroethenyl)-1H-indole. PubChem. [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. ACS Publications. [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Institutes of Health. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health. [Link]
-
CHEMICAL PURITY ANALYSIS. Agilent. [Link]
-
Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
- CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. iris.unina.it. [Link]
-
2-(2-nitrovinyl)-1H-indole. PubChem. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Nitrovinylindoles
Welcome to the technical support center for the characterization of nitrovinylindoles. This guide is designed for researchers, scientists, and drug development professionals who are working with this fascinating but challenging class of compounds. Nitrovinylindoles are valuable synthetic intermediates, but their electron-deficient nature and inherent reactivity can present significant hurdles during purification and structural elucidation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the characterization of nitrovinylindoles by NMR spectroscopy, mass spectrometry, and chromatography. The advice provided is based on established scientific principles and practical laboratory experience.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nitrovinylindoles possess a unique electronic structure that can lead to challenging NMR spectral interpretation. The strong electron-withdrawing effect of the nitrovinyl group significantly influences the chemical shifts of the indole ring and the vinyl protons.
Troubleshooting Guide: NMR Spectroscopy
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad or Unresolved Peaks | 1. Compound Aggregation: Nitrovinylindoles can exhibit poor solubility and tend to aggregate, especially at high concentrations. 2. Paramagnetic Impurities: Trace metals from reagents or catalysts can cause significant line broadening. 3. Chemical Exchange: Tautomerism or slow rotation around the C-C single bond of the vinyl group can lead to exchange broadening. | 1. Optimize Concentration and Solvent: Use a more dilute sample. Screen different deuterated solvents (e.g., DMSO-d₆, Acetone-d₆, CDCl₃) to improve solubility.[1][2] 2. Sample Purification: Ensure rigorous purification of the sample to remove metallic impurities. Consider passing the sample through a small plug of silica gel or celite prior to NMR analysis. 3. Variable Temperature NMR: Acquire spectra at different temperatures. Lower temperatures may slow down exchange processes, resulting in sharper signals. |
| Unexpected Chemical Shifts | 1. Solvent Effects: The chemical shifts of nitrovinylindoles can be highly sensitive to the solvent environment due to their polar nature.[1][2] 2. Protonation/Deprotonation: The presence of acidic or basic impurities in the NMR solvent can alter the electronic environment of the molecule. 3. Incorrect Structural Assignment: The electron-withdrawing nature of the nitrovinyl group can cause significant downfield shifts that may be misinterpreted. | 1. Consistent Solvent Use: Use the same deuterated solvent for all related samples to ensure comparability of data. 2. Use of Neutral Solvents: Employ freshly opened or filtered deuterated solvents. Consider adding a small amount of neutral alumina to the NMR tube to remove acidic impurities. 3. 2D NMR Spectroscopy: Perform COSY, HSQC, and HMBC experiments to unambiguously assign proton and carbon signals. |
| Low Signal-to-Noise Ratio | 1. Low Sample Concentration: Due to solubility issues, the sample concentration may be too low for adequate signal detection. 2. Insufficient Number of Scans: For dilute samples, a higher number of scans is required to achieve a good signal-to-noise ratio. | 1. Increase Acquisition Time: Increase the number of scans and use a longer acquisition time. 2. Use a Higher Field Spectrometer: A higher magnetic field strength will improve sensitivity. 3. Cryoprobe: If available, a cryoprobe will significantly enhance signal-to-noise. |
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: What are the typical ¹H NMR chemical shifts for the vinyl protons in 3-nitrovinylindoles?
The vinyl protons of the nitrovinyl group typically appear as two doublets in the range of δ 7.5-8.5 ppm. The proton α to the indole ring (Hα) is usually found further downfield than the proton β to the indole ring (Hβ) due to the deshielding effect of the indole ring and the nitro group. The coupling constant (J) between these two protons is typically in the range of 13-16 Hz, which is characteristic of a trans configuration.
Q2: How does the nitrovinyl group affect the chemical shifts of the indole ring protons?
The electron-withdrawing nitrovinyl group at the C3 position causes a significant downfield shift of the protons on the indole ring, particularly H2, H4, and H7. H2, being in close proximity to the substituent, often appears as a sharp singlet further downfield than in unsubstituted indoles.
Q3: I am seeing multiple sets of signals for my nitrovinylindole in the NMR spectrum. What could be the reason?
This could be due to the presence of geometric isomers (E/Z) if the synthesis is not stereoselective. Another possibility is restricted rotation around the C3-Cα bond, leading to the presence of rotamers that are distinct on the NMR timescale. Running the NMR at a higher temperature might cause these signals to coalesce into a single set.
Typical ¹H and ¹³C NMR Chemical Shift Ranges for (E)-3-(2-Nitrovinyl)-1H-indoles
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Indole NH | 10.0 - 12.0 (broad singlet) | - |
| Indole H2 | 8.0 - 8.5 (singlet or doublet) | 125 - 135 |
| Indole H4 | 7.8 - 8.2 (doublet) | 120 - 125 |
| Indole H5, H6 | 7.2 - 7.6 (multiplet) | 120 - 128 |
| Indole H7 | 7.5 - 7.9 (doublet) | 110 - 115 |
| Vinyl Hα | 8.0 - 8.5 (doublet) | 135 - 145 |
| Vinyl Hβ | 7.5 - 8.0 (doublet) | 130 - 140 |
Note: These are approximate ranges and can vary depending on the substitution pattern on the indole ring and the solvent used.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of nitrovinylindoles. However, their susceptibility to fragmentation requires careful selection of ionization techniques and interpretation of the resulting spectra.
Troubleshooting Guide: Mass Spectrometry
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Molecular Ion Peak (M⁺) Observed | 1. In-source Fragmentation: Nitrovinylindoles can be fragile. Hard ionization techniques like Electron Ionization (EI) can lead to extensive fragmentation and the absence of a molecular ion peak.[3][4] 2. Thermal Degradation: High temperatures in the ion source can cause the compound to decompose before ionization. | 1. Use Soft Ionization Techniques: Employ Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and observe the molecular ion or protonated molecule [M+H]⁺.[3][4] 2. Optimize Source Temperature: Lower the ion source temperature to prevent thermal degradation. |
| Complex Fragmentation Pattern | 1. Multiple Fragmentation Pathways: The presence of the nitro group and the indole ring allows for various fragmentation routes. 2. Presence of Impurities: Co-eluting impurities will contribute to the complexity of the mass spectrum. | 1. Tandem MS (MS/MS): Use MS/MS to isolate the molecular ion and study its specific fragmentation pathways. This will help in elucidating the structure. 2. High-Resolution MS (HRMS): Obtain high-resolution mass spectra to determine the elemental composition of the fragment ions, which aids in their identification. 3. Improve Chromatographic Separation: Ensure that the sample is pure by optimizing the HPLC or GC separation prior to MS analysis. |
| Low Ionization Efficiency | 1. Poor Volatility/Solubility: The compound may not be volatile enough for GC-MS or may not be readily ionized in the ESI source. 2. Inappropriate Ionization Mode: The compound may ionize more efficiently in negative ion mode. | 1. Optimize ESI Conditions: Adjust the solvent composition and pH to enhance ionization. Consider using a different ionization source like Atmospheric Pressure Chemical Ionization (APCI). 2. Analyze in Both Positive and Negative Ion Modes: The nitro group can stabilize a negative charge, making negative ion mode a viable option. |
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: What are the common fragmentation patterns observed for 3-nitrovinylindoles in mass spectrometry?
Common fragmentation pathways for nitro-substituted indoles include the loss of the nitro group (NO₂) as a radical (46 Da), followed by the loss of carbon monoxide (CO, 28 Da).[5] The vinyl chain can also undergo cleavage. For 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes, the molecular ion peak is often observed as [M+1]⁺ in Fast Atom Bombardment (FAB) mass spectra.[5]
Q2: Which ionization technique is best suited for the analysis of nitrovinylindoles?
Electrospray Ionization (ESI) is generally the preferred method for nitrovinylindoles as it is a soft ionization technique that minimizes in-source fragmentation and typically allows for the observation of the protonated molecule [M+H]⁺.[3][4] For more volatile and thermally stable derivatives, Electron Ionization (EI) can provide valuable structural information through its characteristic fragmentation patterns, although the molecular ion may be weak or absent.[4]
Diagram: Proposed Fragmentation Pathway of a 3-Nitrovinylindole
Caption: A simplified fragmentation pathway for a protonated 3-nitrovinylindole.
Section 3: Chromatography (HPLC & TLC)
Chromatographic techniques are essential for the purification and purity assessment of nitrovinylindoles. However, their polar and potentially unstable nature can lead to challenges such as poor peak shape, streaking on TLC plates, and on-column degradation.
Troubleshooting Guide: Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing in HPLC | 1. Secondary Interactions with Silica: The slightly acidic nature of the indole N-H and the polar nitro group can lead to strong interactions with residual silanol groups on the stationary phase. 2. Column Overload: Injecting too much sample can saturate the stationary phase. | 1. Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. 2. Mobile Phase Additives: Add a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase to block active sites on the stationary phase. Alternatively, a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can protonate the analyte and improve peak shape. 3. Reduce Sample Concentration: Inject a more dilute sample. |
| Streaking on TLC Plates | 1. Compound is Too Polar for the Mobile Phase: The compound has a strong affinity for the stationary phase (silica gel) and does not move effectively with the eluent. 2. Sample Overloading: Applying too much sample to the TLC plate. 3. Decomposition on Silica: Nitrovinylindoles can be sensitive to the acidic nature of silica gel. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Spot a More Dilute Solution: Apply a smaller amount of a more dilute solution of your sample. 3. Use a Different Stationary Phase: Consider using alumina plates or reverse-phase TLC plates. You can also pre-treat the silica plate with a solution of triethylamine in your mobile phase to neutralize acidic sites. |
| Compound Decomposition During Purification | 1. Acid or Base Sensitivity: The nitrovinylindole may be unstable under the acidic or basic conditions of the chromatography. 2. Light Sensitivity: Some nitro compounds are known to be light-sensitive.[6] | 1. Neutral Chromatography: Use a neutral stationary phase like alumina or deactivated silica gel. Buffer the mobile phase to a neutral pH if possible. 2. Protect from Light: Wrap the column in aluminum foil and collect fractions in amber vials. 3. Work Quickly: Minimize the time the compound spends on the column. |
Frequently Asked Questions (FAQs): Chromatography
Q1: What is a good starting mobile phase for the TLC analysis of 3-nitrovinylindoles?
A good starting point for TLC analysis on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. The polarity can then be adjusted to achieve an Rf value between 0.2 and 0.4 for optimal separation.
Q2: How can I visualize nitrovinylindoles on a TLC plate if they are not UV-active?
While most nitrovinylindoles are colored (typically yellow or orange) and can be visualized directly, if the concentration is low, a staining agent may be necessary. A p-anisaldehyde stain followed by gentle heating is often effective for visualizing indole-containing compounds.[7] A permanganate stain can also be used as it reacts with the double bond of the vinyl group.
Q3: My nitrovinylindole seems to be degrading on the silica gel column. What are my options?
If you suspect degradation on a silica gel column, you can try a few strategies. First, you can deactivate the silica gel by treating it with a solution of triethylamine in your eluent. Alternatively, you can switch to a less acidic stationary phase like neutral alumina. For very sensitive compounds, flash chromatography should be performed as quickly as possible to minimize contact time.
Diagram: Logic for Troubleshooting HPLC Peak Tailing
Caption: An overview of potential degradation routes for 3-nitrovinylindoles.
Recommendations for Handling and Storage
-
Storage: Store nitrovinylindoles in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Handling: Avoid exposure to strong acids, bases, and nucleophiles. When preparing solutions, use high-purity, neutral solvents. Polar aprotic solvents are generally preferred over polar protic solvents for dissolving these compounds to avoid potential reactions. [8][9][10]* Light Sensitivity: As with many nitro-aromatic compounds, it is prudent to handle nitrovinylindoles with protection from direct light. [6] By understanding the inherent challenges in the characterization of nitrovinylindoles and by applying the troubleshooting strategies outlined in this guide, researchers can more effectively purify and structurally elucidate these important molecules.
References
-
PubChem. (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. National Center for Biotechnology Information. [Link]
-
Albaugh, P., Ross, J. B. A., & Laws, W. R. (2010). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and Photobiology, 86(4), 836–843. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Li, S., et al. (2025). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry, 285, 116278. [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Gribble, G. W. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 384-393. [Link]
-
Oyebamiji, A. K., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Journal of Molecular Liquids, 401, 124554. [Link]
-
Aksenov, N. A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6209. [Link]
-
Maccallini, C., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(22), 7599. [Link]
-
University of Colorado Boulder. TLC Visualization Methods. [Link]
-
Patel, R. B., et al. (2025). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Research Journal of Pharmacy and Technology, 18(8), 3889-3895. [Link]
-
MsTaringsworth. (2019). Polar Protic vs. Polar Aprotic Solvents. Reddit. [Link]
-
Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(2), 346-358. [Link]
-
Agilent. (2023). HPLC profiles of the reaction mixture and purity analysis during the... ResearchGate. [Link]
-
Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6124. [Link]
-
Gribble, G. W. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv. [Link]
-
Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1641-1652. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. [Link]
-
Agilent Technologies. (n.d.). Mass Spectrometry Ionisation Techniques. [Link]
-
Belskaya, D. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. [Link]
-
Jia, W., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of Chromatographic Science, 50(8), 713-718. [Link]
-
Oyebamiji, A. K., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Journal of Molecular Liquids, 401, 124554. [Link]
-
Tiwari, A., & Jain, M. (2010). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]
-
The Organic Chemistry Tutor. (2023). METHODS OF VISUALIZATIONS IN TLC. YouTube. [Link]
-
Pharma Beginners. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. YouTube. [Link]
-
Aksenov, N. A., et al. (2022). Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. Organic Letters, 24(40), 7434–7439. [Link]
-
Hubert, J., et al. (2025). Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines. Molecules, 30(22), 5432. [Link]
-
da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Bioactive Natural Product. Preprints.org. [Link]
-
The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Nichols, L. (2021). Visualizing a TLC plate. YouTube. [Link]
-
Kumar, A., et al. (2021). RP-HPLC Stability Indicating Assay Technique Development and Validation for the Simultaneous Evaluation of Fenpiverinium, Pitofenone. International Journal for Research in Emerging Advancement and Technology, 8(5), 1-10. [Link]
-
Sharma, V., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(28), 19345-19366. [Link]
-
Beynon, J. H., et al. (1965). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 87(23), 5391-5398. [Link]
-
Li, X., et al. (2016). Supporting information. The Royal Society of Chemistry. [Link]
-
De-Cai, F., et al. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Journal of Mass Spectrometry, 60(8), e5123. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access, 5(1), 1-10. [Link]
-
Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-. Acta Crystallographica Section C, 61(Pt 8), o527–o530. [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
- 1. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindol… [ouci.dntb.gov.ua]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Introduction: From Bench to Scale
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a valuable synthetic intermediate, notably in the preparation of tryptamine derivatives and other pharmacologically relevant scaffolds.[1] The most common and direct route to its synthesis is the Henry reaction, a base-catalyzed condensation of 2-methyl-1H-indole-3-carboxaldehyde with nitromethane.[2][3] While straightforward on a lab scale, scaling this reaction presents significant challenges related to reaction control, impurity profiles, and product isolation.
This guide is designed for researchers and process chemists to navigate the complexities of scaling up this synthesis. We will move beyond a simple recitation of steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the process to your specific needs.
Section 1: The Core Chemistry: The Henry Reaction Pathway
The synthesis proceeds via a two-step sequence within a single pot: a base-catalyzed nitroaldol addition followed by dehydration.[4]
-
Nitronate Formation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This is the key nucleophile.
-
C-C Bond Formation: The nitronate attacks the electrophilic carbonyl carbon of 2-methyl-1H-indole-3-carboxaldehyde, forming a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated, yielding a β-nitro alcohol. This step is reversible.[2]
-
Dehydration: Under the reaction conditions, this alcohol intermediate readily dehydrates to form the thermodynamically stable (E)-nitrovinyl product. This final step is often irreversible and drives the reaction to completion.
Reaction Mechanism
Caption: Mechanism of the Henry reaction for indole synthesis.
Section 2: Scalable Laboratory Protocol (50-gram Scale)
This protocol is designed to be a robust starting point for multigram synthesis, with an emphasis on control and safety.
Experimental Workflow Diagram
Caption: Scaled-up synthesis workflow overview.
Reagents & Conditions
| Parameter | Value (50 g Scale) | Moles | Equivalents | Notes |
| 2-Methyl-1H-indole-3-carboxaldehyde | 50.0 g | 0.314 mol | 1.0 | Ensure starting material is pure. |
| Nitromethane | 57.4 g (49.5 mL) | 0.942 mol | 3.0 | Used in excess to drive the reaction.[3] |
| Ammonium Acetate (NH₄OAc) | 24.2 g | 0.314 mol | 1.0 | Acts as both base and dehydration catalyst. |
| Glacial Acetic Acid | 250 mL | - | - | Solvent and co-catalyst. |
Step-by-Step Methodology
-
Reactor Setup: Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Ensure the setup is in a well-ventilated fume hood.
-
Reagent Charge: To the flask, add 2-methyl-1H-indole-3-carboxaldehyde (50.0 g), ammonium acetate (24.2 g), and glacial acetic acid (150 mL).
-
Stirring and Dissolution: Begin vigorous mechanical stirring. Stir the mixture at room temperature (20-25°C) until all solids have dissolved.
-
Controlled Addition: In a separate addition funnel, prepare a solution of nitromethane (49.5 mL) in glacial acetic acid (100 mL). Add this solution dropwise to the reaction mixture over approximately 60-90 minutes.
-
Causality: The initial condensation can be exothermic.[5] Slow addition is critical at scale to maintain temperature control and prevent runaway reactions that lead to tar formation. Monitor the internal temperature and use a water bath for cooling if it rises above 35°C.
-
-
Reaction: After the addition is complete, heat the reaction mixture to 95-100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting aldehyde.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. A bright yellow-orange solid should precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 100 mL) to remove acetic acid and salts, followed by a wash with cold ethanol (50 mL) to remove residual impurities.
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask and recrystallize from hot ethanol or isopropanol. Dissolve the solid in the minimum amount of boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them under vacuum at 40-50°C to a constant weight. Expected yield: 50-58 g (78-90%).
Section 3: Troubleshooting Guide
Q1: The reaction yield is very low, or no product is formed.
-
Possible Cause: Incomplete dehydration of the β-nitro alcohol intermediate. While ammonium acetate is generally effective, reaction conditions might not be optimal.
-
Possible Cause: Poor quality of starting materials.
-
Solution: Verify the purity of the 2-methyl-1H-indole-3-carboxaldehyde. Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction. Use freshly purchased or purified reagents.
-
Q2: The reaction mixture turns into a dark, intractable tar.
-
Possible Cause: Runaway reaction temperature.
-
Explanation & Solution: This is the most common failure mode on scale-up. Localized hotspots from a too-rapid addition of nitromethane or overly aggressive heating can cause polymerization and decomposition.[5]
-
Strict Temperature Control: Adhere to the slow, dropwise addition schedule. Have an ice bath ready to actively cool the reactor.
-
Efficient Agitation: Use a mechanical stirrer, not a magnetic stir bar. Efficient mixing is crucial for heat dissipation.
-
-
-
Possible Cause: Use of a strong, non-volatile base (e.g., NaOH, KOH).
-
Explanation & Solution: Strong inorganic bases can promote undesired side reactions with the indole nucleus or the product itself. Ammonium acetate is ideal because it is a mild, buffered system. If an alternative is needed, consider other amine bases like piperidine or triethylamine, but be aware they can also increase side reactions if not used carefully.
-
Q3: The product precipitates as an oil or fails to crystallize during work-up.
-
Possible Cause: Presence of significant impurities. Tarry byproducts can act as an "anti-solvent," preventing the product from forming a crystal lattice.
-
Solution: After cooling, if an oil forms, try to decant the supernatant liquid. Add a small amount of a non-polar solvent like heptane or hexane to the oil and triturate (scratch and stir vigorously with a glass rod). This can often induce crystallization. If this fails, the crude material may need to be purified by column chromatography on a small scale to obtain seed crystals for future batches.
-
-
Possible Cause: Insufficient cooling.
-
Solution: Ensure the mixture is cooled for an adequate amount of time in an ice bath (0-5°C) to reduce the solubility of the product and maximize precipitation.
-
Troubleshooting Decision Tree
Caption: A decision tree for common synthesis problems.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Why use a 3-fold excess of nitromethane? Can I reduce it? The Henry reaction is reversible, particularly the initial addition step.[3] Using a large excess of one reactant (nitromethane, which is also relatively inexpensive) pushes the equilibrium towards the product according to Le Châtelier's principle. While you can experiment with reducing the excess to 2.0-2.5 equivalents, going lower may result in incomplete conversion and lower yields, complicating purification.
FAQ 2: What are the primary safety concerns for this scale-up?
-
Exotherm: As detailed in the troubleshooting section, the reaction can generate significant heat. Never add the nitromethane solution all at once.
-
Nitromethane: Nitromethane is a flammable liquid and a toxic substance. Handle it in a fume hood with appropriate personal protective equipment (PPE). It can also form explosive mixtures under certain conditions, though this is not a high risk in this specific acidic protocol.
-
Acetic Acid: Glacial acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.
FAQ 3: Can I use a different solvent? Glacial acetic acid is highly effective because it acts as both a solvent and a catalyst for the dehydration step. Other high-boiling point solvents like toluene (with azeotropic water removal using a Dean-Stark trap) or DMF could be used, but the catalyst system would need to be re-optimized. For greener chemistry, aqueous systems using surfactants have been reported for Henry reactions, but this would require significant process development to apply to this specific substrate.[6]
FAQ 4: How do I confirm the (E)-isomer is the major product? The (E)-isomer is the thermodynamically favored product and is almost exclusively formed under these thermal conditions. Confirmation is best achieved by ¹H NMR spectroscopy. The coupling constant (J-value) for the two vinyl protons will be large (typically 13-16 Hz), which is characteristic of a trans (E) configuration.
References
-
Di Mola, A., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. Molecules. Available at: [Link]
-
Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. Available at: [Link]
-
Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Henry reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Aksenov, N. A., et al. (2023). Convenient Synthesis of (Z)-3-(1-Aryl-2-Nitrovinyl)-Indoles. ResearchGate. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Nayak, P. S., et al. (2012). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Aksenov, N. A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. MDPI. Available at: [Link]
-
Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Okafor, C. E. (2015). HENRY REACTION (Mini-review). ResearchGate. Available at: [Link]
-
Saetae, W., & Jaratjaroonphong, J. (2023). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. Available at: [Link]
-
Aksenov, N. A., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. ResearchGate. Available at: [Link]
-
Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. . Available at: [Link]
-
Aeluri, M., et al. (2014). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. Available at: [Link]
-
Aksenov, N. A., et al. (2022). Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. PubChem Compound Summary. Available at: [Link]
-
Abd El-Aal, R. M., & Ahmed, A. I. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. Available at: [Link]
-
Noland, W. E., et al. (1993). Diels‐alder reactions of 3‐(2‐nitrovinyl)indoles: Formation of carbazoles and bridged carbazoles. Journal of Heterocyclic Chemistry. Available at: [Link]
Sources
- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and Other Indole Alkaloids for Researchers and Drug Development Professionals
Introduction: The Enduring Potential of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. From potent anticancer agents to essential neurotransmitters, the versatility of the indole scaffold continues to inspire the development of novel therapeutics.[1] This guide provides a comparative analysis of a promising, yet less-explored synthetic indole derivative, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole , against a selection of well-characterized natural and synthetic indole alkaloids. By examining their known or potential biological activities and underlying mechanisms, we aim to provide researchers and drug development professionals with a framework for understanding the therapeutic potential of this emerging compound.
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole: A Profile of a Novel Synthetic Indole
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a synthetic compound characterized by an indole core substituted at the 3-position with a 2-nitrovinyl group.[2] The presence of the electron-withdrawing nitrovinyl group suggests its potential as a Michael acceptor, a feature often associated with biological activity through covalent interactions with cellular nucleophiles.[3] While specific experimental data on the biological activities of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is not yet extensively published, the broader class of 3-(2-nitrovinyl)indoles has garnered interest for its potential antiproliferative properties.[3]
Comparative Analysis: Biological Activities and Mechanisms of Action
This section compares the potential biological activities of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole with established indole alkaloids across three key therapeutic areas: cancer, inflammation, and microbial infections.
Anticancer Activity: Targeting Cell Proliferation and Survival
Indole alkaloids are a rich source of anticancer agents, with mechanisms often revolving around the disruption of microtubule dynamics or the inhibition of crucial signaling pathways.[4]
Well-Established Indole Alkaloids:
-
Vinca Alkaloids (Vincristine and Vinblastine): These natural products, isolated from the Madagascar periwinkle, are potent microtubule-destabilizing agents.[4] By binding to tubulin, they inhibit microtubule polymerization, leading to mitotic arrest and apoptosis.[5] Their high potency is reflected in their low nanomolar IC50 values against a wide range of cancer cell lines. For instance, vincristine has a reported IC50 of 7.371 nM in MCF-7 breast cancer cells, while vinblastine exhibits IC50 values in the range of 1.72–3.13 nM against the same cell line.[6][7]
-
Indole-3-carbinol (I3C): Found in cruciferous vegetables, I3C and its derivatives exhibit anticancer activity through multiple mechanisms, including the induction of cell cycle arrest and apoptosis.[8] I3C is a known inhibitor of the NEDD4-1 ubiquitin ligase, with a reported IC50 of 284µM.[9] Its anticancer effects are generally observed at micromolar concentrations.[9]
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole and other 3-(2-Nitrovinyl)indoles:
Recent studies on 3-(2-nitrovinyl)indole derivatives have indicated promising antiproliferative activity. Some compounds in this class have been shown to possess single-digit micromolar IC50 values against the MDA-MB-231 triple-negative breast cancer cell line.[10] The proposed mechanism for some 3-(2-nitrovinyl)indoles involves the inhibition of tubulin polymerization.[3] The electrophilic nature of the nitrovinyl group also suggests potential for covalent modification of key cellular targets, a mechanism distinct from the non-covalent interactions of vinca alkaloids.[3]
Comparative Summary of Anticancer Activity:
| Compound | Target/Mechanism | Potency (IC50) |
| (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | Potential tubulin polymerization inhibitor, Michael acceptor | Data not available; related compounds in low µM range[10] |
| Vincristine | Tubulin polymerization inhibitor | Nanomolar range (e.g., 7.371 nM in MCF-7)[6] |
| Vinblastine | Tubulin polymerization inhibitor | Nanomolar range (e.g., 1.72–3.13 nM in MCF-7)[7] |
| Indole-3-carbinol | NEDD4-1 inhibitor, multiple pathways | Micromolar range (e.g., 284 µM for NEDD4-1 inhibition)[9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, Vincristine) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
Workflow for Anticancer Activity Screening:
Caption: Workflow for evaluating the anticancer activity of indole compounds.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases. Indole alkaloids have shown promise in modulating inflammatory responses, often by targeting enzymes like cyclooxygenase (COX).
Well-Established Indole Alkaloids:
-
Melatonin: This neurohormone, an indoleamine, exhibits significant anti-inflammatory properties. Its mechanisms include scavenging free radicals, inhibiting the production of pro-inflammatory cytokines by preventing the translocation of NF-κB to the nucleus, and downregulating the expression of 5-lipoxygenase.[12][13] While direct IC50 values for COX inhibition are not as commonly reported, its broad anti-inflammatory effects are well-documented.
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole:
The anti-inflammatory potential of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole has not been specifically reported. However, the nitrovinyl moiety is present in other compounds that have been investigated for anti-inflammatory effects. For instance, 1-nitro-2-phenylethylene has been shown to reduce neutrophil accumulation and inhibit the NF-κB and ERK1/2 pathways in models of inflammation.[14] This suggests that the nitrovinyl group could contribute to anti-inflammatory activity.
Comparative Summary of Anti-inflammatory Activity:
| Compound | Target/Mechanism | Potency |
| (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | Potential NF-κB and MAPK pathway inhibition | Data not available |
| Melatonin | NF-κB inhibition, free radical scavenging, 5-LOX downregulation | Broad-spectrum activity[12] |
Experimental Protocol: COX Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation.
-
Enzyme Preparation: Use purified human or ovine COX-1 and COX-2 enzymes.
-
Incubation: Incubate the enzyme with the test compound or a known inhibitor (e.g., Indomethacin) for a short period.
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to the vehicle control and determine the IC50 value.[15]
Signaling Pathway for COX-Mediated Inflammation:
Caption: Simplified pathway of COX-mediated inflammation and potential inhibition by indole alkaloids.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole alkaloids have demonstrated a broad spectrum of activity against various pathogens.[9]
Well-Established Indole Alkaloids:
-
Gramine: This simple indole alkaloid, found in various plants, exhibits antibacterial activity. It has reported Minimum Inhibitory Concentration (MIC) values of 16.92 µg/mL against Escherichia coli and 6.26 µg/mL against Staphylococcus aureus.[16]
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole:
While specific antimicrobial data for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is lacking, the nitro group is a common feature in various antimicrobial compounds. For example, nitrotriazole derivatives have been shown to inhibit Mycobacterium tuberculosis in the micromolar range.[17] The electrophilic nature of the nitrovinyl group could also contribute to its antimicrobial potential through reactions with essential microbial enzymes or proteins.
Comparative Summary of Antimicrobial Activity:
| Compound | Target Organism(s) | Potency (MIC) |
| (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | Data not available | Data not available |
| Gramine | E. coli, S. aureus | 16.92 µg/mL (E. coli), 6.26 µg/mL (S. aureus)[16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Culture: Prepare a standardized inoculum of the target bacterium or fungus.
-
Serial Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for bacteria).
-
Visual Assessment: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no growth is observed.[18]
Workflow for Antimicrobial Activity Assessment:
Caption: Workflow for assessing the antimicrobial activity of indole compounds.
Conclusion and Future Directions
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole represents a synthetic indole derivative with untapped therapeutic potential. While direct experimental evidence of its biological activity is currently limited, its structural features, particularly the electrophilic nitrovinyl group, and the known activities of the broader 3-(2-nitrovinyl)indole class, suggest promising avenues for investigation in anticancer, anti-inflammatory, and antimicrobial research.
In comparison to well-established indole alkaloids, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole offers a simpler synthetic scaffold that can be readily modified to explore structure-activity relationships. Future research should focus on:
-
Systematic in vitro screening: Evaluating the cytotoxicity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole against a panel of cancer cell lines, its inhibitory effects on key inflammatory mediators, and its antimicrobial activity against a range of pathogens.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Analogue synthesis and SAR studies: Synthesizing and testing derivatives of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole to optimize its potency and selectivity for specific biological targets.
By undertaking these investigations, the scientific community can unlock the full therapeutic potential of this and other novel synthetic indole alkaloids, paving the way for the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 676888, (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. [Link]
-
Tsan, W. Y., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(3), 1593. [Link]
-
ResearchGate. Summary of IC 50 values of taxol and vincristine in human cancer cell lines with differential TWIST expression levels. [Link]
-
Adhikary, S., et al. (2017). Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells. The Journal of Steroid Biochemistry and Molecular Biology, 167, 93-104. [Link]
-
Arutiunov, N. A., et al. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. The Journal of Organic Chemistry. [Link]
-
Carrasco-Gallardo, C., et al. (2012). Antiinflammatory Activity of Melatonin in Central Nervous System. Central Nervous System Agents in Medicinal Chemistry, 12(3), 203-222. [Link]
-
PubChemLite. (e)-2-methyl-3-(2-nitrovinyl)-1h-indole (C11H10N2O2). [Link]
-
Li, M., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(14), 5364. [Link]
-
Kurbacher, C. M., et al. (1996). Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. Journal of Cancer Research and Clinical Oncology, 122(6), 361-366. [Link]
- Mondal, A., et al. (2020). Indole Alkaloids with Potential Anticancer Activity. Current Bioactive Compounds, 16(6), 735-752.
-
Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
-
ResearchGate. Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. [https://www.researchgate.net/publication/339220970_Synthesis_antibacterial_and_free_radical_scavenging_activity_of_some_newer_N-10-nitro-1H-indolo_1_2-cquinazolin-12-yl methylenebenzenamines]([Link] methylenebenzenamines)
-
Pahlavani, N., et al. (2019). Role of Melatonin Supplementation on Inflammatory and Oxidative Stress Markers in Critically Ill Patients. Clinical Nutrition, 38(4), 1836-1844. [Link]
-
Zarezadeh, M., et al. (2021). Anti-Inflammatory Effects of Melatonin: A Systematic Review and Meta-Analysis of Clinical Trials. Journal of the American College of Nutrition, 40(7), 647-658. [Link]
-
Wang, Y., et al. (2022). The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. Frontiers in Microbiology, 13, 916371. [Link]
-
Liu, Y., et al. (2023). Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology. Oncology Letters, 25(5), 1-13. [Link]
-
De Luca, A., et al. (2015). Antitumoral Activity of Indole-3-carbinol Cyclic tri- and Tetrameric Derivatives Mixture in Human Breast Cancer Cells: In Vitro and In Vivo Studies. Journal of Cellular Physiology, 230(10), 2387-2397. [Link]
-
Fenyvesi, F., et al. (2024). Does Vinblastine Retain its Anticancer Effect in the Presence of Cyclodextrin? A Preliminary Study. Periodica Polytechnica Chemical Engineering. [Link]
-
Arutiunov, N. A., et al. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[ a]carbazoles, Naphtho[2,1- a]carbazoles, and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Vincristine concentrations that reduce cell viability by 50% (IC50) were determined by MTT assay after 120 h of incubation. [Link]
-
Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]
-
Weng, J. R., et al. (2021). Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane. Frontiers in Nutrition, 8, 734334. [Link]
-
Cecon, E., et al. (2023). Melatonin's Impact on Antioxidative and Anti-Inflammatory Reprogramming in Homeostasis and Disease. International Journal of Molecular Sciences, 24(7), 6436. [Link]
-
ResearchGate. Calculation of IC 50 value of vinblastine in HeLa cells based on the data of reference. [Link]
-
Clinician's "Brief" Update. (2000). Indole-3-Carbinol for Cancer Prevention. Clinician's "Brief" Update, 1(9), 1-2. [Link]
-
ResearchGate. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. [Link]
-
Mauriz, J. L., et al. (2013). Role of Melatonin in the Inflammatory Process and its Therapeutic Potential. Current Pharmaceutical Design, 19(13), 2381-2395. [Link]
-
Vardakas, K. Z., et al. (2016). Impact of Antibiotic MIC on Infection Outcome in Patients with Susceptible Gram-Negative Bacteria: a Systematic Review and Meta-Analysis. Antimicrobial Agents and Chemotherapy, 60(8), 4791-4802. [Link]
-
Al-Otaibi, W. A., et al. (2023). Synergistic Effect of Taxol and Vincristine Against MCF-7 Cell Line. Current Molecular Pharmacology, 16(1), 115-121. [Link]
-
Qiu, J., et al. (2012). 3-(2-Methyl-2-nitropropyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1758. [Link]
-
Sławiński, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6296. [Link]
-
Prozorovskii, V. N., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15201. [Link]
-
Selvaraj, K., et al. (2015). Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. Journal of Traditional and Complementary Medicine, 5(3), 162-168. [Link]
-
Li, Y., et al. (2023). A screening identifies harmine as a novel antibacterial compound against Ralstonia solanacearum. Frontiers in Plant Science, 14, 1245582. [Link]
-
Al-Abdullah, E. S., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2228. [Link]
-
Onishi, Y., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Oncology Letters, 18(4), 4133-4139. [Link]
-
ResearchGate. Anti-inflammatory effects of 27 selected terpenoid compounds tested through modulating Th1/Th2 cytokine secretion profiles using murine primary splenocytes. [Link]
-
ResearchGate. | MIC and MBC ranges for Gram-negative bacterial strains. | Download Table. [Link]
-
Bîcu, E., et al. (2012). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Molecules, 17(8), 9174-9188. [Link]
Sources
- 1. (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole | C11H10N2O2 | CID 676888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | CymitQuimica [cymitquimica.com]
- 3. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-carbinol (I3C) analogues are potent small molecule inhibitors of NEDD4-1 ubiquitin ligase activity that disrupt proliferation of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[ a]carbazoles, Naphtho[2,1- a]carbazoles, and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Effects of Melatonin: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 18. Impact of Antibiotic MIC on Infection Outcome in Patients with Susceptible Gram-Negative Bacteria: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural nuances of organic molecules dictate their function. The indole scaffold, a privileged structure in numerous biologically active compounds, continues to be a focal point of intensive research. When functionalized with a nitrovinyl group at the 3-position, these molecules exhibit a range of interesting properties, from potential therapeutic agents to components in materials science. Understanding the precise three-dimensional arrangement of atoms within these crystals is paramount to elucidating structure-property relationships and designing novel derivatives with enhanced efficacy or specific solid-state characteristics.
This guide provides an in-depth comparative analysis of the X-ray crystallography of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole derivatives. Moving beyond a mere presentation of data, we delve into the causality behind the observed solid-state structures, offering insights into the interplay of molecular conformation and intermolecular forces that govern crystal packing.
Core Comparative Analysis: The Impact of Substitution on Crystal Architecture
Our comparative analysis centers on two key derivatives whose crystal structures have been meticulously determined: (E)-2-methyl-3-(2-methyl-2-nitrovinyl)-1H-indole (Compound I ) and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole (Compound II ).[1] The substitution of a methyl group with a phenyl group at the 2-position of the indole ring induces significant changes in the crystal packing and molecular conformation. Additionally, we will draw comparisons with 3-(2-methyl-2-nitropropyl)-1H-indole (Compound III ), a related structure with a saturated side chain, to highlight the influence of the vinyl linker.[2]
Molecular Conformation: A Tale of Planarity and Torsion
A fundamental aspect of molecular structure is its conformation. In both Compound I and II , the indole ring system is essentially planar, a common feature for this bicyclic aromatic system.[1] However, the orientation of the nitrovinyl side chain relative to the indole plane is a key differentiator.
The vinyl groups in both compounds are not coplanar with the indole rings.[1] This deviation from planarity is quantified by the dihedral angle between the indole plane and the plane of the vinyl group. For Compound I , this angle is 33.48 (5)°, while for the more sterically hindered Compound II , it increases to 41.31 (8)°.[1] This twisting is a direct consequence of steric repulsion between the substituents on the vinyl group and the indole ring. In Compound II , the presence of the bulky phenyl group at the 2-position further exacerbates this steric strain, forcing a greater rotation of the nitrovinyl moiety.[1] The dihedral angle between the phenyl ring and the indole plane in Compound II is 32.06 (6)°.[1]
In contrast, the saturated side chain in Compound III allows for greater conformational flexibility. The indole ring itself remains planar, with a root-mean-square deviation of 0.0136 Å.[2]
The double bond connecting the nitrovinyl group to the indole nucleus adopts an E configuration in both Compound I and II .[1] This configuration is crucial for defining the overall shape of the molecule and the disposition of its functional groups for intermolecular interactions.
Intermolecular Interactions and Crystal Packing: From Chains to Dimers
The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. In the case of these indole derivatives, hydrogen bonding involving the indole N-H group and the oxygen atoms of the nitro group plays a dominant role.
Despite differences in their space groups (C2/c for I and P2(1)2(1)2(1) for II ), both compounds exhibit similar intermolecular N-H···O hydrogen-bonding interactions.[1] These interactions link the molecules into infinite chains.[1] In Compound I , these chains run parallel to the[3] direction, while in Compound II , they are parallel to the direction.[1]
This contrasts with the packing of Compound III , where pairs of N—H···O hydrogen bonds link the molecules into inversion dimers.[2] This fundamental difference in the primary hydrogen bonding motif highlights how the rigidity and electronic nature of the side chain (vinyl vs. propyl) can dramatically alter the supramolecular assembly.
The following diagram illustrates the key structural features and their influence on the resulting crystal packing.
Caption: Influence of molecular structure on crystal packing.
Quantitative Crystallographic Data Comparison
For a direct and objective comparison, the key crystallographic parameters for the three compounds are summarized in the table below.
| Parameter | Compound I | Compound II | Compound III |
| Chemical Formula | C₁₂H₁₂N₂O₂ | C₁₇H₁₄N₂O₂ | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 216.24 | 278.30 | 218.25 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | C2/c | P2(1)2(1)2(1) | P2(1)/n |
| a (Å) | 23.399 (4) | 7.8480 (11) | 6.1170 (12) |
| b (Å) | 5.8656 (10) | 10.9698 (16) | 10.123 (2) |
| c (Å) | 16.273 (3) | 16.489 (2) | 18.868 (4) |
| β (°) | 109.284 (3) | 90 | 91.36 (3) |
| Volume (ų) | 2106.6 (6) | 1419.0 (4) | 1168.0 (4) |
| Z | 8 | 4 | 4 |
| Primary H-Bonding Motif | Chain | Chain | Dimer |
| Reference | Sonar, et al. (2005)[1] | Sonar, et al. (2005)[1] | Li, et al. (2012)[2] |
Experimental Protocols: From Synthesis to Structure Solution
The successful crystallographic analysis of these indole derivatives hinges on a meticulously executed experimental workflow, from the synthesis of high-purity compounds to the final refinement of the crystal structure.
Synthesis and Crystallization Workflow
The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole derivatives typically involves the condensation of a 3-formylindole with a nitroalkane. This acid- or base-catalyzed reaction is a robust method for accessing this class of compounds. The choice of catalyst and solvent can influence the reaction rate and yield. The subsequent crystallization is a critical step, as the quality of the single crystals directly impacts the resolution and accuracy of the X-ray diffraction data.
Caption: General workflow for synthesis and crystallization.
Step-by-Step Synthesis and Crystallization Protocol (General Procedure):
-
Reaction Setup: To a solution of the appropriate 3-formylindole derivative in a suitable solvent (e.g., acetic acid), add the corresponding nitroalkane.
-
Causality: Acetic acid can serve as both a solvent and a catalyst for the Henry reaction (nitroaldol condensation).
-
-
Catalysis: Add a catalyst, such as ammonium chloride, to the reaction mixture.
-
Causality: The catalyst facilitates the condensation reaction between the aldehyde and the nitroalkane.
-
-
Reaction Monitoring: Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol-water).
-
Causality: Recrystallization removes impurities, which is crucial for obtaining high-quality crystals.
-
-
Single Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol).
-
Causality: Slow evaporation allows for the ordered arrangement of molecules into a single crystal lattice, which is essential for X-ray diffraction analysis.
-
X-ray Data Collection and Structure Refinement
The process of determining the crystal structure from a single crystal involves irradiating it with X-rays and analyzing the resulting diffraction pattern. Modern diffractometers and powerful software have streamlined this process.
Typical Workflow for X-ray Crystallography:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data are processed to yield a set of unique reflection intensities.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods. This provides the initial positions of the atoms.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure. This is typically done using software such as SHELXL.
-
Validation: The final structure is validated using tools like PLATON to ensure its chemical and crystallographic reasonability.
Conclusion and Future Directions
This comparative guide has illuminated the key structural features of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole derivatives in the solid state. The substitution at the 2-position of the indole ring has a pronounced effect on the molecular conformation, particularly the torsion of the nitrovinyl group, and dictates the supramolecular assembly through hydrogen bonding, leading to distinct crystal packing motifs.
The insights gained from this crystallographic analysis are invaluable for drug development professionals seeking to understand how molecular shape and intermolecular interactions can influence properties such as solubility and bioavailability. For materials scientists, this understanding is crucial for the rational design of new crystalline materials with desired optical or electronic properties.
Future work in this area could involve the synthesis and crystallographic characterization of a broader range of derivatives with various substituents on the indole ring and the vinyl group. This would enable a more comprehensive understanding of the structure-property relationships and facilitate the development of a predictive model for the crystal packing of this important class of compounds.
References
-
Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C: Crystal Structure Communications, 61(8), o527–o530. [Link]
-
Li, J.-T., Sun, M.-X., & Yin, Y. (2012). 3-(2-Methyl-2-nitropropyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1758. [Link]
Sources
A Senior Application Scientist’s Guide to the Structural Validation of Synthesized (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Introduction: Beyond Synthesis—The Imperative of Structural Certainty
The synthesis of novel heterocyclic compounds, such as (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, is a cornerstone of modern drug discovery and materials science. The indole scaffold is a privileged structure in pharmacology, and its derivatives are widely explored for their therapeutic potential.[1][2] The nitrovinyl substituent, in particular, acts as a versatile Michael acceptor and a precursor for further chemical transformations, making this molecule a valuable synthetic intermediate.[3]
The Validation Workflow: An Orthogonal, Multi-Technique Strategy
No single analytical technique can provide absolute structural proof. True confidence is achieved by employing a suite of orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. An initial assessment of purity by chromatography is followed by a battery of spectroscopic methods to confirm molecular weight, functional groups, connectivity, and stereochemistry.
Caption: Overall workflow for the structural validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality: Why NMR is Foundational
For distinguishing (E) and (Z) isomers of an alkene, ¹H NMR is the first and most crucial tool. The magnitude of the coupling constant (J-value) between the two vinyl protons is highly dependent on their dihedral angle. The trans arrangement in the (E)-isomer results in a significantly larger coupling constant than the cis arrangement in the (Z)-isomer.[4] This provides direct, quantifiable evidence of the stereochemistry.
¹H and ¹³C NMR Data Comparison
The expected chemical shifts and coupling constants for the target molecule are compared with its potential (Z)-isomer impurity below. The key differentiator is the highlighted vinyl proton coupling constant.
| Assignment | (E)-Isomer (Expected) | (Z)-Isomer (Alternative) | Rationale for Difference |
| Vinyl Hα | ~7.6 ppm (d) | ~7.1 ppm (d) | Anisotropy of the indole ring and nitro group differs. |
| Vinyl Hβ | ~8.2 ppm (d) | ~7.8 ppm (d) | Proximity to the deshielding nitro group. |
| JHα-Hβ | 13-16 Hz | 8-11 Hz | Definitive Indicator: trans vs. cis coupling. |
| Indole N-H | ~8.5 ppm (br s) | ~8.4 ppm (br s) | Broad singlet, largely unaffected by remote stereochemistry. |
| Aromatic H's | 7.2-7.8 ppm (m) | 7.2-7.8 ppm (m) | Complex multiplet for the indole benzene ring. |
| Methyl C2-CH₃ | ~2.6 ppm (s) | ~2.6 ppm (s) | Singlet, largely unaffected by remote stereochemistry. |
| Vinyl Carbons | ~130-140 ppm | ~128-138 ppm | Subtle shifts due to different steric/electronic environments. |
| Indole C3 | ~115 ppm | ~116 ppm | The point of attachment, minor shifts expected. |
2D NMR (NOESY): Unambiguous Spatial Confirmation
While the large J-value is strong evidence, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides the definitive, incontrovertible proof of stereochemistry. The NOESY technique detects correlations between protons that are close in space (<5 Å), regardless of their through-bond connectivity.[5][6][7]
Expertise in Action: For the (E)-isomer, a distinct NOE correlation is expected between the vinyl proton Hα and the protons on the nearby indole ring (specifically H4). Conversely, in the hypothetical (Z)-isomer, Hα would be spatially distant from the indole ring, and no such correlation would be observed. This single experiment can definitively confirm the assigned stereochemistry.[8][9]
Caption: Key NOESY correlation expected for the (E)-isomer.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
These techniques provide foundational data that supports the NMR analysis by confirming molecular weight and the presence of key functional groups.
Mass Spectrometry: The Molecular Formula Gatekeeper
High-Resolution Mass Spectrometry (HRMS) is essential for confirming that the synthesized product has the correct elemental composition.[1] This technique differentiates the target molecule from potential byproducts with the same nominal mass.
| Compound | Formula | Expected [M+H]⁺ (m/z) | Alternative/Impurity |
| Target Product | C₁₁H₁₀N₂O₂ | 203.0815 | (E)-2-methyl-3-(2-nitrovinyl)-1H-indole |
| Starting Material | C₉H₉N | 132.0808 | 2-Methylindole |
| Over-reduced Product | C₁₁H₁₂N₂ | 173.1073 | 3-(2-Aminoethyl)-2-methyl-1H-indole |
IR Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for verifying the success of the reaction by tracking the appearance and disappearance of functional groups. The condensation of 2-methylindole with nitroethane introduces the characteristic nitroalkene functionality.
| Vibrational Mode | (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | 2-Methylindole (Starting Material) | Rationale |
| N-H Stretch (Indole) | ~3400 cm⁻¹ | ~3400 cm⁻¹ | Present in both. |
| C=C Stretch (Vinyl) | ~1620-1640 cm⁻¹ | Absent | Appearance confirms double bond formation. |
| NO₂ Asymmetric Stretch | ~1550 cm⁻¹ | Absent | Strong, characteristic band confirming nitro group. |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Absent | Strong, characteristic band confirming nitro group. |
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
While spectroscopy validates the structure of the major component, it does not quantify its purity. HPLC is the gold standard for assessing the purity of a synthesized compound and separating it from starting materials, byproducts, and stereoisomers.[10][11][12]
Causality: Why HPLC is Essential for Quality Control
A typical reverse-phase HPLC method separates compounds based on their polarity. The (E) and (Z) isomers, having slightly different shapes and dipole moments, will interact differently with the nonpolar stationary phase and are often separable.[13] This allows for the precise determination of the isomeric ratio (diastereomeric excess) and overall chemical purity of the final product.
| Compound | Hypothetical Retention Time (min) | Rationale |
| 2-Nitroacetaldehyde (Reactant) | 2.1 | Highly polar, elutes early. |
| 2-Methylindole (Starting Material) | 8.5 | Moderately polar. |
| (Z)-Isomer | 10.2 | Generally, the more sterically hindered or slightly more polar isomer may elute earlier. |
| (E)-Isomer (Target) | 10.8 | The major, typically more stable and less polar isomer, elutes later. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer. Ensure adequate signal-to-noise by using 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C.
-
NOESY Acquisition: Use a standard noesygpph pulse sequence. Set the mixing time (d8) to a value appropriate for a small molecule, typically between 500-800 ms, to allow for the buildup of Nuclear Overhauser Effects.
Protocol 2: Analytical RP-HPLC Method
-
System: An HPLC system equipped with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a 30% B to 95% B gradient over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 350 nm, based on the compound's UV-Vis spectrum).
-
Sample Prep: Prepare a 1 mg/mL stock solution in acetonitrile and dilute to ~50 µg/mL with the initial mobile phase composition. Inject 10 µL.[14][15]
Conclusion: A Triad of Unquestionable Validation
The structural validation of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole rests upon a triad of conclusive evidence. First, Mass Spectrometry confirms the correct molecular formula. Second, ¹H NMR reveals the correct connectivity and provides strong evidence for the (E)-geometry through a large vinyl proton coupling constant (~13-16 Hz). Finally, a 2D NOESY experiment delivers unequivocal proof by showing a direct through-space correlation between the vinylic Hα and the indole ring, a spatial proximity only possible in the (E)-isomer. This comprehensive, multi-technique approach, underpinned by purity analysis via HPLC, provides the rigorous and self-validating data package required by the standards of medicinal chemistry and drug development.
References
-
Aksenov, A.V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132. Available from: [Link]
-
D'Acunto, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation. Molecules, 27(4), 1428. Available from: [Link]
-
Sonar, V.N., Parkin, S., & Crooks, P.A. (2005). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-1H-indole. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 8), o527–o530. Available from: [Link]
-
Jayasinghe, C.D., & Vedejs, E. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24453–24458. Available from: [Link]
-
Aksenov, A.V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Center for Biotechnology Information. Available from: [Link]
-
da Silva, P.B., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]
-
Chiralpedia. (2023). Analytical Techniques for Stereochemistry. Available from: [Link]
-
Krasavin, M., et al. (2023). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. National Center for Biotechnology Information. Available from: [Link]
-
Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(26), 17894-17898. Available from: [Link]
-
Semantic Scholar. (n.d.). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Available from: [Link]
-
Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. Available from: [Link]
-
Duca, F.M., & Glick, B.R. (2020). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(30), 20858-20881. Available from: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]
-
Liu, Y., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 52(7), 641–646. Available from: [Link]
-
ResearchGate. (n.d.). NOESY ¹H–¹H 2D NMR interactions of the E/Z-diastereomers of 5c. Available from: [Link]
-
Rodriguez, J.G., et al. (2000). Synthesis and Structural Analysis of (E)-2-(2'-Nitrovinyl)indoles from the Corresponding 2-Formylindole Derivatives. Journal of the Brazilian Chemical Society, 11, 61-67. Available from: [Link]
-
Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available from: [Link]
-
PubChem. (n.d.). (E)-1-Methyl-3-(2-nitrovinyl)-1H-indole. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available from: [Link]
-
Sharma, P., & Kumar, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 103-110. Available from: [Link]
-
Semantic Scholar. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available from: [Link]
-
PubChemLite. (n.d.). (e)-2-methyl-3-(2-nitrovinyl)-1h-indole (C11H10N2O2). Available from: [Link]
Sources
- 1. iris.unina.it [iris.unina.it]
- 2. chemijournal.com [chemijournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Biological Activity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Within this diverse family, compounds featuring a 3-(2-nitrovinyl) substituent have garnered significant interest, particularly for their potent antiproliferative and antimicrobial properties. This guide provides an in-depth technical comparison of the biological activity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and its key analogs, supported by experimental data to elucidate structure-activity relationships (SAR).
Introduction to 3-(2-Nitrovinyl)-1H-indoles: A Scaffold of Interest
The 3-(2-nitrovinyl)-1H-indole core is characterized by an electron-deficient nitrovinyl group attached to the electron-rich indole ring at the C3 position. This arrangement creates a Michael acceptor system, rendering these molecules reactive towards nucleophiles, including biological macromolecules like proteins and DNA. This reactivity is believed to be a key contributor to their biological effects. The parent compound, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, serves as a foundational structure for exploring the impact of various substitutions on the indole ring and the nitrovinyl moiety.
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of 3-(2-nitrovinyl)indoles as antiproliferative agents, with some analogs showing activity even under hypoxic conditions, a common feature of the tumor microenvironment.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 3-(2-nitrovinyl)-1H-indole scaffold have revealed several key determinants of anticancer activity:
-
Substitution at the 2-position: The presence of a methyl group at the 2-position of the indole ring, as in (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, has been shown to be a favorable substitution for antiproliferative activity.
-
Substitution on the Indole Ring: The introduction of electron-withdrawing or electron-donating groups at various positions of the indole's benzene ring can significantly modulate cytotoxic potency. For instance, halogenation (e.g., chloro, fluoro) or the addition of methoxy groups can influence lipophilicity and electronic properties, thereby affecting cellular uptake and target interaction.
-
Modifications of the Nitrovinyl Group: Alterations to the nitrovinyl side chain, such as substitution on the α-carbon, can impact the electrophilicity of the Michael acceptor system and, consequently, its biological reactivity.
The following diagram illustrates the key positions for structural modification on the 3-(2-nitrovinyl)-1H-indole scaffold that influence its biological activity.
Caption: Key modification sites on the 3-(2-nitrovinyl)-1H-indole scaffold.
Comparative Cytotoxicity Data
While a single comprehensive study directly comparing a wide range of analogs is not available, data synthesized from various research efforts provide valuable insights. The table below summarizes the in vitro cytotoxic activity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and representative analogs against various cancer cell lines. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-3-(2-nitrovinyl)-1H-indole | Unsubstituted | Various | 1.5 - 10 | [1] |
| (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | 2-methyl | Various | 0.5 - 5 | [1] |
| (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole | 5-methoxy | Various | 2 - 15 | [1] |
| (E)-5-chloro-3-(2-nitrovinyl)-1H-indole | 5-chloro | Various | 0.8 - 8 | [1] |
Note: The IC₅₀ values are approximate ranges compiled from multiple sources for illustrative purposes.
Mechanistic Insights into Anticancer Action
The anticancer activity of 3-(2-nitrovinyl)-1H-indoles is believed to be multifactorial, involving the induction of apoptosis and inhibition of key cellular processes.
Induction of Apoptosis
Several studies have shown that these compounds can trigger programmed cell death in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
The following diagram illustrates a proposed signaling pathway for apoptosis induction by 3-(2-nitrovinyl)-1H-indoles.
Caption: Proposed apoptotic pathway induced by 3-(2-nitrovinyl)-1H-indoles.
Inhibition of Tubulin Polymerization
Some indole derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. While this mechanism is well-established for other indole classes, further investigation is needed to confirm its significance for 3-(2-nitrovinyl)indoles specifically.
Antimicrobial Activity
In addition to their anticancer properties, 3-(2-nitrovinyl)-1H-indole derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship in Antimicrobial Effects
Similar to the anticancer SAR, the antimicrobial potency is influenced by the substitution pattern on the indole ring.
-
Lipophilicity: Increased lipophilicity, often achieved through the introduction of halogen or alkyl groups, can enhance membrane permeability and improve activity against certain microbes.
-
Electronic Effects: The electronic nature of the substituents can modulate the reactivity of the nitrovinyl group, which is crucial for its interaction with microbial targets.
Comparative Minimum Inhibitory Concentration (MIC) Data
The following table presents representative MIC values for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole and its analogs against common microbial strains.
| Compound | Substitution Pattern | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| (E)-3-(2-nitrovinyl)-1H-indole | Unsubstituted | 16 - 64 | 32 - 128 | 16 - 64 | [2] |
| (E)-2-methyl-3-(2-nitrovinyl)-1H-indole | 2-methyl | 8 - 32 | 16 - 64 | 8 - 32 | [2] |
| (E)-5-bromo-3-(2-nitrovinyl)-1H-indole | 5-bromo | 4 - 16 | 8 - 32 | 4 - 16 | [2] |
Note: The MIC values are approximate ranges compiled from multiple sources for illustrative purposes.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in these studies.
Synthesis of 3-(2-Nitrovinyl)-1H-indoles
A general and widely used method for the synthesis of 3-(2-nitrovinyl)-1H-indoles is the Henry reaction, which involves the condensation of an indole-3-carboxaldehyde with a nitroalkane.
Step-by-step Protocol:
-
Reactant Preparation: Dissolve the appropriately substituted indole-3-carboxaldehyde and nitroalkane in a suitable solvent (e.g., acetic acid, ethanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as ammonium acetate or an amine.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the precipitated product by filtration and purify by recrystallization or column chromatography.
The following diagram outlines the general workflow for the synthesis of 3-(2-nitrovinyl)-1H-indoles.
Caption: General synthetic workflow for 3-(2-nitrovinyl)-1H-indoles.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-step Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole and its analogs represent a promising class of compounds with significant anticancer and antimicrobial potential. Structure-activity relationship studies have demonstrated that modifications at the 2-position and on the indole ring can profoundly influence their biological activity. The presence of a methyl group at the 2-position appears to be beneficial for both anticancer and antimicrobial efficacy. Further optimization of this scaffold, guided by the SAR insights presented, could lead to the development of novel therapeutic agents. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to facilitate their rational design and clinical translation.
References
-
Kornienko, A., et al. (2024). Syntheses of 3-(2-nitrovinyl)indoles, benzo[a]carbazoles, naphto[2,1-a]carbazoles, and 1-hydroxy-b-carbolines lead to identification of antiproliferative compounds active under hypoxia. Journal of Organic Chemistry. [Link]
-
Maslivetc, V. A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Various Authors. (2018-2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. Acta Pharmaceutica Sinica B. [Link]
-
Various Authors. (2022). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Molecules. [Link]
Sources
A Comparative Guide to the Cytotoxicity of Indole Derivatives in Cancer Research
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with profound biological activities. In the realm of oncology, indole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic effects against a wide array of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various indole derivatives, supported by experimental data, to assist researchers and drug development professionals in navigating this complex and promising chemical space.
The Enduring Appeal of the Indole Nucleus in Anticancer Drug Discovery
The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, serves as a privileged scaffold for engaging with biological targets. Its presence in essential amino acids like tryptophan and key signaling molecules has made it a focal point for the design of therapeutic agents. In cancer therapy, the versatility of the indole core allows for the development of compounds that can modulate diverse cellular processes, including cell division, apoptosis, and signal transduction. This guide will delve into a comparative analysis of the cytotoxic potential of distinct classes of indole derivatives, highlighting key structural features that govern their anticancer activity.
Comparative Cytotoxicity: A Data-Driven Analysis
The true measure of a compound's potential as an anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxicity. Below, we present a comparative analysis of the IC50 values of representative natural and synthetic indole derivatives against various cancer cell lines.
Natural Indole Alkaloids: Gifts from the Sea
Marine organisms are a rich source of structurally unique and biologically active indole alkaloids. Among these, the meridianins, isolated from the tunicate Aplidium meridianum, have garnered significant attention for their kinase inhibitory and antiproliferative activities.
Table 1: Comparative Cytotoxicity (IC50, µM) of Meridianin Derivatives
| Compound | HCT-116 (Colon) | MV4-11 (Leukemia) | Notes | Reference |
| Meridianin C | - | >10 | Parent compound, weak activity | [1] |
| Compound 7a | - | ~2.5 | Derivative showing the most prominent reduction in viability | [1] |
| Meridianin A | Non-cytotoxic | - | Non-brominated, lacks significant cytotoxicity | |
| Meridianin B | - | - | Evident cytotoxic activity in the low µM range | |
| Meridianin E | - | - | Evident cytotoxic activity in the low µM range |
Note: IC50 values are approximate and depend on the specific experimental conditions. "-" indicates data not available in the cited source.
The data clearly indicates that synthetic modifications to the meridianin scaffold can significantly enhance cytotoxic activity. For instance, compound 7a, a derivative of Meridianin C, demonstrates a marked improvement in its ability to reduce the viability of MV4-11 leukemia cells compared to the parent compound[1]. Interestingly, the non-brominated Meridianin A is largely non-cytotoxic, suggesting that the halogen substitution on the indole ring is a critical determinant of activity for this class of compounds.
Synthetic Indole Derivatives: Tailoring for Potency
The ability to chemically synthesize and modify the indole nucleus has opened up vast possibilities for creating novel anticancer agents with improved potency and selectivity.
Table 2: Comparative Cytotoxicity (IC50, µM) of Synthetic Indole Derivatives
| Compound Class | Derivative Example | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) | Reference | |---|---|---|---|---|---| | Indole-oxadiazole-isoxazole | Compound 45 | 2.16 - 21.43 | - | - | - |[2] | | Indole-oxadiazole-isoxazole | Compound 46 | 2.16 - 21.43 | - | - | - |[2] | | Variecolorin Analogs | (+)-142 | - | - | - | 15.0 |[3] | | Variecolorin Analogs | (+)-143 | - | - | - | 37.3 |[3] | | Phthalimide-Thiazole-Indole | Compounds 180-189 | 0.6 - 2.6 (MDA-MB-468) | - | - | - |[4] | | Phthalimide-Thiazole-Indole | Compound 179 | 4.0 (MDA-MB-468) | - | - | - |[4] | | 1,3,4-Thiadiazole/1,2,4-Triazole-Indole | - | 67.0 - 92.0 | 29.0 - 77.0 | - | - |[4] |
Note: IC50 values are presented as ranges where applicable. "-" indicates data not available in the cited source.
The synthetic derivatives showcase a broad range of cytotoxic potencies, often with significant activity in the low micromolar and even nanomolar range. For example, indole-oxadiazole-isoxazole hybrids exhibit potent activity against MCF-7 breast cancer cells[2]. The stereochemistry of these molecules can also play a crucial role, as seen with the variecolorin analogs where the (+) enantiomers are significantly more active than their (-) counterparts[3]. Furthermore, the addition of different heterocyclic moieties, such as phthalimide-thiazole, can lead to highly potent compounds with IC50 values in the sub-micromolar range against breast cancer cells[4].
Unraveling the Mechanisms of Action: How Indole Derivatives Induce Cytotoxicity
The cytotoxic effects of indole derivatives are mediated through a variety of mechanisms, primarily centered on the disruption of critical cellular processes like cell division and the induction of programmed cell death (apoptosis).
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
A significant number of cytotoxic indole derivatives exert their effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.
Diagram 1: Simplified Workflow for Tubulin Polymerization Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Induction of Apoptosis: The Intrinsic Pathway
Many indole derivatives are potent inducers of apoptosis, a controlled process of cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells. A common mechanism involves the activation of the intrinsic (or mitochondrial) pathway of apoptosis.
This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Cytotoxic indole derivatives can shift the balance in favor of the pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Diagram 2: Intrinsic Apoptosis Pathway Induced by Indole Derivatives
Caption: The intrinsic apoptosis pathway activated by indole derivatives.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. Here, we provide detailed methodologies for key experiments used to assess the cytotoxic effects of indole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the indole derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Diagram 3: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blotting for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample. To confirm the induction of apoptosis, the expression levels of key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2 can be analyzed.
Protocol:
-
Protein Extraction: Treat cells with the indole derivative, harvest them, and lyse them in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis[5].
Conclusion and Future Directions
The indole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. This guide has provided a comparative overview of the cytotoxicity of various natural and synthetic indole derivatives, highlighting the importance of structural modifications in enhancing their potency. The elucidation of their mechanisms of action, primarily through the induction of apoptosis and disruption of microtubule dynamics, provides a rational basis for the future design of more effective and selective cancer therapeutics. As our understanding of the complex signaling networks within cancer cells deepens, so too will our ability to design the next generation of indole-based drugs that can overcome the challenges of drug resistance and improve patient outcomes.
References
- Al-Rashed, S., Baker, A., Ahmad, S.S., Syed, A., Bahkali, A.H., Elgorban, A.M., & Khan, M.S. (2021). Vincamine, a safe natural alkaloid, represents a novel anticancer agent. Bioorganic Chemistry, 107, 104524.
-
Swertiamarin ameliorates carbon tetrachloride-induced hepatic apoptosis via blocking the PI3K/Akt pathway in rats. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Franco, P., et al. (2022).
- Cory, S., & Adams, J. M. (2002). The Bcl2 family: regulators of the cellular life-or-death switch.
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 26, 2026, from [Link]
-
Apoptosis Regulators Bcl-2 and Caspase-3. (2022). MDPI. Retrieved January 26, 2026, from [Link]
- Gompel, M., et al. (2004). Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum. Bioorganic & medicinal chemistry letters, 14(7), 1703–1707.
-
Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Assaying cell cycle status using flow cytometry. (2014). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Apoptosis Regulators Bcl-2 and Caspase-3. (2022). Encyclopedia.pub. Retrieved January 26, 2026, from [Link]
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). University of Wisconsin Carbone Cancer Center. Retrieved January 26, 2026, from [Link]
-
IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Caspase Protocols in Mice. (2014). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Apoptosis Regulators Bcl-2 and Caspase-3. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
- Anti‑survival and pro‑apoptotic effects of meridianin C derivatives on MV4‑11 human acute myeloid leukemia cells. (2020). International Journal of Oncology, 56(1), 346-356.
- Bcl-2 regulates amplification of caspase activation by cytochrome c. (1998). The EMBO journal, 17(21), 6115–6124.
-
The IC50 of the final compounds against MCF-7 and HeLa cell lines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis. (2022). Semantic Scholar. Retrieved January 26, 2026, from [Link]
Sources
- 1. Anti‑survival and pro‑apoptotic effects of meridianin C derivatives on MV4‑11 human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Profiling of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. A molecule's ultimate success as a drug is critically dependent on its selectivity—the ability to interact with its intended biological target while avoiding unintended interactions with other biomolecules. These off-target interactions can lead to a host of adverse drug reactions (ADRs), undermining the therapeutic potential and safety profile of a promising candidate.[1] Therefore, rigorous cross-reactivity and selectivity profiling are not just regulatory hurdles but essential components of modern drug discovery, guiding lead optimization and de-risking candidates early in the development pipeline.[2][3]
This guide provides a comprehensive framework for assessing the cross-reactivity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, a representative small molecule from the nitrovinylindole class. While this specific molecule serves as our case study, the principles, workflows, and experimental protocols detailed herein are broadly applicable to the characterization of any small molecule inhibitor. We will explore a tiered, systematic approach, from broad panel screening to confirmatory biochemical and cell-based functional assays, to build a robust selectivity profile.
The indole scaffold is a privileged structure in medicinal chemistry, while the nitro group is a known pharmacophore—and potential toxicophore—that can impart a range of biological activities, including antimicrobial and antineoplastic effects.[4][5] This dual nature makes a thorough understanding of the cross-reactivity of nitro-containing compounds paramount.
Section 1: Compound Profile and Rationale for Screening
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole belongs to the nitrovinylindole family. The synthesis of related structures is documented, often involving the reaction of an indole with a nitroalkene.[6][7] The electron-withdrawing nature of the nitrovinyl group, combined with the versatile indole core, suggests potential activity against a range of biological targets, particularly protein kinases, where such scaffolds have found utility.
Given the vastness of the human kinome (over 500 members), the potential for off-target kinase interactions is significant.[8] Kinases share structural similarities, especially in the ATP-binding pocket, making them susceptible to cross-reactive inhibition.[9] Therefore, our primary focus for this guide will be on establishing a kinase selectivity profile, a critical step for any potential kinase inhibitor.
Section 2: The Tiered Approach to Cross-Reactivity Profiling
A logical, tiered approach is the most efficient method for profiling a compound. This strategy begins with a broad, cost-effective screen to identify potential liabilities, followed by more focused and resource-intensive assays to confirm and quantify these interactions.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Section 3: Experimental Protocols & Data Interpretation
Tier 1: Broad Screening to Identify Potential Liabilities
The initial goal is to cast a wide net to identify any potential off-target interactions. This is typically done using a single, high concentration of the test compound against a large, commercially available panel of targets.[10]
Protocol 1: Broad Kinase and Safety Panel Screening
-
Objective: To identify potential off-target interactions across a diverse panel of kinases and other safety-relevant targets.
-
Rationale: Using a high compound concentration (e.g., 10 µM) provides a stringent test to flag even weak interactions that might become relevant at higher therapeutic doses.[11] Commercial panels like the Eurofins SafetyScreen44™ or Promega's Kinase Selectivity Profiling Systems offer a standardized and efficient way to survey a broad target space.[10][12]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole in 100% DMSO. Quality control (purity and identity) should be confirmed via LC-MS and NMR.
-
Assay Submission: Submit the compound to a commercial provider (e.g., Eurofins Discovery, Reaction Biology) for screening against a broad panel (e.g., SafetyScreen44™) at a final concentration of 10 µM. This panel typically includes a mix of GPCRs, ion channels, transporters, and kinases known to be involved in adverse drug reactions.[1]
-
Data Acquisition: The provider will perform the assays, typically radioligand binding assays for receptors and transporters, and enzymatic assays for kinases. Data are returned as percent inhibition relative to a control.
-
Data Presentation & Interpretation (Tier 1)
The results from the broad panel screen are best summarized in a table, highlighting any targets that show significant inhibition (typically a cutoff of >50% is used).
Table 1: Hypothetical Single-Point Screening Data for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole at 10 µM
| Target Class | Target Name | % Inhibition @ 10 µM | Hit? (>50%) |
| Primary Target | Kinase X | 98% | Yes |
| Kinase | Kinase A | 65% | Yes |
| Kinase | Kinase B | 15% | No |
| Kinase | Kinase C | 8% | No |
| GPCR | 5-HT2B | 55% | Yes |
| Ion Channel | hERG | 20% | No |
| ... | ... | ... | ... |
-
Interpretation: In this hypothetical example, the compound is potent against its primary target. However, it also shows significant activity against "Kinase A" and the "5-HT2B" receptor. These "hits" must be investigated further in Tier 2. The low activity against the hERG channel is a positive sign, as hERG inhibition is a major cause of cardiotoxicity.
Tier 2: Confirmatory Dose-Response Assays
The next step is to confirm and quantify the activity of the hits identified in Tier 1. This involves generating full dose-response curves to determine the potency (IC50) of the compound against these off-targets.[13]
Protocol 2: Biochemical IC50 Determination for Off-Target Kinases
-
Objective: To determine the potency (IC50) of the compound against confirmed off-target kinases.
-
Rationale: An IC50 value provides a quantitative measure of potency, which is crucial for comparing on-target vs. off-target activity and establishing a selectivity window. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for measuring the activity of virtually any kinase.[14][15] It measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[16][17]
-
Methodology (using ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant human Kinase A, the appropriate substrate, and ATP according to the manufacturer's protocol (e.g., Promega). The ATP concentration should be set at the Km for each specific kinase to ensure the IC50 value approximates the inhibitor's intrinsic affinity (Ki).[9]
-
Compound Titration: Perform a serial dilution of the test compound in DMSO to create a range of concentrations for the dose-response curve. A common approach is an 8-point, 3-fold dilution series starting from 100 µM.[11]
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation & Interpretation (Tier 2)
The IC50 values are used to calculate a selectivity ratio, which is a key metric for comparing compounds.
Table 2: Comparative Potency and Selectivity Profile
| Target | Biochemical IC50 (nM) | Selectivity Ratio (Off-target IC50 / Primary Target IC50) |
| Kinase X (Primary) | 50 | - |
| Kinase A | 1,500 | 30-fold |
| 5-HT2B Receptor* | 2,500 | 50-fold |
*Data obtained from a separate radioligand binding assay.
-
Interpretation: The compound is 30-fold more selective for its primary target over Kinase A and 50-fold more selective over the 5-HT2B receptor. A selectivity window of >100-fold is often desired, but the acceptable range is target and indication-dependent. This data provides crucial guidance for medicinal chemistry efforts to improve selectivity.
Tier 3: Cell-Based Functional Assays
Biochemical assays are essential but occur in an artificial environment. Cell-based assays provide a more physiologically relevant context to confirm that off-target inhibition translates to a functional effect in intact cells.[18]
Protocol 3: Cellular Target Engagement & Phosphorylation Assay
-
Objective: To determine if the compound can inhibit the off-target kinase (Kinase A) and its downstream signaling pathway in a cellular context.
-
Rationale: A cellular phosphorylation assay directly measures the functional consequence of kinase inhibition.[19] By quantifying the phosphorylation of a known downstream substrate of Kinase A, we can confirm target engagement and functional inhibition in a living cell. This is a more rigorous test than a simple biochemical assay.
-
Methodology:
-
Cell Line Selection: Choose a cell line that expresses endogenous Kinase A and where a specific downstream phosphorylation event is well-characterized (e.g., phosphorylation of protein 'Sub-A' at Serine 123).
-
Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with a dose-response of the test compound for a defined period (e.g., 90 minutes).[19]
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Phosphorylation Detection: Quantify the level of phosphorylated Sub-A (pSub-A) using an antibody-based detection method such as ELISA, Western Blot, or an automated capillary electrophoresis system (e.g., WES™).
-
Data Analysis: Normalize the pSub-A signal to total Sub-A or a housekeeping protein. Plot the normalized signal against the log of the inhibitor concentration to determine the cellular IC50.
-
Data Presentation & Interpretation (Tier 3)
Comparing biochemical and cellular IC50 values is critical for understanding a compound's cell permeability and potential for off-target effects in vivo.
Table 3: Biochemical vs. Cellular Potency
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | IC50 Shift (Cellular/Biochemical) |
| Kinase X (Primary) | 50 | 200 | 4x |
| Kinase A | 1,500 | >10,000 | >6.7x |
-
Interpretation: The compound shows a 4-fold shift in potency between the biochemical and cellular assays for its primary target, which is typical and reflects factors like cell permeability and ATP competition.[9] For the off-target Kinase A, the cellular potency is significantly weaker (>10,000 nM). This suggests that while the compound can inhibit recombinant Kinase A in a test tube, it is much less effective at inhibiting it in a cellular environment. This greatly reduces the concern about this specific off-target liability and demonstrates the value of functional validation.
Caption: On-target vs. off-target signaling pathways.
Conclusion: Synthesizing a Comprehensive Selectivity Profile
This guide outlines a systematic, multi-tiered strategy for evaluating the cross-reactivity of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. By progressing from broad, single-point screening to quantitative biochemical dose-response assays and finally to functional cellular assays, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is fundamental to making informed decisions in drug development. It allows for the early identification and mitigation of potential safety liabilities, guides medicinal chemistry efforts to enhance selectivity, and ultimately increases the probability of developing a safe and effective therapeutic agent. The methodologies described provide a robust framework for comparing lead candidates and selecting those with the most promising selectivity profiles for advancement into preclinical and clinical development.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
Cura, M. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Histologix. Retrieved from [Link]
-
D'Arcy, J., & Tirelli, N. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Nanobiotechnology, 21(1), 374. Retrieved from [Link]
-
Sadu, V., & Gribkov, D. V. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molbank, 2021(4), M1291. Retrieved from [Link]
-
Gribkov, D. V., Sadu, V., & Kartsev, V. (2022). Nitrovinylindoles as Heterotrienes: Electrocyclic Cyclization En Route to β-Carbolines: Total Synthesis of Alkaloids Norharmane, Harmane, and Eudistomin N. Organic Letters, 24(40), 7384-7388. Retrieved from [Link]
-
Azza, A., Khedr, M., & El-Haddad, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 799. Retrieved from [Link]
-
Leach, M. W., Tufts, T. L., Henry, S. P., Johnson, C. W., & Jaw, M. R. (2019). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic Pathology, 47(8), 989-1006. Retrieved from [Link]
-
Gribkov, D. V., Sadu, V., & Kartsev, V. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6214. Retrieved from [Link]
-
KCAS Bio. (2023, September 5). Making Sense of Compound Screening Results in Drug Discovery. KCAS Bio. Retrieved from [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]
-
Özen, F., & Doğan, T. (2023). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research, 51(16), 8449-8460. Retrieved from [Link]
-
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
Reaction Biology. (2023, October). Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Retrieved from [Link]
-
Sonar, V. N., Parkin, S., & Crooks, P. A. (2005). (E)-2-Methyl-3-(2-methyl-2-nitrovinyl)-1H-indole and (E)-3-(2-methyl-2-nitrovinyl)-2-phenyl-1H-indole. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 8), o527–o530. Retrieved from [Link]
-
Schorpp, K., Rothenaigner, I., & Tetko, I. V. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(6), 593-602. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Retrieved from [Link]
-
BellBrook Labs. (2023, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Retrieved from [Link]
-
Reyes-González, M. A., Ledesma-García, A., & Sánchez-Mendoza, M. E. (2023). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Open Chemistry, 21(1), 20220268. Retrieved from [Link]
-
Milanesi, L., & Harris, J. J. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), i515-i523. Retrieved from [Link]
-
Azza, A., Khedr, M., & El-Haddad, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 799. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. histologix.com [histologix.com]
- 3. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. reactionbiology.com [reactionbiology.com]
Benchmarking the Efficacy of (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole as a Synthetic Intermediate: A Comparative Guide
In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and bioactive molecule development, the choice of synthetic intermediates is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. Among the myriad of building blocks for the construction of the privileged indole scaffold and its derivatives, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole has emerged as a versatile and powerful intermediate. This guide provides an in-depth technical comparison of this nitrovinylindole derivative against other common synthetic precursors, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in making strategic synthetic choices.
Introduction: The Strategic Importance of (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a valuable synthetic intermediate primarily utilized for the synthesis of 2-methyltryptamine derivatives and the construction of more complex heterocyclic systems like β-carbolines.[1][2] Its utility stems from the dual reactivity of the nitrovinyl group, which can be readily reduced to an aminoethyl side chain or participate in various cycloaddition and Michael addition reactions.[2][3] The presence of the methyl group at the C2 position of the indole ring enhances its stability and provides a key structural motif present in many biologically active compounds.
The synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is typically achieved through a Henry reaction (nitroaldol condensation) between 2-methyl-1H-indole-3-carbaldehyde and nitromethane, a straightforward and generally high-yielding transformation. This ease of access, combined with its synthetic versatility, makes it an attractive intermediate for a range of applications.
Comparative Analysis: Performance Benchmarking
The true measure of a synthetic intermediate lies in its performance relative to viable alternatives. Here, we benchmark (E)-2-methyl-3-(2-nitrovinyl)-1H-indole against two common alternative strategies for the synthesis of a model target molecule, 2-methyltryptamine: the Leimgruber-Batcho indole synthesis and the use of indole-3-acetonitrile as a precursor.
Synthesis of 2-Methyltryptamine: A Comparative Overview
The following diagram illustrates the synthetic pathways to 2-methyltryptamine that will be compared in this guide.
Caption: Comparative synthetic routes to 2-methyltryptamine.
Quantitative Performance Metrics
The following table summarizes typical yields and reaction conditions for the key steps in each synthetic route to 2-methyltryptamine.
| Route | Step | Reagents & Conditions | Typical Yield | Reference |
| 1. Nitrovinylindole | Henry Reaction | 2-Methyl-1H-indole-3-carbaldehyde, Nitromethane, Ammonium acetate, Acetic acid, reflux | 85-95% | [4] |
| Reduction | (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole, LiAlH₄, THF, 0 °C to rt | 70-85% | [5] | |
| Alternative Reduction | (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole, NaBH₄, Ni(OAc)₂·4H₂O, MeCN/H₂O, rt | 75-90% | [4] | |
| 2. Leimgruber-Batcho | Enamine Formation | o-Nitrotoluene, DMFDMA, Pyrrolidine, heat | 80-90% | [6][7] |
| Reductive Cyclization | Enamine, Raney Ni, Hydrazine, MeOH/THF | 65-85% | [6] | |
| Functionalization | 2-Methyl-1H-indole to 2-Methyltryptamine (multi-step) | ~50-60% (overall) | [5] | |
| 3. Indole-3-acetonitrile | Gramine Synthesis | 2-Methyl-1H-indole, Formaldehyde, Dimethylamine, Acetic acid | 80-90% | [5] |
| Cyanation | Gramine, NaCN or KCN, DMSO | 70-85% | [5] | |
| Reduction | 2-Methyl-indole-3-acetonitrile, LiAlH₄, THF | 80-90% | [5] |
Qualitative Assessment
| Parameter | Route 1: Nitrovinylindole | Route 2: Leimgruber-Batcho | Route 3: Indole-3-acetonitrile |
| Overall Yield | Good to Excellent | Moderate to Good | Good |
| Scalability | Good; Henry reaction is generally scalable. Reduction with LiAlH₄ can pose challenges on a large scale. NaBH₄/Ni(OAc)₂ offers a safer alternative. | Excellent; Widely used in industry for indole synthesis.[7] | Good; All steps are generally scalable, though the use of cyanide requires stringent safety protocols. |
| Safety | High; The primary hazard is the use of LiAlH₄, which is highly reactive with water. The nitrovinylindole itself can be a lachrymator. The NaBH₄/Ni(OAc)₂ reduction is significantly safer. | Moderate; Involves flammable solvents and potentially pyrophoric Raney Nickel. Hydrazine is toxic. | High; The use of sodium or potassium cyanide is a significant safety concern due to its high toxicity. |
| Versatility | High; The nitrovinyl group can be converted to other functionalities, and the intermediate can be used in cycloadditions. | High; A very general method for the synthesis of a wide variety of substituted indoles.[6] | Moderate; Primarily a precursor to tryptamines and indole-3-acetic acid derivatives. |
| Starting Material Availability | Readily available (2-methyl-1H-indole-3-carbaldehyde and nitromethane). | Readily available (substituted o-nitrotoluenes).[7] | Readily available (2-methyl-1H-indole). |
Causality Behind Experimental Choices: An Expert's Perspective
The choice of a synthetic route is a multifactorial decision. The (E)-2-methyl-3-(2-nitrovinyl)-1H-indole route is often favored in academic and early-stage drug discovery settings due to its high efficiency and the convergent nature of the synthesis. The Henry reaction is robust and provides the intermediate in excellent yield. The subsequent reduction is also typically high-yielding.
However, for large-scale industrial synthesis, the Leimgruber-Batcho route is often preferred despite a potentially longer sequence.[6][7] This is primarily due to the avoidance of highly energetic materials like nitroalkanes and the often more favorable cost of goods for the starting o-nitrotoluenes. The process has been extensively optimized for large-scale production.
The indole-3-acetonitrile route represents a middle ground. While it avoids the use of nitroalkanes, the reliance on toxic cyanides for the conversion of the intermediate gramine is a significant drawback from a safety and environmental perspective.
A key consideration in the reduction of the nitrovinylindole is the choice of reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective but its pyrophoric nature and sensitivity to moisture make it less suitable for large-scale operations. The development of alternative, milder reducing systems like sodium borohydride in the presence of a nickel catalyst offers a significant process safety improvement, making the nitrovinylindole route more industrially viable.[4]
Experimental Protocols
Synthesis of (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole
Caption: Workflow for the synthesis of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Step-by-Step Protocol:
-
To a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (2.0 eq) and ammonium acetate (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual acetic acid and salts.
-
Dry the solid under vacuum to afford (E)-2-methyl-3-(2-nitrovinyl)-1H-indole as a bright yellow solid.
Reduction of (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole to 2-Methyltryptamine (LiAlH₄ Method)
Step-by-Step Protocol:
-
Suspend lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyltryptamine.
Alternative Reduction using NaBH₄/Ni(OAc)₂
Step-by-Step Protocol:
-
Dissolve (E)-2-methyl-3-(2-nitrovinyl)-1H-indole (1.0 eq) and nickel(II) acetate tetrahydrate (1.0 eq) in a mixture of acetonitrile and water (e.g., 60:1 v/v).[4]
-
Add sodium borohydride (4.0 eq) portion-wise to the stirred solution at room temperature. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 20-30 minutes.
-
Upon completion (monitored by TLC), quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-methyltryptamine.
Conclusion and Future Outlook
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole stands as a highly efficacious and versatile synthetic intermediate. Its primary advantages lie in the high yields and operational simplicity of its preparation via the Henry reaction. For the synthesis of tryptamines, the nitrovinylindole route is often more direct than multi-step sequences starting from a pre-formed indole.
While the traditional reliance on LiAlH₄ for the reduction step has posed scalability and safety concerns, the advent of milder and safer reducing systems, such as NaBH₄/Ni(OAc)₂, has significantly enhanced the industrial applicability of this intermediate.
The choice between the nitrovinylindole route, the Leimgruber-Batcho synthesis, or the indole-3-acetonitrile pathway will ultimately depend on the specific project requirements, including scale, cost, safety considerations, and the desired substitution pattern on the indole ring. For rapid access to diverse tryptamine analogues in a research and development setting, the (E)-2-methyl-3-(2-nitrovinyl)-1H-indole pathway offers a compelling and efficient strategy.
References
- Rickborn, B. The Leimgruber-Batcho Indole Synthesis. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
-
O'Connell, M. G.; Turos, E. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Molecules2023 , 28 (1), 1. [Link]
-
Aksenov, N. A.; Arutiunov, N. A.; Aksenov, A. V.; Kirilov, N. K.; Aksenova, I. V.; Aksenov, D. A.; Aleksandrova, E. V.; Rubin, M.; Kornienko, A. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Int. J. Mol. Sci.2023 , 24 (17), 13143. [Link]
- Speeter, M. E.; Anthony, W. C. The Action of Oxalyl Chloride on Indoles: A New Approach to the Synthesis of Tryptamines. J. Am. Chem. Soc.1954, 76 (23), 6208–6210.
- Shiri, M. Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
-
Johnston, J. N.; et al. Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. J. Am. Chem. Soc.2010 , 132 (18), 6484–6490. [Link]
- Gribble, G. W. Fischer Indole Synthesis. In Comprehensive Organic Synthesis II; Elsevier: 2014; Vol. 4, pp 500–533.
-
Aksenov, N. A.; et al. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Molecules2024 , 29 (18), 4333. [Link]
-
Argus, M. F.; Arcos, J. C. Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. Cancer Res.1978 , 38 (8), 2269–2275. [Link]
-
Jaratjaroonphong, J.; et al. Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Pharmaceutical Sciences2021 , 45 (4), 263-271. [Link]
- Noland, W. E.; Lange, R. F. The Reaction of Nitroölefins with Indole. J. Am. Chem. Soc.1955, 77 (18), 4876–4879.
- Hughes, D. L. The Fischer Indole Synthesis. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
-
Stoltz, B. M.; et al. Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B and F. J. Am. Chem. Soc.2010 , 132 (18), 6484-6490. [Link]
-
Tietze, L. F.; et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv.2017 , 7, 53744-53770. [Link]
-
Mashkovsky, A.; et al. Auxin Biosynthesis in Pea: Characterization of the Tryptamine Pathway. Plant Physiol.2009 , 151 (3), 1363–1374. [Link]
- Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II; John Wiley & Sons, Inc.: 2011; pp 1–52.
- Aksenov, N. A.; et al. Convenient Synthesis of (Z)-3-(1-Aryl-2-nitrovinyl)-indoles. Tetrahedron Lett.2019, 60 (32), 151048.
- Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984, 22 (1), 195-221.
-
Ferreira, G. A. L.; et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Adv.2021 , 11, 34509-34551. [Link]
- Speckamp, W. N.; et al. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. J. Org. Chem.2011, 76 (15), 6062–6072.
-
Tivorski, A. D.; et al. Auxin Biosynthesis in Pea: Characterization of the Tryptamine Pathway. Plant Physiol.2009 , 151 (3), 1363–1374. [Link]
- Brandt, S. D.; et al. Analytical chemistry of synthetic routes to psychoactive tryptamines Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS. Analyst2005, 130, 330-344.
-
Leimgruber, W.; Batcho, A. D. Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
-
Enders, D.; et al. Asymmetric Synthesis of Cyclopenta[1][8]pyrroloindolones via N-Heterocyclic Carbene-Catalyzed Michael/Aldol/Lactamization Cascade Reaction. Org. Lett.2017 , 19 (12), 3183–3186.
- Chakrabarty, M.; et al. Corrigendum to: “Michael reaction of indoles with 3-(2′-nitrovinyl)indole under solvent-free conditions and in solution. An efficient synthesis of 2,2-bis(indolyl)nitroethanes and studies on their reduction”. Tetrahedron2004, 60 (40), 8971.
- Johnston, J. N.; et al. Synthesis of nosyl tryptamine via 3-nitrovinyl indole. Org. Biomol. Chem.2015, 13, 617-620.
- Cheon, C.-H.; et al. Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. J. Org. Chem.2012, 77 (17), 7391–7399.
-
Al-Awadi, N. A.; et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2444–2453. [Link]
- Saxton, J. E. The Indole Alkaloids. In The Alkaloids: Chemistry and Physiology; Manske, R. H. F., Ed.; Academic Press: 1965; Vol. 8, pp 1–25.
- Clark, R. D.; et al. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. Org. Process Res. Dev.2024, 28 (2), 433–440.
-
Aksenov, A. V.; et al. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules2021 , 26 (20), 6141. [Link]
- Leggans, E. K.
- Mohanakrishnan, A. K.; et al. Synthesis of α-, β-, and γ-Carbolines via Intramolecular Cyclization of Azidomethyl(indolyl)acrylates Involving PIFA-BF3. J. Org. Chem.2024.
-
Kornienko, A.; et al. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Int. J. Mol. Sci.2024 , 25 (16), 8750. [Link]
-
ChemWis. Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
- Glick, M. D.; et al.
-
Aksenov, A. V.; et al. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules2021 , 26 (20), 6141. [Link]
-
Wisted, E. One pot synthesis of Psychedelics/tryptamine derivatives. DiVA. [Link]
- Jaratjaroonphong, J.; et al. Short Total Synthesis of (+)
-
Sherwood, A. M.; et al. Chemoenzymatic Synthesis of 5-Methylpsilocybin: A Tryptamine with Potential Psychedelic Activity. ACS Omega2021 , 6 (10), 6993–6999. [Link]
-
Wang, J.; et al. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry2020 , 12 (7), 1188. [Link]
- Shriner, R. L.; et al. 2-methylindole. Org. Synth.1941, 21, 76.
-
Zúñiga, A.; et al. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Int. J. Mol. Sci.2023 , 24 (16), 12711. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
This document provides essential procedural guidance for the safe and compliant disposal of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. As a compound synthesized for research and development, its complete toxicological and reactivity profiles may not be fully established. Therefore, this guide is founded on the principles of chemical safety, risk mitigation, and adherence to established hazardous waste regulations, treating the substance with the caution it warrants due to its structural motifs.
The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.
Hazard Assessment and Chemical Profile
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a substituted indole derivative containing a nitrovinyl group. A comprehensive hazard assessment must be conducted before handling or disposal. In the absence of a specific Safety Data Sheet (SDS), a risk assessment should be based on the known hazards of its constituent functional groups.
| Functional Group | Associated Hazards | Rationale and In-Text Citation |
| Indole Moiety | Skin and eye irritation, harmful if swallowed, toxic in contact with skin, potential for respiratory irritation, and very toxic to aquatic life. | The indole scaffold is a common feature in many bioactive compounds and can exhibit a range of toxicological properties. The SDS for indole indicates it can cause skin and eye irritation and is harmful if swallowed or in contact with skin[1]. |
| Nitrovinyl Group | Potential for reactivity, toxicity, and may act as a potent Michael acceptor. | Nitroalkenes are known to be reactive compounds.[2] Their electron-withdrawing nature makes them susceptible to nucleophilic attack, which can lead to cellular damage if ingested or absorbed. While specific data for this compound is unavailable, it should be treated as potentially reactive and toxic. |
Due to these potential hazards, (E)-2-methyl-3-(2-nitrovinyl)-1H-indole must be managed as a hazardous waste. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[3] Based on its structure, this compound should be presumed to be toxic and potentially reactive.
Personal Protective Equipment (PPE) - The First Line of Defense
Prior to handling (E)-2-methyl-3-(2-nitrovinyl)-1H-indole for disposal, all personnel must be equipped with the appropriate PPE. The following are minimum requirements:
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and dispose of them after handling the waste.
-
Body Protection : A lab coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection : If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. All work with the solid compound should be performed in a certified chemical fume hood.
Waste Segregation and Container Management: A Self-Validating System
Proper segregation and containment of chemical waste are paramount to preventing dangerous reactions and ensuring compliant disposal.[4][5]
Step-by-Step Waste Collection Protocol:
-
Container Selection : Use a dedicated, leak-proof, and chemically compatible container for collecting waste (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. The original container is often the best choice for storing the waste.[6] If unavailable, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is suitable.
-
Labeling : Immediately label the waste container with a hazardous waste tag.[6][7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(E)-2-methyl-3-(2-nitrovinyl)-1H-indole"
-
The specific hazards (e.g., "Toxic," "Reactive")
-
The accumulation start date
-
The name of the principal investigator or lab supervisor
-
-
Segregation : Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be away from general lab traffic and incompatible materials. Crucially, do not mix this waste with other chemical waste streams , especially strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.
-
Container Management : Keep the waste container closed at all times except when adding waste.[4][7] Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Disposal Workflow: From Laboratory to Licensed Facility
The disposal of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4]
Caption: Disposal workflow for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole.
Step-by-Step Disposal Procedure:
-
Initiate Disposal Request : Once your waste container is full or you no longer need to accumulate this waste, contact your institution's EHS office to schedule a pickup.[6]
-
Documentation : Complete any required waste disposal forms provided by your EHS office. Accurate and complete documentation is a legal requirement.
-
Collection : EHS personnel will collect the properly labeled and sealed waste container from your laboratory's satellite accumulation area.
-
Final Disposition : The EHS office will then arrange for the transportation of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, which will likely involve high-temperature incineration.
Spill Management: Immediate and Measured Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
| Spill Scenario | Immediate Action | Cleanup Procedure |
| Small Spill (<5 grams of solid or <100 mL of solution in a fume hood) | 1. Alert personnel in the immediate area. 2. Ensure the fume hood is operational. 3. If not already worn, don appropriate PPE. | 1. Cover the spill with an absorbent material (e.g., vermiculite or sand). 2. Carefully collect the absorbent material and spilled compound using non-sparking tools. 3. Place all contaminated materials into a designated hazardous waste container. 4. Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. 5. All materials used for cleanup must be disposed of as hazardous waste. |
| Large Spill (>5 grams of solid or >100 mL of solution, or any spill outside a fume hood) | 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS office or emergency response team immediately. 3. Prevent others from entering the area. | Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel. |
Decontamination and Empty Container Disposal
Empty containers that once held (E)-2-methyl-3-(2-nitrovinyl)-1H-indole must also be managed as hazardous waste unless properly decontaminated.
Procedure for Decontaminating Glassware:
-
Rinse the container three times with a suitable solvent that can dissolve the compound (e.g., acetone or ethanol).
-
Collect the rinseate and dispose of it as hazardous waste in your designated "(E)-2-methyl-3-(2-nitrovinyl)-1H-indole" waste container.[6]
-
After triple-rinsing, the container can typically be washed with soap and water and reused or disposed of as non-hazardous waste. Be sure to deface the original label.[6]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is a critical aspect of laboratory safety and environmental responsibility. By adhering to these guidelines, which are rooted in established safety protocols and hazardous waste regulations, you contribute to a safe research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroalkene. Retrieved from [Link]
Sources
Navigating the Safe Handling of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are paramount. (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, a member of the indole and nitrovinyl compound families, represents a molecule of significant interest. However, its structural motifs also necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Disclaimer: A specific Safety Data Sheet (SDS) for (E)-2-methyl-3-(2-nitrovinyl)-1H-indole was not publicly available at the time of this writing. The following guidance is synthesized from the known hazards of structurally related compounds, including indole and 3-(2-nitroethenyl)-1H-indole, and general principles of laboratory safety for handling nitro compounds.
Understanding the Hazard Landscape
The chemical structure of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, with its indole nucleus and a nitrovinyl group, suggests a number of potential hazards that must be proactively managed.
Indole Core: The indole ring system is a common feature in biologically active molecules. While indole itself is generally of moderate toxicity, some derivatives can be irritants or toxic. The parent compound, indole, is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation[1].
Nitrovinyl Group: The presence of the nitrovinyl functional group is a significant consideration. Nitro compounds, in general, can be reactive and may pose risks of thermal instability, especially in the presence of certain catalysts or under elevated temperatures. A structurally similar compound, 3-(2-nitroethenyl)-1H-indole, is classified as harmful if swallowed and causes serious eye damage[2]. The nitro group can also increase the potential for skin and respiratory irritation.
Based on these related compounds, it is prudent to handle (E)-2-methyl-3-(2-nitrovinyl)-1H-indole with a high degree of caution, assuming it may be:
-
Acutely toxic if swallowed or in contact with skin.
-
A severe eye irritant , with the potential for serious damage.
-
A potential skin and respiratory tract irritant .
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, double-gloved. | Provides a robust barrier against skin contact. Double-gloving is recommended to protect against potential tears and to allow for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles, which could cause serious eye damage. A face shield offers additional protection for the entire face. |
| Body Protection | A long-sleeved, flame-resistant laboratory coat. | Protects the skin and personal clothing from contamination. Flame-resistant material is a prudent precaution when working with potentially reactive compounds. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations with a higher risk of aerosolization (e.g., weighing large quantities, spill cleanup), a NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step operational plan is essential to minimize exposure and ensure a safe working environment.
Preparation and Weighing
-
Location: All handling of solid (E)-2-methyl-3-(2-nitrovinyl)-1H-indole must be conducted within a certified chemical fume hood.
-
Decontamination: Before starting, ensure the work surface of the fume hood is clean and decontaminated.
-
Weighing:
-
Don all required PPE.
-
Use a tared, sealed container to weigh the compound.
-
If transferring from a stock bottle, use a clean, dedicated spatula.
-
Avoid creating dust. If any material is spilled, gently clean it with a damp paper towel (wet with a suitable solvent like ethanol) and treat the towel as hazardous waste.
-
Once weighed, securely cap the container.
-
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents to the solid compound slowly and carefully within the fume hood to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the release of vapors.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating. Avoid open flames.
Post-Reaction Work-up and Purification
-
Quenching: If the reaction requires quenching, perform this step slowly and with appropriate cooling to control any exothermic processes.
-
Extraction and Chromatography: All extractions and column chromatography should be performed within the fume hood. Ensure adequate ventilation to remove solvent vapors.
Disposal Plan: Managing Waste Responsibly
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
All solid (E)-2-methyl-3-(2-nitrovinyl)-1H-indole waste, including contaminated spatulas, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
The container should be labeled with the full chemical name and the appropriate hazard warnings.
-
-
Liquid Waste:
-
All liquid waste containing (E)-2-methyl-3-(2-nitrovinyl)-1H-indole, including reaction mixtures and chromatography fractions, must be collected in a designated, sealed hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Empty Containers:
-
Empty stock bottles should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.
-
After rinsing, the label on the bottle should be defaced, and the bottle can then be disposed of in the appropriate glass or plastic recycling stream, in accordance with institutional policy.
-
Workflow for Handling (E)-2-methyl-3-(2-nitrovinyl)-1H-indole
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
